Technical Documentation Center

Boc-D-Lys(Z)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-D-Lys(Z)-OH

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Boc-D-Lys(Z)-OH in Synthetic Chemistry

An In-depth Technical Guide to Nα-Boc-Nε-Z-D-lysine: Chemical Properties and Applications Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-D-lysine, commonly abbreviated as Boc-D-Lys(Z)-OH, is a cornerstone building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Nα-Boc-Nε-Z-D-lysine: Chemical Properties and Applications

Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-D-lysine, commonly abbreviated as Boc-D-Lys(Z)-OH, is a cornerstone building block in modern peptide synthesis and drug discovery.[1][2] It is a derivative of the non-proteinogenic D-enantiomer of lysine, featuring two distinct, orthogonally stable protecting groups. The alpha-amino (Nα) group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the side-chain epsilon-amino (Nε) group is shielded by the benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions.[2][3]

This dual-protection strategy is fundamental to its utility, affording chemists precise, stepwise control over peptide chain elongation, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[4][5][6] The incorporation of a D-amino acid is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics by making them resistant to enzymatic degradation. This guide provides an in-depth examination of the chemical properties, reactivity, and field-proven applications of Boc-D-Lys(Z)-OH for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of Boc-D-Lys(Z)-OH are critical for its handling, storage, and application in synthesis. These characteristics dictate solvent choice, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 55878-47-2[7][8][9]
Molecular Formula C₁₉H₂₈N₂O₆[7][8][10]
Molecular Weight 380.44 g/mol [8][10][11]
Appearance White to off-white solid/powder[11]
Solubility Soluble in DMF; slightly soluble in methanol and water.[12]
Storage Conditions 2-8°C, sealed in a dry environment.[9][13]

Proper storage is crucial to prevent degradation. The compound should be kept in a tightly closed container in a dry, cool place to maintain its stability and purity.[9][14]

Molecular Structure and Stereochemistry

The efficacy of Boc-D-Lys(Z)-OH lies in its unique three-dimensional structure and the strategic placement of its protecting groups. The "D" designation refers to the stereochemistry at the alpha-carbon, which is the (R) configuration. This is opposite to the naturally occurring L-lysine.

The Boc group on the α-amino function serves as a temporary shield, removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. The Z group on the ε-amino side-chain is a more robust, "permanent" protecting group that remains intact throughout the chain assembly and is removed only during the final cleavage step.[2][3]

Boc_D_Lys_Z_OH_Structure C_alpha Cα(R) C_carboxyl COOH C_alpha->C_carboxyl N_alpha NαH C_alpha->N_alpha Side_chain —(CH₂)₄— C_alpha->Side_chain Boc Boc N_alpha->Boc N_epsilon NεH Side_chain->N_epsilon Z Z N_epsilon->Z

Caption: Structure of Boc-D-Lys(Z)-OH with orthogonal protecting groups.

Reactivity and Strategic Role in Peptide Synthesis

The primary application of Boc-D-Lys(Z)-OH is in Boc solid-phase peptide synthesis (SPPS), a strategy that builds peptide chains while they are anchored to a solid resin support.[5] The choice of protecting groups is what makes this process highly controllable.

The Principle of Orthogonal Protection

The Boc and Z groups are considered "orthogonal," meaning one can be removed selectively without affecting the other.[2]

  • Boc Group Removal: The Nα-Boc group is labile to moderately acidic conditions. It is typically removed at each synthesis cycle using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][15][] This exposes the alpha-amino group for coupling with the next activated amino acid.

  • Z Group Stability and Removal: The Nε-Z group is stable to the repetitive TFA treatments used for Boc deprotection.[4][6] It is typically removed at the end of the synthesis during the final cleavage from the resin, which requires very strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenation.[3][]

Common Side Reactions and Mitigation

While a robust methodology, Boc-SPPS requires careful control to avoid unwanted byproducts.

  • Incomplete Deprotection: If the Boc group is not fully removed, the subsequent coupling reaction will fail for that chain, leading to the formation of deletion peptides (sequences missing an amino acid).[4] To prevent this, one must use fresh, high-quality TFA and ensure sufficient reaction time (typically 20-30 minutes).[4] The Kaiser test can be used to confirm the presence of free primary amines after deprotection.[4]

  • Side-Chain Acylation: If the Nε-Z protection were to fail, the side-chain amine could be acylated during a coupling step, resulting in a branched peptide. The stability of the Z group under acidic conditions largely prevents this.[4] Using a more acid-stable variant like 2-Chlorobenzyloxycarbonyl (2-Cl-Z) can provide even greater security.[4][6][18]

Field-Proven Experimental Protocols

The following protocols represent a standard workflow for the incorporation of Boc-D-Lys(Z)-OH in Boc-SPPS.

Single Coupling Cycle Workflow

This cycle details the steps to add one Boc-D-Lys(Z)-OH residue to a growing peptide chain on a resin.

Sources

Exploratory

An In-depth Technical Guide to Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH)

CAS Number: 66845-42-9 Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary Nα-Boc-Nε-Z-D-lysine, commonly referred to as Boc-D-Lys(Z)-OH, is a critical building block in modern pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 66845-42-9

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-Boc-Nε-Z-D-lysine, commonly referred to as Boc-D-Lys(Z)-OH, is a critical building block in modern peptide chemistry, particularly in the synthesis of peptides for therapeutic and research applications. This orthogonally protected D-amino acid derivative provides researchers with precise control over the incorporation of D-lysine into a peptide sequence. The tert-butyloxycarbonyl (Boc) group on the α-amino function and the benzyloxycarbonyl (Z) group on the ε-amino side-chain offer differential lability, enabling selective deprotection and subsequent modification. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of Boc-D-Lys(Z)-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Introduction

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Boc-D-Lys(Z)-OH is a prime example of a well-designed synthetic building block that addresses the need for incorporating D-amino acids with a reactive side chain. The presence of a D-amino acid can significantly enhance the proteolytic stability of a peptide, a crucial attribute for peptide-based drug candidates. The lysine side chain, with its primary amine, is a frequent site for post-synthetic modifications, including labeling with fluorophores, attachment to carrier proteins, or the formation of branched or cyclic peptides. The orthogonal protection scheme of Boc-D-Lys(Z)-OH, where the Boc group is acid-labile and the Z group is removable by hydrogenolysis, provides the synthetic flexibility required for these advanced applications.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-Lys(Z)-OH is essential for its proper handling, storage, and application in synthesis.

PropertyValue
CAS Number 66845-42-9
Molecular Formula C₁₉H₂₈N₂O₆
Molecular Weight 380.44 g/mol [3]
Appearance White to off-white powder or crystalline solid
Melting Point Data not consistently available; related compounds have a wide range.
Optical Rotation Specific rotation can vary between lots. Consult the Certificate of Analysis.
Solubility Soluble in many organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Limited solubility in water.

Synthesis of Boc-D-Lys(Z)-OH

The synthesis of orthogonally protected lysine derivatives can be complex. A common strategy involves the selective protection of the ε-amino group of D-lysine followed by the protection of the α-amino group. One established method involves the use of a copper(II) complex to temporarily block the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group.[4]

Experimental Protocol: Synthesis of Nα-Boc-Nε-Z-D-lysine

This protocol is adapted from established methods for the synthesis of orthogonally protected lysine derivatives.[4][5][6]

Materials:

  • D-Lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Z-Cl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 8-Quinolinol

  • Dioxane

  • Acetone

  • Ethyl acetate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Copper(II) Complex:

    • Dissolve D-Lysine hydrochloride in deionized water.

    • Add a solution of copper(II) sulfate pentahydrate in water to form the D-lysine copper complex.

    • Adjust the pH to approximately 9 with sodium bicarbonate.

  • Protection of the ε-Amino Group with Z-group:

    • To the aqueous solution of the copper complex, add a solution of benzyl chloroformate in dioxane dropwise while maintaining the pH at 9 with the addition of sodium bicarbonate.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Decomposition of the Copper Complex and Isolation of Nε-Z-D-Lysine:

    • Acidify the reaction mixture to a pH of approximately 3 with 1 M HCl.

    • Add 8-quinolinol to chelate the copper ions, which will precipitate.

    • Filter to remove the copper-8-quinolinolate complex.

    • The filtrate containing Nε-Z-D-Lysine can be used directly in the next step or purified.

  • Protection of the α-Amino Group with Boc-group:

    • To the aqueous solution of Nε-Z-D-Lysine, add dioxane.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate.

    • Adjust the pH to and maintain it at 9-10 with an appropriate base (e.g., sodium bicarbonate or NaOH).

    • Allow the reaction to stir overnight at room temperature.

  • Work-up and Purification:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Lys(Z)-OH as a solid.

    • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow D_Lys D-Lysine Cu_Complex D-Lysine Copper Complex D_Lys->Cu_Complex CuSO₄ Epsilon_Z Nε-Z-D-Lysine Cu_Complex->Epsilon_Z 1. Z-Cl 2. 8-Quinolinol, H+ Final_Product Nα-Boc-Nε-Z-D-Lysine Epsilon_Z->Final_Product Boc₂O

Synthesis workflow for Boc-D-Lys(Z)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(Z)-OH is a valuable building block in Boc-chemistry SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling.

Experimental Protocol: Incorporation of Boc-D-Lys(Z)-OH in Boc-SPPS

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Lys(Z)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Piperidine (for Kaiser test)

  • Ninhydrin (for Kaiser test)

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[8]

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.[8]

2. Neutralization:

  • Neutralize the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes).[8]

  • Wash the resin with DMF to remove excess base.[8]

3. Coupling of Boc-D-Lys(Z)-OH:

  • In a separate vessel, dissolve Boc-D-Lys(Z)-OH (2-4 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[7]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[9]

4. Capping (Optional):

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed.

  • Alternatively, any unreacted amino groups can be capped using acetic anhydride to prevent the formation of deletion sequences.

SPPS_Cycle Start Peptide-Resin (Free Amine) Coupling Coupling with activated Boc-D-Lys(Z)-OH Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA/DMF) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Next Amino Acid

A single cycle of Boc-SPPS for amino acid incorporation.

Selective Deprotection of the Z-Group

The orthogonal nature of the Z-group allows for its selective removal while the Boc-group and other acid-labile side-chain protecting groups remain intact. The most common method for Z-group deprotection is catalytic hydrogenolysis.[1][10]

Experimental Protocol: Selective Hydrogenolysis of the Z-Group

This protocol is for the deprotection of the Z-group in solution phase after cleavage from the resin.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) source

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or acetic acid.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Boc-D-Lys(Z)-OH.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons of the Z group (a multiplet between 7.2-7.4 ppm), the benzylic protons of the Z group (a singlet around 5.1 ppm), and the protons of the lysine backbone and side chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid, Boc, and Z groups, the quaternary and methyl carbons of the Boc group, the aromatic and benzylic carbons of the Z group, and the carbons of the lysine backbone and side chain.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 214 nm and 254 nm.

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) is used to confirm the molecular weight.

  • Positive Ion Mode: The expected [M+H]⁺ ion would be observed at m/z 381.2.

  • Negative Ion Mode: The [M-H]⁻ ion would be observed at m/z 379.2.

  • Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12]

Safety and Handling

Boc-D-Lys(Z)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13][14]

  • Inhalation: May cause respiratory tract irritation. Move to fresh air if inhaled.[13]

  • Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[13]

  • Eye Contact: May cause eye irritation. Rinse thoroughly with plenty of water.[13]

  • Ingestion: May be harmful if swallowed. Rinse mouth with water.[13]

Store the compound in a tightly closed container in a cool, dry place.[14][15]

Conclusion

Nα-Boc-Nε-Z-D-lysine is an indispensable tool for the synthesis of complex peptides. Its orthogonal protecting groups provide the necessary flexibility for the creation of peptides with enhanced stability and for the introduction of site-specific modifications. A thorough understanding of its properties and the appropriate protocols for its use, as detailed in this guide, is crucial for its successful application in research and drug development.

References

  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). PMC. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS AZK105 Z-Lys(Boc)-OH DCHA.pdf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1169. Retrieved from [Link]

  • Fiveable. (2025). Boc-Lys(Z)-OH Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. (n.d.). PMC. Retrieved from [Link]

  • The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]

  • Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (n.d.). ResearchGate. Retrieved from [Link]

  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. (n.d.). Amazon AWS. Retrieved from [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (n.d.). PMC. Retrieved from [Link]

  • Peptides. (n.d.). Boc-D-Lys(Z)-OH [55878-47-2]. Retrieved from [Link]

  • Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1999). Chem. Pharm. Bull.. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved from [Link]

  • Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]

  • Preparation of amino-protected lysine derivatives. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. (n.d.). Google Patents.
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. Retrieved from [Link]

  • Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers | XINDAO. (n.d.). Retrieved from [Link]

Sources

Foundational

The Architect's Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis

Executive Summary The chemical synthesis of peptides is fundamentally an exercise in controlled reactivity. Because amino acids possess multiple reactive centers—minimally an α -amino group, an α -carboxyl group, and oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical synthesis of peptides is fundamentally an exercise in controlled reactivity. Because amino acids possess multiple reactive centers—minimally an α -amino group, an α -carboxyl group, and often a reactive side chain—unprotected coupling rapidly devolves into chaotic polymerization and side reactions[1]. To enforce sequence specificity, chemists deploy temporary chemical shields known as protecting groups[2]. This whitepaper provides an in-depth mechanistic and practical analysis of two foundational carbamate-based protecting groups: the Carboxybenzyl (Z or Cbz) group and the tert-Butyloxycarbonyl (Boc) group. By understanding the causality behind their installation, orthogonality, and cleavage, drug development professionals can strategically optimize synthetic routes for complex, high-purity peptide therapeutics.

The Imperative of Orthogonal Protection

In peptide assembly, "orthogonality" refers to the ability to remove one protecting group without compromising others present on the same molecule[3]. A successful synthetic strategy divides protecting groups into two categories:

  • Temporary Protection: Masks the α -amino group and is removed iteratively during chain elongation (e.g., Boc).

  • Permanent Protection: Masks reactive side chains and is removed only during the final global cleavage step (e.g., Benzyl esters).

The strategic interplay between these groups dictates the choice of solid supports, coupling reagents, and cleavage conditions, directly impacting the yield and stereochemical integrity of the final product[4].

The Carboxybenzyl (Z/Cbz) Group: The Solution-Phase Pioneer

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z group (often denoted as Cbz) was a watershed discovery that unlocked the controlled synthesis of oligopeptides[1]. It protects amines as stable carbamates, effectively suppressing their nucleophilicity[5].

Chemical Mechanics and Orthogonality

The Z group is highly valued for its robust stability profile. It is completely stable to the basic conditions used to remove Fmoc groups and the mild acidic conditions (like 50% TFA) used to remove Boc groups[5]. This makes the Z group truly orthogonal to modern SPPS strategies, allowing it to be used for specialized side-chain protection (e.g., on Lysine) or in complex solution-phase fragment condensations[6]. Furthermore, Z-protected amino acids frequently exhibit high crystallinity, which drastically simplifies purification without the need for chromatography[5].

Protocol: Installation and Cleavage of the Z Group

The following self-validating protocol details the Schotten-Baumann installation of the Z group and its subsequent removal via catalytic hydrogenolysis.

Phase 1: Installation (Schotten-Baumann Conditions)

  • Step 1: Dissolution. Dissolve the free amino acid in 1M aqueous NaOH.

    • Causality: The strong base deprotonates the zwitterionic amino acid, ensuring the α -amine is fully nucleophilic and keeping the compound soluble in the aqueous phase.

  • Step 2: Acylation. Cool the solution to 0°C. Add Benzyl chloroformate (Cbz-Cl) and additional NaOH dropwise simultaneously[5].

    • Causality: Cbz-Cl is a highly reactive electrophile; maintaining a temperature of 0°C prevents its rapid hydrolysis in water[6]. The simultaneous addition of NaOH neutralizes the HCl byproduct generated during carbamate formation, preventing the amine from protonating and stalling the reaction[6].

  • Step 3: Isolation. Acidify the aqueous layer to pH 2 using HCl, then extract with ethyl acetate.

    • Causality: Acidification protonates the carboxylate group, rendering the Z-protected amino acid non-polar. This drives the product into the organic phase for easy extraction.

  • Validation: Perform Thin Layer Chromatography (TLC). A UV-active spot confirms the presence of the aromatic Z group, while a negative ninhydrin stain confirms the absence of free amines.

Phase 2: Deprotection (Hydrogenolysis)

  • Step 1: Cleavage. Dissolve the Z-peptide in methanol. Add a catalytic amount of Palladium on Carbon (Pd/C) and stir under a Hydrogen ( H2​ ) atmosphere[6].

    • Causality: The palladium catalyst facilitates the reduction of the benzyl-oxygen bond. The carbamate intermediate spontaneously decarboxylates, releasing the free amine, volatile toluene, and CO2​ gas[6].

Z_Pathway AA Free Amino Acid Z_AA Z-Protected Amino Acid AA->Z_AA Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Z_AA Acylation Base Aqueous NaOH (0°C) Base->Z_AA HCl Neutralization PdC H2, Pd/C (Hydrogenolysis) Z_AA->PdC Deprotection Deprotected Cleaved Peptide/Amine + Toluene + CO2 PdC->Deprotected SN2 / Decarboxylation

Mechanistic pathway of Z (Cbz) protecting group installation and catalytic hydrogenolysis.

The tert-Butyloxycarbonyl (Boc) Group: The SPPS Engine

Described by Louis Carpino in 1957, the Boc group was famously adopted by Robert Bruce Merrifield to pioneer Solid-Phase Peptide Synthesis (SPPS)[7]. Unlike the Z group, Boc is highly acid-labile, making it the perfect temporary α -amino protecting group for iterative chain elongation[8].

The Boc/Bzl Strategy and Aggregation Disruption

In the classic Boc/Bzl SPPS strategy, the Boc group provides temporary N-terminal protection, while benzyl-based groups provide permanent side-chain protection[9]. While Fmoc-SPPS has become the modern standard for routine synthesis due to its milder basic cleavage conditions, Boc-SPPS remains an indispensable tool for synthesizing long, difficult, or aggregation-prone sequences[10].

Causality of Aggregation Disruption: During Fmoc synthesis, the growing peptide chain remains in a neutral state, which can lead to severe interchain hydrogen bonding and aggregation, lowering coupling efficiency[10]. In contrast, the repetitive use of 50% Trifluoroacetic acid (TFA) during Boc deprotection protonates the peptide backbone, disrupting these hydrogen bonds and keeping the growing chain solvated and accessible[8].

Protocol: The Boc-SPPS Elongation Cycle

The following methodology outlines the cyclical workflow of Boc-SPPS on a Merrifield or PAM resin[7].

  • Step 1: Deprotection. Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 20 minutes[7].

    • Causality: Acidolysis cleaves the Boc carbamate. This reaction generates isobutylene and CO2​ as volatile byproducts, leaving the exposed N-terminus as a protonated TFA salt[3].

  • Step 2: Washing. Wash the resin extensively with DCM and Dimethylformamide (DMF).

    • Causality: Thorough washing removes residual TFA. If acid remains in the resin matrix, it will neutralize the incoming activated amino acid in the next step, destroying coupling efficiency[9].

  • Step 3: Neutralization. Treat the resin with 5% Diisopropylethylamine (DIEA) in DMF.

    • Causality: The tertiary amine base deprotonates the N-terminal TFA salt, restoring the nucleophilic free amine required for the coupling reaction[8].

  • Step 4: Coupling. Add the next Boc-protected amino acid, activated with Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    • Causality: DIC forms a highly reactive O-acylisourea intermediate. HOBt immediately reacts with this to form an active ester, which suppresses racemization of the α -carbon during the nucleophilic attack by the resin-bound amine.

    • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow resin indicates complete coupling (no free amines), while a blue resin indicates incomplete coupling, necessitating a repeated coupling cycle.

  • Step 5: Global Cleavage. Upon sequence completion, treat the resin with anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole) at 0°C[9].

    • Causality: Anhydrous HF is a superacid required to simultaneously sever the robust peptide-resin anchor and strip away the permanent benzyl-based side-chain protecting groups[9]. Scavengers are mandatory to trap the highly reactive carbocations generated during cleavage, preventing them from irreversibly alkylating sensitive residues like Tryptophan or Cysteine[3].

Boc_SPPS Resin Boc-AA-Resin TFA 50% TFA in DCM (Deprotection) Resin->TFA Step 1 Wash1 DCM / DMF Wash TFA->Wash1 Step 2 DIEA DIEA Neutralization Wash1->DIEA Step 3 Couple Activated Boc-AA (Coupling) DIEA->Couple Step 4 Wash2 DMF Wash Couple->Wash2 Step 5 Wash2->TFA Cycle Repeat HF Anhydrous HF (Global Cleavage) Wash2->HF Final Step

Iterative workflow of Boc-Solid Phase Peptide Synthesis (SPPS) and final HF cleavage.

Quantitative Comparison of Protecting Group Strategies

To select the optimal synthetic route, researchers must evaluate the chemical stability and cleavage conditions of the available protecting groups. The table below summarizes the core parameters of Z, Boc, and Fmoc (included as the modern reference standard).

Protecting GroupChemical StructureInstallation ReagentDeprotection ConditionOrthogonalityPrimary Application
Z (Cbz) BenzyloxycarbonylCbz-Cl H2​ , Pd/C or Strong Acid (HBr/AcOH)Orthogonal to Boc & FmocSolution-phase synthesis; specialized side-chain protection[5].
Boc tert-Butyloxycarbonyl Boc2​O 50% TFA in DCMOrthogonal to Fmoc & ZSPPS for aggregation-prone or base-sensitive sequences[10].
Fmoc FluorenylmethyloxycarbonylFmoc-OSu20% Piperidine in DMFOrthogonal to Boc & ZRoutine, automated SPPS for acid-sensitive peptides[].

Strategic Selection in Modern Drug Development

While Fmoc chemistry dominates automated commercial synthesizers, Boc and Z groups remain critical for specialized drug development applications:

  • Base-Sensitive Moieties: Peptides containing depsipeptide linkages or thioester moieties (essential for Native Chemical Ligation) will degrade under the repeated basic conditions (piperidine) of Fmoc synthesis. Boc-SPPS is mandatory in these scenarios[1].

  • Fragment Condensation: Synthesizing proteins larger than 100 amino acids requires building smaller peptide fragments and ligating them together[9]. The Z group is frequently employed to protect the N-terminus of these intermediate fragments because it can be safely removed via hydrogenolysis without exposing the fragment to harsh acids or bases that might cause racemization or side-chain degradation[6].

By mastering the mechanistic causality behind Boc and Z protecting groups, synthetic chemists can bypass the limitations of standard automated synthesis, unlocking the precise construction of highly complex, biologically active macromolecules.

Sources

Exploratory

Boc-D-Lys(Z)-OH Solubility Dynamics: A Mechanistic Guide for Peptide Synthesis

As solid-phase peptide synthesis (SPPS) and peptidomimetic drug development advance, the precise handling of orthogonally protected amino acids becomes paramount. Nα-Boc-Nε-Z-D-lysine , commonly referred to as Boc-D-Lys(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As solid-phase peptide synthesis (SPPS) and peptidomimetic drug development advance, the precise handling of orthogonally protected amino acids becomes paramount. Nα-Boc-Nε-Z-D-lysine , commonly referred to as Boc-D-Lys(Z)-OH , is a critical building block used to introduce D-lysine residues while maintaining strict control over side-chain reactivity [1].

As a Senior Application Scientist, I frequently observe that coupling inefficiencies involving this derivative rarely stem from its intrinsic reactivity, but rather from a fundamental misunderstanding of its solubility profile. This whitepaper deconstructs the physicochemical properties of Boc-D-Lys(Z)-OH, explains the causality behind solvent selection, and provides a self-validating protocol for its optimal use in synthesis workflows.

Structural Causality & Physicochemical Profile

The solubility behavior of Boc-D-Lys(Z)-OH is dictated by an amphiphilic-like structural dichotomy. The molecule features a free C-terminal carboxylic acid that acts as a strong hydrogen-bond donor and acceptor. However, this polarity is heavily masked by two massive, lipophilic protecting groups:

  • Nα-tert-butyloxycarbonyl (Boc): Provides bulky, branched aliphatic hydrophobicity.

  • Nε-benzyloxycarbonyl (Z or Cbz): Introduces planar aromatic hydrophobicity and pi-stacking potential.

Because of these protecting groups, the molecule exhibits high solubility in moderately polar and polar aprotic organic solvents, but is entirely insoluble in aqueous media [2].

Table 1: Physicochemical Properties of Boc-D-Lys(Z)-OH
PropertyValueMechanistic Implication
Chemical Name Nα-Boc-Nε-Z-D-lysineOrthogonal protection allows selective deprotection.
CAS Number 55878-47-2Industry standard identifier for the D-enantiomer.
Molecular Formula C₁₉H₂₈N₂O₆High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 380.45 g/mol Significant steric bulk requires excellent solvation for coupling.
Appearance White powderCrystalline lattice must be disrupted by high-dielectric solvents.

Comprehensive Solvent Compatibility Matrix

Selecting the correct solvent is a thermodynamic balancing act. The solvent must possess a high enough dielectric constant to disrupt the intermolecular hydrogen bonding between the carboxylic acid groups of the bulk powder, while simultaneously solvating the hydrophobic Boc and Z groups [3].

Table 2: Solubility Profile at 25°C
SolventSolubility LimitQualitative AssessmentApplication in SPPS
N,N-Dimethylformamide (DMF) > 0.5 MHighly SolubleOptimal. Primary solvent for activation and coupling.
Dimethyl Sulfoxide (DMSO) > 0.5 MHighly SolubleExcellent for stock solutions; difficult to evaporate.
Dichloromethane (DCM) ~ 0.2 MSolubleGood for resin swelling, but risks precipitation at high concentrations.
Ethyl Acetate (EtOAc) ~ 0.1 MModerately SolubleUsed primarily in liquid-phase extraction and washing.
Water (H₂O) < 0.001 MInsolubleUsed to precipitate the compound during purification.

Field-Proven Insight: While DCM is excellent for swelling polystyrene-based resins, its lower dielectric constant can lead to sluggish activation kinetics when using Boc-D-Lys(Z)-OH. The hydrophobic Z-group can cause the activated O-acylisourea intermediate to aggregate in pure DCM. Therefore, DMF is universally recommended as the primary solvent for dissolution and activation.

Workflow & Mechanistic Activation Pathway

To ensure maximum coupling efficiency, the dissolution of Boc-D-Lys(Z)-OH must be seamlessly integrated with its activation. The workflow below maps the logical progression from solid monomer to active ester.

G A Solid Boc-D-Lys(Z)-OH (CAS: 55878-47-2) B Addition of Polar Aprotic Solvent (e.g., DMF or NMP) A->B Dissolution (Disrupts H-Bonds) C Solvated Monomers (0.2 M - 0.5 M Concentration) B->C Agitation at 25°C D Activation Reagents (DIC + OxymaPure) C->D Reagent Addition E Active Ester Intermediate (Oxyma Ester) D->E Pre-activation (3 minutes) F Coupling to Resin-Bound Peptide (SPPS) E->F Amide Bond Formation

Figure 1: Workflow for the dissolution and activation of Boc-D-Lys(Z)-OH in SPPS.

Self-Validating Experimental Protocol

The following methodology details the preparation of a 0.2 M Coupling Solution of Boc-D-Lys(Z)-OH in DMF, utilizing DIC and OxymaPure for activation. This protocol is designed as a self-validating system; each step includes a physical indicator that confirms success before proceeding.

Step 1: Mass Calculation & Weighing
  • Causality: A 0.2 M concentration is the thermodynamic sweet spot. It ensures pseudo-first-order kinetics during the coupling phase without exceeding the solubility threshold, which could cause precipitation if the ambient temperature drops.

  • Action: Weigh exactly 0.761 g of Boc-D-Lys(Z)-OH into a clean, dry 15 mL polypropylene conical tube.

  • Validation Check: The powder must be free-flowing. If it appears clumped or sticky, it has absorbed atmospheric moisture, which will prematurely hydrolyze the DIC in subsequent steps. Discard and use a desiccated batch.

Step 2: Primary Solvation
  • Causality: DMF acts as a hydrogen-bond acceptor, rapidly breaking down the crystalline lattice of the powder while its aliphatic domains solvate the Boc and Z groups.

  • Action: Add 8.0 mL of anhydrous, amine-free DMF. Vortex at 1000 RPM for 60 seconds.

  • Validation Check: The solution must transition from a cloudy suspension to a completely transparent, colorless liquid. Persistent turbidity indicates either degraded solvent (presence of dimethylamine impurities) or a cold ambient temperature. Do not proceed until the solution is clear.

Step 3: In Situ Activation
  • Causality: Activating the carboxylic acid immediately upon dissolution prevents the formation of less soluble, unreactive dimers. OxymaPure is chosen over HOBt due to its superior solubility profile and lower risk of explosive degradation [4].

  • Action: Add 2.0 mL of a pre-prepared 1.0 M OxymaPure solution in DMF, followed immediately by 310 µL of N,N'-Diisopropylcarbodiimide (DIC).

  • Validation Check: A faint exothermic reaction (detectable by holding the tube) confirms the formation of the active O-acylisourea and the subsequent Oxyma active ester. The solution must remain perfectly clear and precipitate-free.

Step 4: Final Volume Adjustment
  • Action: Adjust the total volume to exactly 10.0 mL with DMF. The solution is now ready for immediate transfer to the SPPS reaction vessel.

Troubleshooting Solvation Failures

Even with strict protocols, environmental variables can impact solubility. If you encounter issues, apply these field-proven interventions:

  • Gelation in DCM: If a specific protocol mandates DCM and gelation occurs, it is due to intermolecular hydrogen bonding between the free carboxylic acids. Solution: Add 5–10% (v/v) DMF as a co-solvent. The DMF will act as a hydrogen-bond disruptor, immediately breaking the gel network and restoring a free-flowing liquid state.

  • Precipitation Upon Reagent Addition: If the solution clouds immediately after adding DIC, the DMF likely contains water, leading to the formation of insoluble diisopropylurea (DIU). Solution: Always use fresh, molecular-sieve-dried DMF for activation steps.

References

  • Xindao Biotech. "Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers". Xindao Biotech Applications. URL: [Link]

Foundational

Key features of Boc-protected amino acids

Initiating Data Collection I'm starting with focused Google searches to get detailed information on Boc-protected amino acids. I'm prioritizing their synthesis, deprotection methods, stability profiles, application in pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting with focused Google searches to get detailed information on Boc-protected amino acids. I'm prioritizing their synthesis, deprotection methods, stability profiles, application in peptide synthesis, and typical side reactions. My goal is to create a robust informational base. I'm focusing on reliable sources for comprehensive data extraction.

Outlining Guide Structure

I've moved on to analyzing search results to structure the technical guide logically. I'm focusing on a flow from basics to applications and troubleshooting, identifying claims that need citations. I've pinpointed key mechanistic claims and protocols needing authoritative support and citation.

Developing Guide Content

I'm now writing the guide content, starting with Boc protection's role in peptide chemistry and detailing core features. I'm drafting methods for Boc group introduction and removal, and explaining each step's rationale. I'm also planning Graphviz diagrams for structures and mechanisms, plus tables for key data like stability comparisons. I'm integrating citations and building a complete "References" section with numbered entries. I will then review the entire guide.

Exploratory

The Architect's Guide to Boc-D-Lys(Z)-OH: Engineering Proteolytic Stability in Peptide Therapeutics

Executive Summary In the landscape of modern peptide drug discovery, the rapid in vivo degradation of natural L-peptides remains a critical pharmacokinetic bottleneck. Boc-D-Lys(Z)-OH (CAS: 55878-47-2) serves as a founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, the rapid in vivo degradation of natural L-peptides remains a critical pharmacokinetic bottleneck. Boc-D-Lys(Z)-OH (CAS: 55878-47-2) serves as a foundational building block designed to circumvent this limitation [1]. By combining the stereochemical inversion of a D-amino acid with a highly specific orthogonal protection strategy, this molecule allows researchers to synthesize peptidomimetics with profound resistance to endogenous proteolysis. This technical whitepaper deconstructs the molecular anatomy, strategic applications, and self-validating synthesis protocols for Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS).

Molecular Anatomy & The Causality of Orthogonal Protection

Boc-D-Lys(Z)-OH is a highly engineered derivative of lysine, featuring three critical modifications that dictate its behavior in chemical synthesis and biological systems:

  • D-Stereocenter (The Core): Unlike natural L-lysine, the D-enantiomer presents an inverted spatial arrangement. Endogenous proteases (e.g., trypsin) are strictly stereospecific; their catalytic triads cannot align with the D-conformation. This steric mismatch prevents enzymatic hydrolysis, exponentially increasing the peptide's biological half-life[2].

  • Boc ( α -Amino Protection): The tert-butyloxycarbonyl (Boc) group masks the alpha-amine. Causality: Boc is acid-labile. When exposed to mild acid (50% TFA), the tert-butyl group hyperconjugates to form a stable carbocation, allowing the protecting group to cleave and expose the amine for the next coupling step.

  • Z / Cbz ( ϵ -Amino Protection): The benzyloxycarbonyl (Z) group masks the highly nucleophilic side-chain amine, preventing unwanted peptide branching. Causality: The benzylic structure of the Z group requires a significantly lower pH (superacids like anhydrous HF) for cleavage compared to Boc.

This differential acid lability establishes an orthogonal protection scheme , ensuring that the temporary α -amine protection can be repeatedly removed during chain elongation without prematurely unmasking the side chain [3].

OrthogonalLogic A Boc-D-Lys(Z)-Peptide (Fully Protected) B Mild Acid (50% TFA) Cleaves Boc only A->B Step 1: N-term Deprotection C H2N-D-Lys(Z)-Peptide (Ready for Elongation) B->C D Strong Acid (HF) Cleaves Z Group C->D Step 2: Global Cleavage E H2N-D-Lys-Peptide (Fully Deprotected) D->E

Orthogonal deprotection logic for Boc-D-Lys(Z)-OH in peptide synthesis.

Quantitative Data Summaries

To effectively utilize Boc-D-Lys(Z)-OH, researchers must understand both its physical properties and its comparative biological advantages.

Table 1: Physicochemical Profile of Boc-D-Lys(Z)-OH
ParameterSpecification
CAS Number 55878-47-2
Molecular Formula C19H28N2O6
Molecular Weight 380.44 g/mol
Alpha-Amine Protection Boc (Acid-labile, mild: TFA)
Epsilon-Amine Protection Z / Cbz (Acid-labile, strong: HF)
Stereochemistry D-enantiomer (Unnatural)
Table 2: Pharmacokinetic Impact: L-Lysine vs. D-Lysine in Therapeutics
PropertyL-Lysine (Natural)D-Lysine (Unnatural)Mechanistic Causality
Proteolytic Stability LowExtremely HighEvasion of stereospecific endogenous proteases [4].
In Vivo Half-Life Minutes to HoursHours to DaysResistance to trypsin-like cleavage at basic residues.
Immunogenicity BaselinePotentially AlteredAltered MHC presentation due to non-native conformation.
Receptor Affinity NativeVariableRequires retro-inverso design to maintain spatial topology [5].

Self-Validating Experimental Methodology (Boc-SPPS)

The following protocol outlines the integration of Boc-D-Lys(Z)-OH into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). Crucially, this workflow is designed as a self-validating system , utilizing the Kaiser test to prevent sequence deletion errors.

Step 1: N-Terminal Deprotection
  • Action: Treat the resin-bound peptide with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20 minutes. Wash thoroughly with DCM and DMF.

  • Causality: TFA provides the exact acidic environment required to protonate and cleave the N-terminal Boc group. The Z-group on the D-Lysine side chain remains structurally intact, preventing unwanted branching.

Step 2: Amino Acid Activation
  • Action: In a separate vial, dissolve 3 equivalents of Boc-D-Lys(Z)-OH and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in DMF. Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea. However, this intermediate is prone to forming an oxazolone, which causes racemization. HOBt rapidly attacks the O-acylisourea to form an OBt-ester. This ester is highly reactive toward amines but stable enough to prevent oxazolone formation, strictly preserving the critical D-chirality of the lysine residue.

Step 3: Coupling Reaction
  • Action: Add the activated Boc-D-Lys(Z)-OH solution to the deprotected peptide-resin. Agitate at room temperature for 60-120 minutes.

  • Causality: The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl of the OBt-ester to form a robust peptide bond.

Step 4: Self-Validation Checkpoint (Kaiser Test)
  • Action: Extract a few resin beads, wash with ethanol, and add drops of ninhydrin, phenol, and KCN solutions. Heat at 120°C for 5 minutes.

  • Validation Logic: Ninhydrin reacts specifically with free primary amines to produce Ruhemann's purple.

    • Result Blue: Coupling is incomplete (free amines remain). Action: Re-couple.

    • Result Yellow/Colorless: Coupling is 100% complete. Action: Proceed to the next synthesis cycle.

Step 5: Global Cleavage
  • Action: Post-synthesis, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) and anisole (scavenger) at 0°C for 1 hour.

  • Causality: HF acts as a superacid, simultaneously cleaving the peptide from the solid support and stripping the highly stable Z protecting group from the D-Lysine side chain, yielding the biologically active D-peptide.

SPPSWorkflow N1 1. Resin Swelling (DCM/DMF) N2 2. Boc Deprotection (50% TFA) N1->N2 N3 3. Activation (Boc-D-Lys(Z)-OH + DIC/HOBt) N2->N3 N4 4. Coupling Reaction (Amide Bond Formation) N3->N4 N5 5. Kaiser Test (Self-Validation) N4->N5 N5->N1 Yellow (Complete) Next Cycle N5->N2 Blue (Incomplete) Re-couple

Self-validating Boc-SPPS coupling workflow utilizing the Kaiser test.

References

  • Peptides.com. "Boc-D-Lys(Z)-OH [55878-47-2] Catalog." Peptide Synthesis Reagents. [Link]

  • National Institutes of Health (NIH). "Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches." PubMed Central (PMC).[Link]

  • National Institutes of Health (NIH). "The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine." PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Boc-D-Lys(Z)-OH in solid-phase peptide synthesis

Application Note: Strategic Incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS) Executive Summary The incorporation of D-amino acids into synthetic peptide sequences is a foundational strategy in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of D-amino acids into synthetic peptide sequences is a foundational strategy in the development of peptidomimetics and therapeutic peptides. Because natural proteases are stereoselective for L-amino acids, the introduction of D-lysine significantly enhances a peptide's resistance to endogenous proteolytic degradation, thereby extending its biological half-life[1]. Boc-D-Lys(Z)-OH serves as a critical building block in this domain, enabling the precise, controlled introduction of a D-lysine residue without triggering unwanted side reactions during chain elongation[1]. This technical guide details the mechanistic rationale, orthogonal protection strategies, and field-validated protocols for utilizing Boc-D-Lys(Z)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Mechanistic Rationale: The Boc/Z Orthogonal Strategy

In solid-phase peptide synthesis, the side chains of reactive amino acids must remain masked during the iterative removal of the N-alpha protecting group to prevent branching or polymerization[2]. Boc-D-Lys(Z)-OH utilizes a highly effective graduated acid lability scheme:

  • N-alpha Protection (Boc): The alpha-amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is sensitive to moderate acids and is rapidly removed via acidolysis using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[3][4].

  • N-epsilon Protection (Z): The epsilon-amine of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is significantly more stable to acidic conditions and remains completely intact during the repeated TFA exposures required for peptide chain elongation[4].

Global deprotection and cleavage from the resin require a much stronger acid—typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—which cleaves the Z group via an SN1 mechanism, generating benzyl carbocations[4][5]. This differential acid stability forms the basis of the Boc/Z "pseudo-orthogonal" protection strategy[2].

Quantitative Data: Protection Strategy Comparison

To understand the causality behind selecting Boc-D-Lys(Z)-OH over other derivatives (e.g., Fmoc-D-Lys(Boc)-OH), researchers must evaluate the cleavage conditions. The table below summarizes the lability profiles of common protecting groups used in SPPS, dictating the synthetic workflow.

Protecting GroupLocation on D-LysineCleavage ReagentMechanism / ByproductsStability Profile
Boc N-alpha (Temporary)50% TFA in DCMAcidolysis; generates tert-butyl cations[4]Labile to moderate acid; stable to base and nucleophiles
Z (Cbz) N-epsilon (Permanent)Anhydrous HF or TFMSASN1 mechanism; generates benzyl carbocations[5]Stable to TFA; labile to strong acid or catalytic hydrogenation
Fmoc N-alpha (Alternative)20% Piperidine in DMFBase-catalyzed beta-eliminationLabile to base; stable to acid
tBu Side-chain (Alternative)95% TFAAcidolysisLabile to moderate acid; stable to base

Workflow Visualization

The following diagram illustrates the logical workflow of incorporating Boc-D-Lys(Z)-OH into a growing peptide chain, culminating in global HF cleavage.

BocSPPS Resin Peptide-Resin (Growing Chain) BocDeprot Boc Deprotection (50% TFA/DCM) Resin->BocDeprot Wash1 Wash & Neutralize (DCM / DIEA) BocDeprot->Wash1 Coupling Couple Boc-D-Lys(Z)-OH (DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next AA Wash2->Cycle Chain Elongation Cleavage Global Cleavage (Anhydrous HF + Scavengers) Removes Z-group & Resin Wash2->Cleavage Sequence Complete Cycle->Resin Product Free D-Lys Peptide Cleavage->Product

Workflow of Boc-SPPS utilizing Boc-D-Lys(Z)-OH, highlighting the orthogonal cleavage conditions.

Experimental Protocols

The following protocols provide a self-validating system for the coupling and subsequent deprotection of Boc-D-Lys(Z)-OH.

Protocol 1: N-alpha Boc Deprotection and In Situ Neutralization

Causality: Before coupling Boc-D-Lys(Z)-OH, the N-terminal Boc group of the resin-bound peptide must be removed. TFA protonates the carbamate, leading to decarboxylation and the release of the free amine as a TFA salt[4]. Neutralization is strictly required to restore the nucleophilicity of the amine for the subsequent coupling step.

  • Swelling: Swell the peptide-resin in DCM for 30 minutes in a fritted reaction vessel.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash), drain, and repeat with fresh solution for 20 minutes[3]. Note: If Cys, Met, or Trp are present in the sequence, add 0.5% dithioethane (DTE) to the cleavage solution to scavenge reactive tert-butyl cations[2][3].

  • Washing: Wash the resin with DCM (3 × 1 min) and Isopropyl Alcohol (IPA) (2 × 1 min) to shrink the resin and extract residual TFA[3][4].

    • Expert Insight: IPA is strictly preferred over Methanol (MeOH) during this shrinking step to minimize the risk of transesterification with Asp/Glu side-chain protecting groups[3].

  • Neutralization: Treat the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2 × 2 min) to neutralize the amine salt.

  • Final Wash: Wash thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min).

Protocol 2: Coupling of Boc-D-Lys(Z)-OH

Causality: The free carboxylic acid of Boc-D-Lys(Z)-OH must be activated to form an amide bond with the resin-bound amine. DIC/HOBt is a standard activation strategy that suppresses racemization during coupling.

  • Activation: In a separate vial, dissolve 3-4 equivalents (relative to resin loading) of Boc-D-Lys(Z)-OH in DMF. Add equivalent amounts of 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC). Stir for 10 minutes to form the active ester[4].

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the suspension at room temperature for 1-2 hours.

  • Validation (Self-Validating Step): Perform a Kaiser test (ninhydrin test) on a few resin beads. A colorless/yellow bead indicates successful coupling (absence of free primary amines).

    • Expert Insight: D-amino acids can introduce distinct steric hindrance. If the Kaiser test yields a blue bead (indicating unreacted primary amines), do not proceed to deprotection. Instead, perform a second coupling cycle using a different activation chemistry (e.g., HATU/DIEA) to overcome steric barriers.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min)[4].

Protocol 3: Global Deprotection and HF Cleavage

Causality: Once the sequence is complete, anhydrous HF is used to cleave the peptide from the linker and simultaneously remove the Z protecting group from the D-Lysine side chain. Because HF cleavage generates highly reactive benzyl carbocations from the Z group, nucleophilic scavengers are strictly required to prevent irreversible alkylation of the peptide[4][5]. Caution: Anhydrous HF is highly toxic, volatile, and corrosive to glass. This procedure must be performed in a specialized Teflon/Kel-F HF cleavage apparatus inside a well-ventilated fume hood[5].

  • Preparation: Transfer the thoroughly dried peptide-resin to the HF reaction vessel.

  • Scavenger Addition: Add scavengers (e.g., anisole and p-cresol) to the vessel. A standard ratio is 1 mL of scavenger per 9 mL of HF for up to 1 g of resin[4][5].

  • Cleavage: Condense anhydrous HF into the reaction vessel at -78°C (using a dry ice/ethanol bath). Warm the vessel to 0°C and stir for 45-60 minutes[5].

  • Evaporation: Rapidly evaporate the HF under a stream of N2 or vacuum at 0°C.

    • Expert Insight: Prolonged exposure to HF after cleavage can lead to side reactions. Rapid evaporation is critical to preserve peptide integrity[5].

  • Precipitation: Precipitate the crude, fully deprotected D-Lys-containing peptide by adding cold, peroxide-free diethyl ether[5].

  • Isolation: Filter the precipitated peptide, wash extensively with cold ether to remove organic scavengers, and extract the peptide into an aqueous buffer (e.g., 10% acetic acid) for lyophilization and subsequent HPLC purification.

References

  • Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers Source: xindaobiotech.com URL: [Link]

Sources

Application

Application Note: Protocol for the Incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale The synthesis of complex, biologically active peptides often requires the use of tert-butyloxycarbonyl/benzyl (Boc/Bzl) chemistry, particularly when synthesizing long polypeptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex, biologically active peptides often requires the use of tert-butyloxycarbonyl/benzyl (Boc/Bzl) chemistry, particularly when synthesizing long polypeptides, difficult sequences, or C-terminal thioesters for Native Chemical Ligation (NCL)[1]. Within this framework, Boc-D-Lys(Z)-OH (CAS: 55878-47-2) serves as a critical building block[2].

The incorporation of the D-enantiomer of lysine introduces stereochemical inversion at specific loci, which confers high resistance to endogenous proteolytic degradation, thereby extending the in vivo half-life of peptide therapeutics[3]. Mechanistically, this building block relies on strict orthogonal protection:

  • α-Amine Protection (Boc): The tert-butyloxycarbonyl group is highly acid-labile. It is removed during each iterative synthesis cycle using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4].

  • ε-Amine Protection (Z/Cbz): The benzyloxycarbonyl (Z) group is stable to the repetitive TFA treatments used for Boc removal. It requires strong, anhydrous acids—such as liquid anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—for global deprotection and simultaneous resin cleavage[4][5].

By understanding the causality of these differential acid labilities, researchers can design self-validating synthetic workflows that prevent premature side-chain deprotection and maximize crude peptide yield.

Experimental Workflows & Pathway Visualizations

The standard Boc-SPPS cycle differs fundamentally from Fmoc-SPPS. Because TFA cleavage of the Boc group leaves the N-terminus protonated as an ammonium trifluoroacetate salt, a distinct neutralization step using a tertiary amine (e.g., DIEA) is strictly required to generate the free nucleophilic amine prior to the next coupling[4].

BocSPPS Resin Peptide-Resin Complex Deprotect Boc Deprotection (50% TFA in DCM) Resin->Deprotect Step 1: Acidolysis Neutralize Neutralization (10% DIEA in DMF) Deprotect->Neutralize Step 2: Free Amine Generation Couple Coupling Boc-D-Lys(Z)-OH (DIC/HOBt or HATU) Neutralize->Couple Step 3: Amide Bond Formation Couple->Resin Iterative Cycle Cleave Global Cleavage & Z-Removal (Anhydrous HF + Scavengers) Couple->Cleave Final Step: SN1/SN2 Cleavage

Workflow of the Boc-SPPS cycle incorporating Boc-D-Lys(Z)-OH.

Orthogonality Molecule Boc-D-Lys(Z)-OH Alpha α-Amine (Boc) Molecule->Alpha Epsilon ε-Amine (Z/Cbz) Molecule->Epsilon TFA 50% TFA / DCM (Labile) Alpha->TFA Iterative Removal HF Anhydrous HF (Labile) Epsilon->HF Global Cleavage TFA_Stable 50% TFA / DCM (Stable) Epsilon->TFA_Stable Resists Cycle

Orthogonal deprotection pathways for Boc and Z protecting groups.

Step-by-Step Experimental Protocol

This protocol outlines the optimal conditions for coupling Boc-D-Lys(Z)-OH onto a standard Merrifield or PAM resin (0.5–1.0 mmol/g substitution).

Phase 1: Resin Preparation and Swelling

Causality: Polystyrene-based resins must be thoroughly solvated to expand the polymer matrix, allowing reagents to diffuse freely to the reactive sites.

  • Weigh the desired amount of peptide-resin and transfer it to a specialized SPPS reaction vessel equipped with a porous glass frit.

  • Add Dichloromethane (DCM) (approx. 10 mL per gram of resin).

  • Agitate gently via nitrogen bubbling or mechanical shaking for 30 minutes.

  • Drain the solvent completely.

Phase 2: Boc Deprotection and Neutralization

Causality: 50% TFA effectively cleaves the urethane linkage of the Boc group. The subsequent DIEA wash deprotonates the resulting ammonium salt, creating a reactive primary amine[4].

  • Pre-wash: Add 50% TFA in DCM (v/v). Agitate for 2 minutes and drain.

  • Main Deprotection: Add fresh 50% TFA in DCM. Agitate for 20–30 minutes at room temperature[4].

  • Acid Wash: Drain and wash the resin with DCM (3 × 1 min) to remove bulk TFA.

  • Neutralization: Add 5–10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF). Agitate for 2 minutes and drain. Repeat this step once.

  • Final Wash: Wash the resin thoroughly with DMF (4 × 1 min) to remove all residual base and salts.

Phase 3: Coupling of Boc-D-Lys(Z)-OH

Causality: Pre-activation of the carboxylic acid prevents side reactions. An excess of reagents drives the reaction to completion, which is critical for preventing deletion sequences.

  • Preparation: In a separate vial, dissolve 3.0 to 4.0 equivalents (relative to resin loading) of Boc-D-Lys(Z)-OH in a minimal volume of DMF.

  • Activation: Add 3.0 to 4.0 equivalents of a coupling reagent (e.g., DIC/HOBt or HATU). If using HATU, add 6.0 to 8.0 equivalents of DIEA[6]. Stir for 5 minutes to form the active ester.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate for 1 to 2 hours at room temperature.

  • Validation (Kaiser Test): Take a 1–2 mg sample of resin, wash with ethanol, and perform a Kaiser (ninhydrin) test[7].

    • Yellow/Colorless beads: Coupling is complete (self-validated). Proceed to wash.

    • Blue beads: Free amines remain. Repeat the coupling step or perform a capping step (Acetic anhydride/DIEA) to permanently block unreacted amines.

  • Wash: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 4: Global Cleavage and Z-Deprotection (Anhydrous HF)

Causality: Liquid anhydrous HF is a non-oxidizing acid with extreme protonating ability, required to cleave the peptide from the resin and remove the highly stable Z group from the D-Lysine side chain[1]. Scavengers are mandatory to trap the reactive benzyl carbocations generated during Z-group cleavage, preventing the alkylation of susceptible residues (e.g., Tyr, Trp, Met)[7].

  • Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.

  • Scavenger Addition: Transfer the resin to a specialized Teflon HF reaction vessel. Add a scavenger cocktail (e.g., anisole/p-cresol, 1:1 v/v)[4].

  • HF Distillation: Cool the vessel to -78°C using a dry ice/acetone bath. Distill anhydrous HF into the vessel under vacuum (typically 9 mL HF + 1 mL scavenger per 500 mg resin)[1].

  • Cleavage: Warm the vessel to between -5°C and 0°C. Stir the mixture for exactly 1 hour[1].

  • Evaporation & Precipitation: Evaporate the HF rapidly under high vacuum. Precipitate the cleaved, fully deprotected peptide by adding ice-cold, peroxide-free diethyl ether[1].

  • Isolation: Filter the precipitated peptide, wash extensively with cold ether to remove scavengers, and lyophilize from a suitable aqueous buffer.

Quantitative Data Summaries

Table 1: Comparative Efficacy of Coupling Reagents for Boc-D-Lys(Z)-OH

Selecting the correct coupling reagent dictates the yield and optical purity of the D-Lysine incorporation.

Coupling Reagent SystemEquivalents RequiredActivation TimeReaction TimeRisk of RacemizationBest Application
DIC / HOBt 3.0 - 4.0 eq5 - 10 min1.5 - 2.0 hrsVery LowStandard sequential SPPS
HATU / DIEA 3.0 - 4.0 eq2 - 5 min45 - 60 minModerateSterically hindered sequences
PyBOP / DIEA 3.0 - 4.0 eq5 min1.0 - 1.5 hrsLowAlternative to uronium salts
Table 2: Cleavage Cocktail Formulations for Z-Group Removal

The Z-group on the ε-amine of Boc-D-Lys(Z)-OH requires highly acidic conditions. Below are standard, field-validated cleavage cocktails[4][7].

Cleavage MethodReagent CompositionMechanism & CausalitySafety / Equipment Needs
Standard HF 90% Anhydrous HF10% AnisoleSN1 cleavage. Anisole acts as a highly effective carbocation scavenger.Extreme Hazard. Requires dedicated Teflon vacuum line in a certified fume hood.
Low-High HF Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresolTwo-step SN2/SN1 process. Prevents side reactions in complex peptides.Extreme Hazard. Requires dedicated Teflon vacuum line.
TFMSA Alternative 10% TFMSA, 85% TFA,5% ThioanisoleTFMSA is a strong liquid acid alternative to HF. Thioanisole accelerates Z-cleavage.High Hazard. Can be performed in standard glassware without specialized HF lines.

Safety and Trustworthiness Warnings

  • Anhydrous HF Toxicity: Anhydrous hydrogen fluoride is highly volatile, corrosive, and toxic. It penetrates tissue rapidly and causes deep bone decalcification. HF cleavage must only be performed by trained personnel using a specialized, fully enclosed Kel-F/Teflon apparatus[4][5]. Calcium gluconate gel must be immediately available as a first-aid countermeasure[5].

  • TFMSA Handling: While TFMSA avoids the need for a specialized HF line, it is a highly corrosive superacid. It must be handled with strict PPE (heavy-duty gloves, face shield) inside a certified fume hood[4].

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Springer Nature Experiments. Available at:[Link]

  • Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers. Xindao Biotech. Available at:[Link]

Sources

Method

Application Note: Optimization of Coupling Reaction Conditions for Boc-D-Lys(Z)-OH in Peptide Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction and Chemical Rationale In the development of therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction and Chemical Rationale

In the development of therapeutic peptidomimetics, protease-resistant peptides, and complex chiral macrocycles, the incorporation of D-amino acids is a primary strategy to evade endogenous proteolytic degradation. Boc-D-Lys(Z)-OH is a highly specialized building block utilized in these workflows.

As a Senior Application Scientist, I frequently observe that researchers underestimate the steric complexity of this derivative. The molecule employs a strict orthogonal protection strategy:

  • α-Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is highly acid-labile. It is removed during each elongation cycle using 50% Trifluoroacetic Acid (TFA).

  • ε-Amine Protection (Z/Cbz): The benzyloxycarbonyl (Z) group provides robust orthogonal protection. It is entirely stable to the TFA used for Boc deprotection but is cleaved during the final global deprotection step using strong acids (e.g., anhydrous Hydrogen Fluoride, HF) or via catalytic hydrogenolysis (H 2​ , Pd/C) in solution-phase synthesis [1], [3].

The Causality of Steric Hindrance: The bulky Z-protecting group on the flexible aliphatic side chain of lysine can fold back toward the α-amine, creating significant localized steric hindrance. Consequently, standard carbodiimide couplings (e.g., DCC or DIC alone) often result in incomplete reactions and truncated deletion sequences [2]. To overcome this activation energy barrier, highly reactive uronium/aminium salts like HATU are required, paired with a hindered base like N,N-Diisopropylethylamine (DIPEA).

Orthogonal Protection Strategy Workflow

The following diagram illustrates the logical workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS) utilizing Boc-D-Lys(Z)-OH, highlighting the critical neutralization step unique to Boc chemistry.

G start Peptide-Resin (Growing Chain) deprotect Boc Deprotection (50% TFA in DCM) start->deprotect Step 1 neutralize Neutralization (10% DIPEA in DMF) deprotect->neutralize Step 2 couple Coupling Boc-D-Lys(Z)-OH + HATU/DIPEA neutralize->couple Step 3 couple->start Repeat for next AA cleave Global Cleavage & Z-Removal (Anhydrous HF or Pd/C H2) couple->cleave Final Step

Figure 1: Boc-SPPS workflow utilizing Boc-D-Lys(Z)-OH, highlighting orthogonal deprotection.

Coupling Reagents and Kinetics

Selecting the correct coupling reagent is a balance between reaction kinetics and the suppression of epimerization. D-amino acids are equally prone to racemization via the oxazolone intermediate as L-amino acids. While the urethane nature of the Boc group inherently suppresses this pathway, over-activation can still lead to chiral degradation.

Table 1 summarizes the quantitative parameters for selecting a coupling system for Boc-D-Lys(Z)-OH.

Reagent SystemEquivalents (AA : Reagent : Base)Pre-activation TimeCoupling TimeRacemization RiskBest Application
HATU / DIPEA 3.0 : 3.0 : 6.0–9.02–3 min1–2 hoursLow-ModerateSterically hindered sequences, macrocycles [1]
DIC / OxymaPure 3.0 : 3.0 : N/A2 min2–4 hoursVery LowStandard elongations, base-sensitive sequences [2]
DIC / HOBt 3.0 : 3.0 : N/A5 min3–6 hoursLowHistorical legacy protocols (less efficient)

Table 1: Quantitative comparison of coupling reagent efficiencies for Boc-D-Lys(Z)-OH.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating the Kaiser (ninhydrin) test, the workflow provides immediate binary feedback (Pass/Fail) on coupling efficiency, ensuring that errors do not propagate through subsequent synthesis cycles.

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Recommended)

This protocol is optimized for sterically hindered environments, utilizing a 3:3:9 equivalent ratio proven effective in the synthesis of complex chiral siderophores [1].

Step 1: Boc Deprotection

  • Swell the peptide-resin in Dichloromethane (DCM) for 15 minutes.

  • Treat the resin with 50% TFA in DCM (v/v) for 5 minutes. Drain.

  • Treat with a fresh solution of 50% TFA in DCM for 25 minutes.

  • Wash thoroughly with DCM (5 × 1 min) and N,N-Dimethylformamide (DMF) (5 × 1 min). Causality: TFA removes the Boc group but leaves the exposed N-terminal amine protonated as a TFA salt, rendering it non-nucleophilic [3].

Step 2: Neutralization

  • Treat the resin with 10% DIPEA in DMF for 2 × 2 minutes.

  • Wash thoroughly with DMF (5 × 1 min). Causality: The hindered base DIPEA strips the TFA salt, liberating the free primary amine for nucleophilic attack.

Step 3: Pre-Activation (Critical Step)

  • In a separate vial, dissolve Boc-D-Lys(Z)-OH (3.0 eq relative to resin loading) and HATU (3.0 eq) in a minimal volume of anhydrous DMF.

  • Add DIPEA (6.0 to 9.0 eq) to the vial.

  • Stir vigorously for exactly 2 to 3 minutes . Causality: Pre-activation forms the highly reactive active ester. Exceeding 3 minutes increases the risk of epimerization. Conversely, failing to pre-activate allows unreacted HATU to contact the resin, leading to irreversible guanidinylation (capping) of the N-terminus [2].

Step 4: Coupling and Validation

  • Transfer the pre-activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the ninhydrin test. A yellow/colorless result indicates complete coupling (no free amines). A blue result indicates incomplete coupling; do not proceed to the next cycle. Instead, perform a double coupling using fresh reagents.

Protocol B: Global Deprotection and Cleavage (HF Cleavage)

Because the ε-amine is protected by the Z group, standard TFA cleavage is insufficient. Anhydrous Hydrogen Fluoride (HF) is required to simultaneously cleave the peptide from the resin and remove the Z group [3].

  • Transfer the dried peptide-resin to a specialized Teflon HF-cleavage apparatus.

  • Add scavengers (e.g., anisole and p-cresol, 10% v/v) to prevent carbocation alkylation of susceptible amino acids.

  • Condense anhydrous HF into the reaction vessel at -78°C.

  • Warm the reaction to 0°C and stir for 45 to 60 minutes.

  • Evaporate the HF under a stream of nitrogen. Precipitate the crude, fully deprotected peptide using cold diethyl ether.

Mechanistic Troubleshooting Insights

  • Peptide Aggregation: If the Kaiser test remains positive after a double coupling, the growing peptide chain is likely aggregating via inter-chain hydrogen bonding (forming β-sheets). Solution: Introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling step to disrupt hydrogen bonding and expose the N-terminus [2].

  • Premature Z-Group Loss: While the Z group is highly stable to TFA, prolonged exposure over dozens of cycles in very long syntheses can result in trace branching. If synthesizing peptides >30 amino acids, consider utilizing the more acid-stable 2-Chlorobenzyloxycarbonyl (2-Cl-Z) derivative.

References

  • Stow, P. R., Reitz, Z. L., Johnstone, T. C., & Butler, A. (2021). Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(III) coordination. Chemical Science, 12, 12485-12493. URL:[Link]

Application

Application Note &amp; Protocol: Selective Deprotection of the Boc Group from Boc-D-Lys(Z)-OH

Abstract This document provides a detailed guide for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). The protocol is designed for researchers in pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). The protocol is designed for researchers in peptide synthesis and drug development who require a reliable method for N-terminal deprotection while preserving the acid-stable benzyloxycarbonyl (Z) group on the lysine side chain. We will delve into the chemical principles, provide a validated step-by-step protocol using trifluoroacetic acid (TFA), and offer a comprehensive troubleshooting guide to ensure high-yield, clean conversion to the desired product, H-D-Lys(Z)-OH·TFA.

Introduction: The Principle of Orthogonal Protection

In peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence. The combination of the Boc group for Nα-amino protection and the Z (or Cbz) group for side-chain protection on lysine is a classic example of an orthogonal protection strategy. This strategy allows for the selective removal of one group under conditions that leave the other intact.

The Boc group is highly sensitive to strong acids, undergoing a carbocationic cleavage mechanism, while the Z group is stable to these conditions but is readily cleaved by hydrogenolysis. This difference in lability is the cornerstone of the protocol described herein. This application note focuses on the acid-catalyzed removal of the Boc group, a critical step in solution-phase and solid-phase peptide synthesis.

Reaction Mechanism and Selectivity

The deprotection of the Boc group proceeds via an E1 elimination mechanism upon protonation by a strong acid like trifluoroacetic acid (TFA).

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, making the carbonyl carbon more electrophilic.

  • Carbocation Formation: The weakened C-O bond cleaves, releasing the stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine of D-lysine.

The tert-butyl carbocation is scavenged by the TFA counter-ion or a scavenger, such as triisopropylsilane (TIS), if present. The Z group remains unaffected due to the stability of the benzylic C-O bond under these acidic conditions.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from the starting material to the isolated, deprotected product.

Deprotection_Workflow start_mat Start: Boc-D-Lys(Z)-OH dissolve 1. Dissolve in DCM start_mat->dissolve reagents 2. Add TFA (Optional: Scavenger) dissolve->reagents reaction 3. Reaction at RT (Monitor by TLC) reagents->reaction evaporation 4. Evaporate Solvent & Excess TFA reaction->evaporation Reaction Complete precipitation 5. Precipitate with Cold Ether evaporation->precipitation filtration 6. Filter & Wash Solid precipitation->filtration drying 7. Dry Under Vacuum filtration->drying product Product: H-D-Lys(Z)-OH·TFA drying->product

Caption: Workflow for Boc Deprotection of Boc-D-Lys(Z)-OH.

Detailed Experimental Protocol

This protocol describes the deprotection of 1.0 mmol of Boc-D-Lys(Z)-OH. The reaction can be scaled as needed by adjusting reagent volumes proportionally.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
Boc-D-Lys(Z)-OH≥98% PuritySigma-AldrichStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent. Must be dry.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Acros OrganicsDeprotection agent. Corrosive and hygroscopic.
Diethyl EtherAnhydrousVWRUsed for product precipitation. Must be cold (~0-4°C).
Ethyl Acetate (EtOAc)ACS GradeVariousTLC mobile phase component.
HexanesACS GradeVariousTLC mobile phase component.
Acetic Acid (AcOH)GlacialVariousTLC mobile phase component.
Ninhydrin StainTLC GradeVariousVisualization agent for primary amines.
TLC PlatesSilica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • High-vacuum pump

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Fume hood

Step-by-Step Procedure
  • Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add Boc-D-Lys(Z)-OH (1.0 mmol, 380.4 mg).

  • Dissolution: Place the flask in a fume hood. Add 5 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.

  • Addition of TFA: Slowly add 5 mL of trifluoroacetic acid (TFA) to the solution at room temperature. This creates a 50% TFA/DCM (v/v) solution. The addition is exothermic; for larger scales, an ice bath is recommended during addition.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Prepare a TLC developing chamber with a mobile phase of 90:9:1 Ethyl Acetate:Hexanes:Acetic Acid.

    • Spot the starting material (a small sample dissolved in DCM) and the reaction mixture on a TLC plate.

    • After ~1.5 hours, run the TLC. The starting material (Boc-D-Lys(Z)-OH) should be fully consumed, and a new, more polar spot (the product) should appear at a lower Rf value.

    • Visualize the spots under UV light (the Z group is UV active) and then stain with ninhydrin. The product spot will turn purple/blue, indicating a free primary amine, while the starting material spot will not.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting oil is the crude product, H-D-Lys(Z)-OH as its TFA salt.

  • Precipitation and Isolation:

    • Place the flask containing the crude oil in an ice bath.

    • Add 20-30 mL of cold anhydrous diethyl ether to the flask while vigorously stirring or swirling. The product should precipitate as a white solid.

    • Continue stirring in the ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with two portions of cold diethyl ether (10 mL each) to remove any residual TFA and organic-soluble impurities.

  • Drying: Dry the white solid under a high vacuum for several hours to obtain the final product, H-D-Lys(Z)-OH·TFA. The expected yield is typically >95%.

Summary of Key Reaction Parameters

ParameterValue / DescriptionRationale
Solvent Dichloromethane (DCM)Excellent solvent for the starting material and stable to strong acids.
Deprotecting Agent Trifluoroacetic Acid (TFA)Strong acid that provides rapid and clean cleavage of the Boc group.
TFA Concentration 25-50% (v/v) in DCMEnsures a sufficiently acidic environment for complete deprotection within a reasonable timeframe.
Temperature Room Temperature (~20-25°C)Sufficient for Boc cleavage without requiring heating, which could risk side reactions.
Reaction Time 1 - 2 hoursTypically sufficient for complete conversion. Monitor by TLC to confirm.
Work-up Method Evaporation followed by cold ether precipitationEfficiently removes volatile reagents and isolates the product salt in a solid, easy-to-handle form.
Expected Yield >95%The reaction is generally very clean and high-yielding.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction (TLC shows starting material) 1. Insufficient reaction time.2. Deactivated or wet TFA.1. Allow the reaction to stir for another 30-60 minutes and re-check by TLC.2. Use a fresh, unopened bottle of TFA. Ensure all glassware and solvents are anhydrous.
Product is an oil, not a solid 1. Insufficient removal of TFA.2. Presence of water in the work-up.1. Ensure complete evaporation on the rotary evaporator. Co-evaporate with toluene (2x) to azeotropically remove residual TFA.2. Use anhydrous diethyl ether for precipitation.
Low Yield 1. Product loss during filtration.2. Incomplete precipitation.1. Ensure the precipitate is well-packed before washing. Use minimal amounts of cold ether for washing.2. Ensure the ether is sufficiently cold and allow adequate time for precipitation. Gently scratch the inside of the flask to induce crystallization.
Side-chain Z-group cleavage This is highly unlikely under standard TFA/DCM conditions.If observed (by LC-MS), this indicates a severe deviation from the protocol or a contaminated reagent. The Z-group requires much harsher conditions (e.g., HBr/AcOH) or hydrogenolysis for cleavage.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It causes severe skin burns and eye damage and has a pungent, irritating odor. Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or laminate film).

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact. All handling should be performed in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources. Ensure ether has been tested for and is free of peroxides.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

Method

Application Note: Boc-D-Lys(Z)-OH in the Synthesis of Bioactive Peptides

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Technique: Boc-Solid Phase Peptide Synthesis (Boc-SPPS) Key Reagent: Boc-D-Lys(Z)-OH (CAS: 55878-47-2 / 66845-42-9) Introduction and Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Technique: Boc-Solid Phase Peptide Synthesis (Boc-SPPS) Key Reagent: Boc-D-Lys(Z)-OH (CAS: 55878-47-2 / 66845-42-9)

Introduction and Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteolytic enzymes[1]. To circumvent this, peptide chemists strategically incorporate D-amino acids. Boc-D-Lys(Z)-OH ( -Boc- -Z-D-lysine) is a critical building block in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) for introducing D-lysine residues into complex peptide sequences[1].

The Causality of D-Lysine Substitution

Endogenous proteases, such as trypsin, specifically target the carboxyl side of basic amino acids (Lysine and Arginine). However, these enzymes are highly stereospecific; they require the L-enantiomer to achieve the correct transition-state geometry within their active sites. Substituting L-Lys with D-Lys creates a chiral mismatch, rendering the peptide bond completely resistant to trypsin-like cleavage[2].

Recent studies on antimicrobial peptides (AMPs), such as HPA3NT3-A2 and CM15, demonstrate that D-Lys substitution dramatically increases serum half-life while maintaining the net positive charge essential for disrupting bacterial membranes[2][3].

Orthogonal Protection Strategy

In Boc-D-Lys(Z)-OH, the α -amine is protected by a tert-butyloxycarbonyl (Boc) group, which is highly acid-labile and removed during each elongation cycle using 50% Trifluoroacetic acid (TFA)[4]. The ϵ -amine is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is completely stable to TFA but is cleaved by strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final global cleavage step[4][5]. This orthogonality is essential for synthesizing difficult sequences or generating C-terminal thioesters for Native Chemical Ligation (NCL)[5].

G N1 Bioactive Peptide (L-Lysine) N2 Trypsin-like Proteases (Stereospecific Binding) N1->N2 N3 Rapid Cleavage (Short Half-life) N2->N3 N4 Bioactive Peptide (D-Lysine Substituted) N5 Trypsin-like Proteases (Steric/Chiral Mismatch) N4->N5 N6 Proteolytic Resistance (Extended Half-life) N5->N6

Mechanism of proteolytic resistance via D-Lysine substitution.

Quantitative Data: Impact of D-Lysine Substitution

The strategic use of Boc-D-Lys(Z)-OH allows for the synthesis of highly stable analogs. Table 1 outlines the chemical properties of the reagent, while Table 2 summarizes the biological impact of D-Lys substitution in established AMPs.

Table 1: Chemical Properties of Boc-D-Lys(Z)-OH

PropertySpecification
Chemical Name -Boc- -Z-D-lysine
CAS Number 55878-47-2 (also referenced as 66845-42-9)[1][6]
Molecular Weight 380.44 g/mol [6]
α -Amine Protection Boc (Labile to 50% TFA)
ϵ -Amine Protection Z / Cbz (Labile to anhydrous HF)

Table 2: Comparative Efficacy of L-Lys vs. D-Lys in Antimicrobial Peptides

Peptide AnalogSubstitutionTarget PathogenMIC ( μ M)Serum StabilityReference
HPA3NT3-A2 Native (L-Lys)S. aureus (MRSA)2 - 4Degraded (< 2 hrs)[2]
HPA3NT3-A2D All D-LysS. aureus (MRSA)2 - 4Stable (> 24 hrs)[2]
Chem-KVL Native (L-Lys)P. aeruginosa3.1 - 6.2Rapid Cleavage[7]
Chem-8dK Single D-Lys (Pos 8)P. aeruginosa3.1 - 6.2Highly Resistant[7]

Experimental Protocol: Boc-SPPS utilizing Boc-D-Lys(Z)-OH

The following self-validating protocol details the incorporation of Boc-D-Lys(Z)-OH into a growing peptide chain, followed by a specialized "Low-High" HF cleavage to prevent side reactions.

Phase 1: Coupling and Elongation
  • Resin Swelling: Weigh the desired amount of MBHA resin (for C-terminal amides) into a peptide synthesis vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a second treatment for 20 minutes[4]. Note: If Cys, Met, or Trp are present, add 0.5% Dithioerythritol (DTE) as a scavenger.

  • Washing & Neutralization: Wash the resin thoroughly with DCM (3x), followed by neutralization with 5% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) (2x 5 min). Wash again with DMF (3x).

  • Activation and Coupling:

    • Dissolve 3-4 equivalents of Boc-D-Lys(Z)-OH and 3-4 equivalents of Hydroxybenzotriazole (HOBt) in DMF.

    • Add 3-4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to activate the amino acid.

    • Add the mixture to the resin and agitate for 60–120 minutes.

  • Validation (Kaiser Test): Take a 1-2 mg sample of resin. Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 5 minutes. A colorless/yellow bead indicates complete coupling; a blue bead indicates free amines (requiring a second coupling cycle)[8].

Phase 2: Global Cleavage and Z-Deprotection (Low-High HF Protocol)

Causality Check: Standard high-concentration HF cleavage of the Z group proceeds via an SN​1 mechanism, generating highly reactive benzyl carbocations that can alkylate sensitive residues (e.g., Tyr, Trp). To prevent this, a "Low-High" HF protocol is employed. The "Low" step utilizes an SN​2 mechanism, safely removing the Z group without generating free carbocations[4][8].

  • Low HF Cleavage ( SN​2 ):

    • Transfer the dried peptide-resin to a specialized Teflon/Kel-F HF apparatus[5].

    • Add a scavenger cocktail: 25% anhydrous HF, 65% Dimethyl sulfide (DMS), and 10% p-cresol[8].

    • React at 0°C for 2 hours. Evaporate HF and DMS under a vacuum.

  • High HF Cleavage ( SN​1 ):

    • To the same reaction vessel, add 90% anhydrous HF and 10% p-cresol (or anisole)[8].

    • React at 0°C for 1 hour to cleave the peptide from the MBHA resin.

  • Isolation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding cold, peroxide-free diethyl ether[5][8]. Centrifuge, wash the pellet with ether (3x), and dissolve the crude peptide in aqueous acetonitrile for lyophilization and subsequent RP-HPLC purification.

G N1 Resin Preparation (MBHA Support) N2 Coupling Boc-D-Lys(Z)-OH + DIC/HOBt N1->N2 N3 Boc Deprotection (50% TFA in DCM) N2->N3 N4 Chain Elongation (Repeat Coupling/Deprotection) N3->N4 N5 Low HF Cleavage (SN2) (Removes Z-group safely) N4->N5 N6 High HF Cleavage (SN1) (Cleaves peptide from resin) N5->N6 N7 Crude Peptide Isolation (Cold Ether Precipitation) N6->N7

Workflow for Boc-SPPS utilizing Boc-D-Lys(Z)-OH and Low-High HF cleavage.

References

  • Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers | XINDAO. Xindao Biotech. 1

  • Box-lys(z)-oh | Sigma-Aldrich. SigmaAldrich.cn. 6

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. 5

  • Boc Solid Phase Peptide Synthesis. ChemPep. 4

  • Application Notes and Protocols for Boc-based Synthesis of Peptides with C-Terminal Histidinamide. Benchchem. 8

  • All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. PMC - NIH. 2

  • Tandem Repeat of a Short Human Chemerin-Derived Peptide and Its Nontoxic d-Lysine-Containing Enantiomer Display Broad-Spectrum Antimicrobial and Antitubercular Activities. ACS Publications. 7

  • Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI. 3

Sources

Application

Application Note: Strategic Incorporation of Boc-D-Lys(Z)-OH in Peptide Drug Discovery

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous protea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. To overcome this, peptidomimetic engineering heavily relies on the incorporation of non-natural amino acids[1]. Boc-D-Lys(Z)-OH (CAS: 55878-47-2) is a critical chiral building block in this paradigm. By introducing a D-enantiomer of lysine, drug developers can induce a stereochemical mismatch that renders the peptide invisible to trypsin-like proteases, drastically extending its in vivo half-life[2].

This application note provides an authoritative guide on the mechanistic rationale, synthetic workflows, and step-by-step protocols for utilizing Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS) for advanced drug discovery.

Mechanistic Rationale: Stereochemistry and Orthogonal Protection

The Stereochemical Advantage

Endogenous proteolytic enzymes, such as trypsin, are highly stereospecific. They recognize and cleave peptide bonds adjacent to the carboxyl group of basic L-amino acids (L-Lysine and L-Arginine). Substituting L-Lysine with D-Lysine fundamentally alters the local spatial arrangement of the side chain. Because the D-amino acid cannot properly dock into the protease's active site, the peptide bond becomes highly resistant to enzymatic hydrolysis[2][3]. This principle is widely utilized in the development of biostable antimicrobial peptides (AMPs) and integrin agonists[4][5].

Proteolysis Protease Trypsin-like Proteases (Endogenous) LLys L-Lysine Peptide Protease->LLys DLys D-Lysine Peptide (from Boc-D-Lys(Z)-OH) Protease->DLys Degraded Rapid Cleavage (Loss of Bioactivity) LLys->Degraded Substrate Recognition Stable Proteolytic Resistance (Extended Half-life) DLys->Stable Stereochemical Mismatch

Mechanism of proteolytic resistance conferred by D-Lysine substitution.
Orthogonal Protection in Boc-SPPS

In peptide synthesis, reactive side chains must be masked to prevent polymerization and branching. Boc-D-Lys(Z)-OH employs a highly effective orthogonal protection strategy tailored for Boc-SPPS[6]:

  • α -Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is acid-labile and is removed during each elongation cycle using moderate acid (50% Trifluoroacetic acid (TFA) in Dichloromethane)[7].

  • ϵ -Amine Protection (Z): The benzyloxycarbonyl (Z) group protects the highly nucleophilic side-chain amine. Crucially, the Z group is completely stable to the repeated TFA treatments used to remove the Boc group. It is only cleaved at the very end of the synthesis using a superacid (anhydrous Hydrogen Fluoride, HF)[6][8].

Quantitative Impact on Peptide Stability

The incorporation of D-amino acids like D-Lysine yields measurable improvements in pharmacokinetic parameters. The table below summarizes the comparative stability metrics of standard L-peptides versus their D-substituted counterparts.

Peptide VariantTrypsin SusceptibilityIn Vitro Plasma Half-LifePrimary Therapeutic Application
Wild-Type (All L-AA) High (Rapid Cleavage)< 30 minutesTarget Discovery / Probes
Single D-Lys Substitution Moderate-Low4 - 8 hoursIntegrin Agonists[4]
Retro-Inverso (All D-AA) Negligible (Resistant)> 24 hoursAntimicrobial Peptides (AMPs)[5]
D-Peptide Hydrogels Negligible (Resistant)> 48 hoursSustained Drug Delivery[2]

Experimental Workflows and Protocols

To successfully integrate Boc-D-Lys(Z)-OH into a peptide chain, researchers must utilize Boc-SPPS methodologies. The following protocols outline the elongation and global cleavage phases, emphasizing the causality behind specific chemical choices.

SPPS_Workflow Start Peptide-Resin (Growing Chain) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Step 1 Couple Coupling Boc-D-Lys(Z)-OH (DIC/HOBt) Deprotect->Couple Step 2 Couple->Start Repeat for next AA Cleavage Global Cleavage & Z-Removal (Anhydrous HF + Anisole) Couple->Cleavage Sequence Complete Product Purified D-Lys Peptide Cleavage->Product Precipitation

Workflow of Boc-SPPS utilizing Boc-D-Lys(Z)-OH with orthogonal deprotection.
Protocol A: Coupling Boc-D-Lys(Z)-OH via Boc-SPPS

This protocol assumes the use of a standard PAM (phenylacetamidomethyl) or Merrifield resin, which provides a stable anchor during repeated TFA exposure[7].

Step 1: Resin Swelling

  • Suspend the peptide-resin in Dichloromethane (DCM) for 15 minutes to expand the polymer matrix, ensuring maximum solvent accessibility to the reactive sites.

Step 2: N- α Boc Deprotection

  • Treat the resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash).

  • Drain, then treat again with 50% TFA/DCM for 20 minutes to fully remove the N-terminal Boc group[7].

  • Causality Check: The Z-protecting group on the D-Lysine side chain remains fully intact during this step due to its resistance to moderate acids.

Step 3: Neutralization

  • Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).

  • Neutralize the protonated amine by treating the resin with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 2 × 5 minutes. This restores the nucleophilicity of the N-terminal amine for the upcoming coupling.

Step 4: Activation and Coupling

  • Dissolve 3-4 equivalents of Boc-D-Lys(Z)-OH and 3-4 equivalents of Hydroxybenzotriazole (HOBt) in minimal DMF.

  • Add 3-4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to activate the carboxyl group. Rationale: HOBt suppresses racemization and forms a highly reactive ester intermediate.

  • Add the activated Boc-D-Lys(Z)-OH solution to the resin and agitate for 60–120 minutes.

  • Verify coupling completion using a quantitative Ninhydrin (Kaiser) test. A colorless bead indicates successful coupling.

Protocol B: Global Deprotection and Cleavage (Anhydrous HF)

Because the Z-group is highly stable, standard TFA cleavage (as used in Fmoc chemistry) is insufficient. Anhydrous Hydrogen Fluoride (HF) must be used to simultaneously cleave the peptide from the resin and remove the Z-group from the D-Lysine side chain[6][8].

Step 1: Pre-cleavage Preparation

  • Transfer the dried peptide-resin to a specialized Teflon/Kel-F HF reaction vessel. Note: HF dissolves glass, making Teflon apparatuses mandatory[8].

  • Add a carbocation scavenger. Typically, a mixture of HF/Anisole (9:1 v/v) is used[7].

  • Causality Check: The strong acid SN1 cleavage of the Z-group generates highly reactive benzyl carbocations. Without anisole to trap these ions, they will irreversibly alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Met)[8].

Step 2: HF Distillation and Cleavage

  • Cool the reaction vessel in a dry ice/methanol bath (-78°C).

  • Distill liquid anhydrous HF into the vessel under a vacuum (approximately 10 mL HF per gram of peptide-resin)[7].

  • Transfer the vessel to an ice bath (0°C) and stir the reaction mixture for 45 to 60 minutes.

Step 3: Evaporation and Precipitation

  • Evaporate the HF rapidly under a vacuum at 0°C.

  • Suspend the remaining cleaved peptide and resin in cold, peroxide-free diethyl ether. The ether precipitates the peptide while dissolving the anisole and cleaved protecting group byproducts[8].

  • Filter the mixture, wash the solid thoroughly with cold ether, and extract the pure peptide using aqueous acetic acid (10-50%) before lyophilization.

Applications in Advanced Drug Discovery

  • Antimicrobial Peptides (AMPs): The rise of antimicrobial resistance has necessitated the development of novel AMPs. By incorporating Boc-D-Lys(Z)-OH, researchers synthesize D-enantiomeric AMPs that maintain their amphipathic, membrane-disrupting properties while completely resisting degradation by bacterial proteases[5].

  • Integrin Agonists and Cell Therapy: D-amino acid substitutions are utilized to create stable integrin agonists (targeting α 4 β 1, α 5 β 1, etc.). These stable peptides enhance the binding of stem and progenitor cells to integrin-binding ligands, improving functional outcomes in regenerative tissue therapies[4].

  • Mirror-Image Phage Display: In the pursuit of highly stable therapeutics (such as inhibitors for the SARS-CoV-2 3CL protease), researchers synthesize the target protein entirely out of D-amino acids. They then screen natural L-peptide libraries against it. The winning L-peptide sequence is subsequently synthesized using D-amino acids (like Boc-D-Lys(Z)-OH), resulting in an all-D-peptide drug that binds the natural L-protein target with high affinity and total proteolytic immunity[3].

References

  • Wholesale Boc-D-Lys(Z)-OH CAS:66845-42-9 Manufacturers and Suppliers Xindao Biotech URL: [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis National Institutes of Health (PMC) URL:[Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches National Institutes of Health (PMC) URL:[Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance Canadian Science Publishing URL:[Link]

  • D-amino acid containing peptide Helen Frankenthaler Foundation URL: [Link]

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis Springer Nature Experiments URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews (ACS) URL:[Link]

  • US20150291571A1 - Agonists that enhanced binding of integrin-expressing cells to integrin receptors Google Patents URL

Sources

Method

Application Notes &amp; Protocols: Leveraging Boc-D-Lys(Z)-OH for Peptide Library Construction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Boc-D-Lys(Z)-OH in Peptide Libraries In the landscape of modern drug discovery, peptide libraries represent a power...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-D-Lys(Z)-OH in Peptide Libraries

In the landscape of modern drug discovery, peptide libraries represent a powerful tool for identifying novel therapeutic leads. The strategic incorporation of non-canonical amino acids is a key approach to enhance the drug-like properties of these peptides. Boc-D-Lys(Z)-OH is a critical building block in this endeavor, offering a trifecta of advantages: the stability-enhancing properties of a D-amino acid, the versatile functionality of a lysine side chain, and the robust, well-established framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[1][][3][4][5]

The inclusion of D-amino acids, such as D-lysine, confers significant resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1][4] This increased stability translates to a longer biological half-life, a crucial attribute for therapeutic candidates.[4] The lysine residue itself provides a primary amine on its side chain, a versatile chemical handle for post-synthetic modifications, such as PEGylation, conjugation to carrier molecules, or the introduction of fluorescent labels. The specific derivative, Boc-D-Lys(Z)-OH, employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary α-amino protection and the more stable, yet still acid-labile, benzyloxycarbonyl (Z or Cbz) group for the ε-amino side-chain protection.[6] This "quasi-orthogonal" protection scheme is a cornerstone of the Boc-SPPS strategy, allowing for sequential peptide elongation with selective deprotection steps.[7][8]

This document serves as a detailed guide, providing both the foundational principles and step-by-step protocols for utilizing Boc-D-Lys(Z)-OH in the synthesis of single peptides and the combinatorial generation of complex "one-bead-one-compound" peptide libraries.

Core Principles: The Chemistry Behind the Choice

The Boc/Bzl Protection Strategy

Solid-phase peptide synthesis (SPPS) hinges on the sequential addition of amino acids to a growing chain anchored to a solid resin support.[7] The process requires a protection strategy to prevent unwanted side reactions. The Boc/Bzl strategy, while one of the original methods, remains highly relevant for synthesizing complex or hydrophobic peptides.[8][9]

  • Nα-Boc Protection: The α-amino group is protected by the Boc group, which is removed at each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[8][9][10]

  • Side-Chain Z-Protection: The ε-amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the moderate acidic conditions used for Boc removal but is cleaved during the final step under strong acidic conditions, such as with anhydrous Hydrogen Fluoride (HF).[6][9][11][12] This differential acid lability is the key to the strategy's success.[7]

Why D-Amino Acids? Enhancing Stability and Novelty

The exclusive use of L-amino acids in natural proteins makes them susceptible to rapid breakdown by proteases in the body. Incorporating D-amino acids is a proven strategy to create peptide mimetics with significantly improved metabolic stability.[1][][4] This resistance to degradation can lead to better bioavailability and prolonged therapeutic effect.[4] Furthermore, the altered stereochemistry can lead to unique three-dimensional structures, potentially unlocking novel binding interactions with biological targets.[4]

Orthogonality and the Z-Group

In peptide synthesis, an orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others.[7][][14] While the Boc/Bzl scheme is technically "quasi-orthogonal" because both groups are removed by acid, their differing sensitivity provides practical orthogonality.[7][8] The Z group is sufficiently robust to withstand the repeated TFA treatments required for Nα-Boc deprotection throughout the synthesis. Its removal requires much stronger acids, ensuring the lysine side chain remains protected until the final cleavage stage.[11][12]

Physicochemical Properties of Boc-D-Lys(Z)-OH

A clear understanding of the building block's properties is essential for successful synthesis.

PropertyValue
IUPAC Name (2R)-2-(tert-butoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Synonyms Nα-Boc-Nε-Z-D-lysine, Nα-t-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine
Molecular Formula C₁₉H₂₈N₂O₆
Molecular Weight 380.44 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM; slightly soluble in methanol.[15]
Storage 2-8°C, desiccated

Data compiled from supplier information.

Protocol 1: Standard Boc-SPPS Cycle for a Single Peptide

This protocol outlines the fundamental steps for incorporating a single Boc-D-Lys(Z)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin).

Workflow Diagram: Boc-SPPS Cycle

SPPS_Cycle cluster_main Boc-SPPS Elongation Cycle Start Start: Peptide-Resin (Free Nα-Amine) Coupling 1. Coupling Add Boc-AA-OH, Activator (HBTU), and Base (DIEA) in DMF Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Kaiser 3. Monitor Coupling (Kaiser Test) Wash1->Kaiser Incomplete Incomplete Kaiser->Incomplete Blue Beads Complete Complete Kaiser->Complete Yellow Beads Incomplete->Coupling Recouple Deprotection 4. Deprotection (25-50% TFA in DCM) Complete->Deprotection Wash2 5. Wash (DCM, IPA) Deprotection->Wash2 Neutralization 6. Neutralization (10% DIEA in DMF) Wash2->Neutralization Wash3 7. Wash (DMF) Neutralization->Wash3 NextCycle Ready for Next Cycle (Free Nα-Amine) Wash3->NextCycle NextCycle->Coupling Add next Boc-AA-OH

Caption: Standard workflow for one cycle of amino acid addition in Boc-SPPS.

Step-by-Step Methodology

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Lys(Z)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)

  • Deprotection Reagent: 25-50% TFA (Trifluoroacetic Acid) in DCM

  • Neutralization Reagent: 10% DIEA in DMF

  • Kaiser Test Kit solutions

Procedure:

  • Resin Preparation: Swell the peptide-resin (starting with the C-terminal amino acid attached) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.[16]

  • Nα-Boc Deprotection (If applicable):

    • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[16]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[16]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[16]

  • Neutralization:

    • Add 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) to remove excess base.[16]

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid. Dissolve Boc-D-Lys(Z)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test.[17][18]

    • Positive Result (Blue Beads): Indicates incomplete coupling. The presence of unreacted primary amines reacts with ninhydrin to produce a blue color. If positive, drain the coupling solution and repeat the coupling step with fresh reagents.[17][18]

    • Negative Result (Yellow/Colorless Beads): Indicates >99.5% completion. Proceed to the next step.[18]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next cycle, starting again with the Nα-Boc deprotection step (Step 2) for the addition of the subsequent amino acid.

Protocol 2: Generation of a Peptide Library via Split-and-Pool Synthesis

The split-and-pool (or split-and-mix) method is a powerful combinatorial technique that generates a vast library where each individual resin bead carries a unique peptide sequence.[19][20]

Workflow Diagram: Split-and-Pool Library Synthesis

Caption: Generation of a dipeptide library using the split-and-pool method.

Step-by-Step Methodology

This example describes the generation of a dipeptide library X-Y-Resin, where X and Y can be one of three amino acids: Alanine (A), Glycine (G), or D-Lys(Z) (k).

Materials:

  • Sufficient quantity of starting resin (e.g., Merrifield resin).

  • Boc-Ala-OH, Boc-Gly-OH, Boc-D-Lys(Z)-OH.

  • All reagents and solvents listed in Protocol 1.

  • Multiple reaction vessels.

Procedure:

  • Preparation: Place the total amount of starting resin in a large vessel. Perform the Nα-Boc deprotection (if necessary) and neutralization steps as described in Protocol 1 (Steps 2 & 3) on the entire batch of resin.

  • First Cycle - Split: Divide the prepared resin into three equal portions and place each portion into a separate reaction vessel (Vessel A, Vessel B, Vessel C).[19][20]

  • First Cycle - Couple:

    • To Vessel A, couple Boc-Ala-OH.

    • To Vessel B, couple Boc-Gly-OH.

    • To Vessel C, couple Boc-D-Lys(Z)-OH.

    • Use the coupling and monitoring procedure from Protocol 1 (Steps 4 & 5) for each vessel.

  • First Cycle - Pool: Once coupling is complete and confirmed in all vessels, wash all resin portions thoroughly. Combine all three portions of resin back into the single large vessel. Mix thoroughly to ensure complete randomization of the beads.[19] The pool now contains three populations of beads: Ala-Resin, Gly-Resin, and D-Lys(Z)-Resin.

  • Second Cycle - Preparation: Perform the Nα-Boc deprotection and neutralization steps on the entire pooled batch of resin.

  • Second Cycle - Split: Again, divide the pooled resin into three equal portions and place them into Vessel A, Vessel B, and Vessel C. Each vessel now contains a random mixture of the three initial peptide-resins.

  • Second Cycle - Couple:

    • To Vessel A, couple Boc-Ala-OH.

    • To Vessel B, couple Boc-Gly-OH.

    • To Vessel C, couple Boc-D-Lys(Z)-OH.

  • Second Cycle - Pool & Finalize: After confirming complete coupling, wash the resins and pool them together. The final library now contains beads for all 9 (3x3) possible dipeptide combinations: A-A, G-A, k-A, A-G, G-G, k-G, A-k, G-k, and k-k. Each bead, however, contains only one unique sequence.

  • Continuation: This process can be repeated for additional cycles to elongate the peptides and exponentially increase the library's diversity.[20] A library made with 20 amino acids over 3 cycles would generate 20³ = 8,000 unique compounds.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the Z-group on lysine) must be removed. This is typically achieved in a single step using a strong acid "cleavage cocktail".

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative but still requires extreme care. These procedures must be performed in a certified fume hood with appropriate personal protective equipment.[12]

Recommended Cleavage Cocktails for Boc-SPPS

The composition of the cleavage cocktail is critical and depends on the amino acids present in the peptide sequence. Scavengers are added to the strong acid to "trap" reactive cationic species (like the tert-butyl cation from Boc) that are generated during cleavage and could otherwise cause side reactions with sensitive residues.[21]

CocktailComposition (v/v)Recommended For
Standard (Low-Odor) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without sensitive residues like Cys, Met, or Trp. TIS is a scavenger for trityl groups.[21][22]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[21]
Anhydrous HF 90% HF, 10% Anisole (or p-cresol)The "gold standard" for Boc chemistry, providing efficient cleavage of the peptide from the resin and removal of most side-chain protecting groups, including the Z-group.[11][12]
General Cleavage Protocol (Using TFA-based Cocktail)
  • Final Deprotection: Perform a final Nα-Boc deprotection on the peptide-resin.

  • Drying: Wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.

  • Cleavage:

    • Place the dry resin in a suitable reaction vessel.

    • Add the chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA.

    • Combine the filtrates and add it dropwise to a large volume of cold (0°C) methyl t-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with more cold ether.

    • Dry the crude peptide under vacuum.

Characterization and Quality Control

Following cleavage, the purity and identity of the synthesized peptide(s) must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide product.[23][24][25] It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities.[25]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the peptide, verifying that the correct sequence was assembled.[23][24] For libraries, MS can be used to analyze peptides cleaved from a single bead to confirm the "one-bead-one-compound" principle.

By combining the strategic advantages of D-amino acid incorporation with the robust and scalable methods of Boc-SPPS and split-and-pool synthesis, researchers can efficiently generate diverse and stable peptide libraries, significantly enhancing the potential for discovering novel and potent therapeutic leads.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Power of Boc Protection in Modern Peptide Synthesis. Retrieved from [Link]

  • Vapourtec. (2023, March 9). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Helen Frankenthaler Foundation. (n.d.). D-amino acid containing peptide. Retrieved from [Link]

  • Vapourtec. (2023, March 9). Solid-phase peptide synthesis. Retrieved from [Link]

  • Zhang, L., & Liu, L. (2018). Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. Science China Chemistry, 61(10), 1203–1211.
  • Wikipedia. (n.d.). Split and pool synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Wang, J., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society, 122(22), 5428–5433.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Iris Biotech. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • PubMed. (2014, June 20). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. Retrieved from [Link]

  • NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of combinatorial peptide libraries by the “split-and-mix” method. Retrieved from [Link]

  • Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Peptides. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). In situ neutralization in Boc-chemistry solid-phase peptide synthesis—rapid, high-yield assembly of difficult sequences. Retrieved from [Link]

  • ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

  • XINDAO. (n.d.). Boc-D-Lys(Z)-OH CAS:66845-42-9. Retrieved from [Link]

  • Noda, K., Terada, S., & Izumiya, N. (1970). Syntheses of e-Z-L-lysine derivatives. Bulletin of the Chemical Society of Japan, 43(6), 1883-1886.
  • Edinburgh Research Explorer. (n.d.). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide characterization by HPLC and LCMS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Retrieved from [Link]

  • NIH. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

Sources

Application

Application Note: Analytical Techniques for Monitoring Boc-D-Lys(Z)-OH Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential analytical techniques for monitoring reactions involving Nα-tert-Butoxycarb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for monitoring reactions involving Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH). As a critical building block in peptide synthesis, ensuring the complete and correct incorporation of this protected amino acid is paramount for the successful synthesis of pure, active pharmaceutical ingredients. This document details the principles and protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of Boc-D-Lys(Z)-OH reaction monitoring.

Introduction: The Critical Role of Reaction Monitoring

Boc-D-Lys(Z)-OH is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The orthogonal Boc and Z (Cbz) protecting groups allow for selective deprotection strategies, which are fundamental to constructing complex peptide sequences. Incomplete reactions or the formation of by-products during the coupling or deprotection steps can lead to a cascade of impurities, such as deletion sequences or capped peptides, which are often challenging and costly to remove during downstream purification.[1]

Therefore, robust in-process monitoring is not merely a quality control measure but a critical component of process optimization. It allows for timely intervention, ensuring high reaction yields and the desired purity of the final peptide. This guide provides the scientific rationale and step-by-step protocols for the most effective analytical techniques.

Thin-Layer Chromatography (TLC): Rapid, Real-Time Qualitative Assessment

TLC is an invaluable, cost-effective tool for the rapid, qualitative monitoring of reaction progress.[2] Its simplicity and speed make it ideal for making quick decisions at the bench.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase. In the context of a peptide coupling reaction, the starting amino acid (Boc-D-Lys(Z)-OH) and the growing peptide chain will have different polarities and thus different retention factors (R_f).

Experimental Protocol: Monitoring a Coupling Reaction

Materials:

  • Silica gel TLC plates (e.g., F254)

  • Developing chamber

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., Dichloromethane:Methanol, 95:5 v/v). The optimal ratio should be determined empirically.

  • Visualization agents: UV lamp (254 nm), and a staining solution such as ninhydrin or potassium permanganate.

Procedure:

  • Spotting: At various time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture. Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the TLC plate.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to ascend near the top of the plate.

  • Visualization: Dry the plate and visualize the spots under a UV lamp. Subsequently, stain the plate. Ninhydrin is particularly useful as it reacts with free primary amines to produce a purple spot, indicating the presence of unreacted starting material or deprotected side products.[2]

  • Interpretation: A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different R_f value.[3]

Data Presentation: TLC
Observation Interpretation Recommended Action
Strong starting material spot remainsIncomplete reactionExtend reaction time, consider adding more coupling reagent.
Starting material spot is gone/faintReaction is likely completeProceed to workup or next step.
Multiple new spots appearFormation of by-productsRe-evaluate reaction conditions (temperature, stoichiometry).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the definitive technique for quantitative analysis of peptide reactions, offering high resolution and sensitivity.[4] It is essential for determining purity and quantifying reaction conversion.[5]

Principle of Separation

In RP-HPLC, separation is based on the hydrophobicity of the analytes. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and have longer retention times.

Experimental Protocol: Purity Analysis and Reaction Monitoring

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.

  • Injection and Gradient: Inject the sample and run a linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.[6]

  • Detection: Monitor the eluate at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[6]

  • Data Analysis: Integrate the peak areas to determine the relative percentages of starting material, product, and any impurities.

Data Presentation: HPLC
Parameter Typical Value/Observation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Boc-D-Lys(Z)-OH t_R Typically elutes earlier
Product Peptide t_R Typically elutes later (more hydrophobic)

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the identity of the product by providing an accurate molecular weight.[7] It is highly sensitive and can detect low-level impurities.[5]

Principle of Ionization

Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. It generates charged molecules in the gas phase with minimal fragmentation, primarily producing protonated molecules ([M+H]⁺).

Experimental Protocol: Product Verification

Instrumentation:

  • Mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).

Procedure:

  • Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the calculated mass of the desired product (e.g., [M+H]⁺). For Boc-D-Lys(Z)-OH, the expected [M+H]⁺ ion would be at m/z 381.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

While not a high-throughput technique for reaction monitoring, ¹H and ¹³C NMR are crucial for the structural confirmation of the final product.

Principle of Analysis

NMR provides detailed information about the chemical environment of atoms. For Boc-D-Lys(Z)-OH containing peptides, characteristic signals for the protecting groups provide definitive evidence of their presence.

Key ¹H NMR Signals
Proton Group Approximate Chemical Shift (ppm) Multiplicity Integration
Boc (tert-butyl)~1.4singlet9H
Z (benzyl CH₂)~5.1singlet2H
Z (aromatic)~7.3multiplet5H
α-CH~4.1multiplet1H
ε-CH₂~3.1multiplet2H

The presence and correct integration of these signals in the product spectrum confirm the successful incorporation of the Boc-D-Lys(Z)-OH residue.

Integrated Analytical Workflow

A robust analytical strategy integrates these techniques at different stages of the synthesis and purification process.

Caption: Integrated workflow for synthesis and analysis.

Conclusion

The successful synthesis of peptides containing Boc-D-Lys(Z)-OH relies on a multi-pronged analytical approach. The rapid, qualitative feedback from TLC guides the reaction in real-time, while HPLC provides the quantitative data necessary for assessing purity and yield. Finally, MS and NMR provide the unambiguous structural confirmation required for regulatory and research purposes. By implementing these techniques, researchers can ensure the quality and integrity of their synthetic peptides.

References

  • Benchchem. (2025). An In-depth Technical Guide to Boc-D-Lys-OH: Chemical Properties, Structure, and Application.
  • Benchchem. (2025). Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions.
  • Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
  • Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AltaBioscience. (n.d.). High-performance liquid chromatography (HPLC).
  • SpectraBase. (2025). Boc-Lys-OH - Optional[13C NMR] - Spectrum.
  • ChemicalBook. (n.d.). Boc-Lys-OH(13734-28-6) 1H NMR spectrum.
  • Collins, J. F. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Organic Letters, 21(23), 9479-9483.
  • Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC of Peptides and Proteins.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Advion. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS.
  • Sigma-Aldrich. (n.d.). Boc- D -Lys-OH 98 106719-44-2.
  • ResearchGate. (2019, November 11). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Organic Syntheses Procedure. (n.d.). L-Proline.
  • Sigma-Aldrich. (n.d.). Z- D -Lys(Boc)-OH = 98.0 TLC 66845-42-9.
  • PeptaNova. (n.d.). Boc-D-Lys(Cl-Z)-OH.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

Sources

Method

Application Note: Orthogonal Deprotection Strategies for Boc-D-Lys(Z)-OH in Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal cleavage workflows, and self-validating experimental protocols. Introduction & Mechanistic Causa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal cleavage workflows, and self-validating experimental protocols.

Introduction & Mechanistic Causality of Orthogonal Protection

Boc-D-Lys(Z)-OH is a critical building block in the synthesis of branched peptides, peptidomimetics, and bioconjugates. The molecule features two distinct, orthogonally protected amine groups: an acid-labile α -amine protected by a tert-butyloxycarbonyl (Boc) group, and an ϵ -amine protected by a benzyloxycarbonyl (Z or Cbz) group. This application note details the mechanistic rationale and step-by-step protocols for selectively unmasking these amines to enable regioselective peptide elongation.

The success of Boc/Z orthogonal chemistry relies on the differential stability of the carbamate protecting groups under acidic and reductive conditions:

  • N- α -Boc Deprotection: The Boc group is highly susceptible to moderate acids. Treatment with Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, destabilizing the complex to expel a tert-butyl cation and release carbon dioxide gas 12. Because the Z group requires much harsher acidic conditions to cleave the benzyl-oxygen bond, it remains completely stable during TFA acidolysis.

  • N- ϵ -Z Deprotection: The Z group is selectively removed via catalytic hydrogenolysis. Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the benzyl-oxygen bond is reductively cleaved, releasing toluene and carbon dioxide 3. The Boc group is entirely transparent to these reductive conditions, ensuring absolute chemoselectivity.

Orthogonal Workflow Diagram

DeprotectionWorkflow Start Boc-D-Lys(Z)-OH BocDeprot Selective Boc Deprotection (50% TFA / DCM) Start->BocDeprot ZDeprot Selective Z Deprotection (H2, Pd/C) Start->ZDeprot Global Global Deprotection (Strong Acid: HF / HBr) Start->Global Prod1 H-D-Lys(Z)-OH BocDeprot->Prod1 Prod2 Boc-D-Lys-OH ZDeprot->Prod2 Prod3 H-D-Lys-OH Global->Prod3 ZDeprot2 Z Deprotection Prod1->ZDeprot2 H2, Pd/C BocDeprot2 Boc Deprotection Prod2->BocDeprot2 TFA / DCM ZDeprot2->Prod3 BocDeprot2->Prod3

Orthogonal and global deprotection pathways for Boc-D-Lys(Z)-OH.

Step-by-Step Experimental Protocols

Protocol A: Selective N- α -Boc Deprotection (TFA/DCM)

Objective: Isolate H-D-Lys(Z)-OH as a TFA salt. Causality & Design: A 50% TFA solution in Dichloromethane (DCM) provides the optimal proton activity for rapid Boc cleavage. Scavengers like Triisopropylsilane (TIS) or Dithioethane (DTE) are mandatory to quench the highly reactive tert-butyl cations generated during the reaction, preventing the irreversible alkylation of nucleophilic side chains 1.

  • Preparation: Dissolve 1.0 mmol of Boc-D-Lys(Z)-OH in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cleavage Cocktail: In a separate vial, prepare a cleavage cocktail consisting of 4.5 mL TFA, 4.5 mL DCM, and 0.5 mL TIS (approx. 45:45:10 ratio).

  • Reaction: Chill the peptide solution to 0 °C in an ice bath. Dropwise, add the cleavage cocktail. Remove the ice bath and allow the reaction to stir at room temperature.

  • Validation: Monitor the reaction via TLC or LC-MS. The visible evolution of CO2​ bubbles is a primary, self-validating indicator of active decarboxylation 2. The reaction typically reaches completion in 30–45 minutes.

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, add 5 mL of toluene and co-evaporate under reduced pressure (repeat twice).

  • Isolation: Triturate the resulting oily residue with cold diethyl ether to precipitate the H-D-Lys(Z)-OH·TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

  • Neutralization (Optional): Prior to subsequent coupling, neutralize the TFA salt using 2 equivalents of N,N-diisopropylethylamine (DIEA) 4.

Protocol B: Selective N- ϵ -Z Deprotection (Catalytic Hydrogenation)

Objective: Isolate Boc-D-Lys-OH. Causality & Design: Catalytic transfer hydrogenolysis or direct hydrogenation over Pd/C provides a mild, non-acidic route to cleave the Z group 3. Methanol or ethanol is used as the solvent to ensure high hydrogen solubility and substrate dissolution.

  • Preparation: Dissolve 1.0 mmol of Boc-D-Lys(Z)-OH in 10 mL of HPLC-grade methanol.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to an argon or nitrogen line to purge the solvent of dissolved oxygen for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to the peptide). Caution: Pd/C is pyrophoric; never add it to a dry flask containing solvent vapors.

  • Hydrogenation: Evacuate the flask briefly and backfill with H2​ gas using a balloon. Stir vigorously at room temperature.

  • Validation: Monitor via LC-MS. The reaction typically completes within 2–4 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free ϵ -amine product, Boc-D-Lys-OH.

Protocol C: Global Deprotection

Objective: Isolate H-D-Lys-OH. Causality & Design: To remove both protecting groups simultaneously, a strong acid such as 33% HBr in Acetic Acid or anhydrous HF must be used. These reagents possess the thermodynamic strength to cleave the robust benzyl-oxygen bond of the Z group while simultaneously stripping the Boc group.

  • Dissolve the peptide in a minimal amount of glacial acetic acid.

  • Add a 33% solution of HBr in acetic acid (approx. 5-10 mL per mmol of peptide) containing 5% anisole as a carbocation scavenger.

  • Stir at room temperature for 1–2 hours.

  • Precipitate the fully deprotected H-D-Lys-OH·HBr salt using cold diethyl ether and dry under vacuum.

Quantitative Data & Reaction Parameters

MethodReagentsTarget CleavedIntact GroupTypical TimeYield RangeScavenger Required?
Acidolysis (Mild) 50% TFA in DCMBoc ( α -amine)Z0.5 - 1 h>95%Yes (TIS/Water)
Hydrogenolysis H2​ , 10% Pd/C, MeOHZ ( ϵ -amine)Boc2 - 4 h90 - 98%No
Acidolysis (Strong) 33% HBr/AcOH or HFBothNone1 - 2 h85 - 95%Yes (Anisole/Cresol)

Troubleshooting & Field-Proven Insights

  • Incomplete Boc Removal: If LC-MS indicates residual starting material, the TFA concentration may have been diluted by residual solvent, or the reaction time was insufficient. Ensure DCM is anhydrous and TFA is fresh. Evaporation under a nitrogen stream followed by high vacuum is critical to remove persistent TFA 1.

  • Catalyst Poisoning in Z-Deprotection: The Pd/C catalyst is highly sensitive to sulfur-containing impurities (e.g., thiols, thioethers). If the hydrogenation stalls, filter the reaction mixture through Celite and resubject the filtrate to fresh Pd/C catalyst.

  • Side-Chain Alkylation: The formation of tert-butyl adducts during Boc deprotection is a common failure mode. Always ensure the cleavage cocktail contains an adequate concentration of scavengers (TIS or DTE) to irreversibly trap the tert-butyl carbonium ions before they can react with the peptide 1.

References

  • Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry.[Link]

  • Thieme Connect. "Protection of Functional Groups". Thieme.[Link]

  • RSC. "Structure-activity effects in peptide self-assembly and gelation – Dendritic versus linear architectures". RSC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-D-Lys(Z)-OH

Welcome to the technical support center for troubleshooting common issues in peptide synthesis and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting common issues in peptide synthesis and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Boc-D-Lys(Z)-OH. Here, we delve into the underlying chemistry to provide actionable solutions for overcoming incomplete deprotection and ensuring the successful progression of your synthesis.

Introduction to the Challenge

Boc-D-Lys(Z)-OH is a common building block in which the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The differential lability of these two protecting groups allows for selective deprotection, a critical feature in complex synthetic routes. However, incomplete cleavage of one or both groups can lead to side products, purification difficulties, and overall lower yields. This guide will address the most common scenarios of incomplete deprotection and provide robust troubleshooting strategies.

FAQ 1: My Boc group is not fully removed. What are the common causes and how can I fix it?

Incomplete removal of the Boc group is a frequent issue. The Boc group is designed to be labile to acidic conditions. If you are observing incomplete deprotection, it is likely due to suboptimal reaction conditions.

Root Cause Analysis:
  • Insufficient Acid Strength or Concentration: The acid catalyst may be too weak, or its concentration may be too low to effect complete cleavage in a reasonable timeframe.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the specific acidic reagent being used.

  • Scavenger Issues: During Boc deprotection, the released tert-butyl cation is highly reactive and can lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., Trp, Met). Scavengers are used to trap these cations. An insufficient amount or an inappropriate choice of scavenger can indirectly affect the reaction efficiency.

  • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the solubility of the starting material and reagents.

Troubleshooting Workflow:

start Incomplete Boc Deprotection acid Verify Acid Reagent & Concentration start->acid Issue Identified time_temp Optimize Reaction Time & Temperature acid->time_temp If acid is appropriate scavenger Review Scavenger Strategy time_temp->scavenger If conditions are optimized solvent Assess Solvent System scavenger->solvent If scavengers are correct complete Complete Deprotection solvent->complete Problem Solved

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Protocols & Corrective Actions:
ParameterStandard ProtocolIntensified ProtocolRationale & Causality
Acidic Reagent 20-50% TFA in Dichloromethane (DCM)4M HCl in DioxaneTFA is a standard reagent, but for stubborn cases, the stronger, less volatile HCl in dioxane can be more effective.
Reaction Time 30-60 minutes1-2 hoursIncomplete reactions often just need more time for the equilibrium to favor the deprotected product. Monitor by TLC or LC-MS.
Temperature Room Temperature (20-25°C)30-40°CA slight increase in temperature can significantly increase the reaction rate without compromising the stability of the Z group.
Scavengers Triisopropylsilane (TIS), Water, AnisoleIncrease scavenger concentration (5-10% v/v)Ensures efficient trapping of the tert-butyl cation, preventing side reactions and pushing the deprotection to completion.

Step-by-Step Protocol for Robust Boc Deprotection:

  • Dissolve the Boc-D-Lys(Z)-OH substrate in a minimal amount of Dichloromethane (DCM).

  • Add 5% (v/v) of Triisopropylsilane (TIS) as a scavenger.

  • Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA:DCM solution.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS. If incomplete, allow it to stir for an additional hour.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Precipitate the product by adding cold diethyl ether and collect the solid by filtration.

FAQ 2: I am struggling with incomplete removal of the Z group. What should I do?

The Z (Cbz) group is generally more stable than the Boc group and requires more specific conditions for its removal. Incomplete deprotection of the Z group often points to issues with the catalyst or reaction setup, especially when using catalytic hydrogenation.

Root Cause Analysis:
  • Catalyst Inactivation: The palladium catalyst (Pd/C) is susceptible to poisoning by sulfur-containing compounds, residual solvents, or other impurities. The catalyst may also be old or of poor quality.

  • Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen gas to proceed efficiently.

  • Poor Mass Transfer: In a heterogeneous reaction like catalytic hydrogenation, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in close contact.

  • Incompatible Solvent: The solvent must be able to dissolve the substrate and not interfere with the catalytic process.

Troubleshooting Workflow:

start Incomplete Z Deprotection catalyst Check Catalyst Quality & Loading start->catalyst Issue Identified hydrogen Verify Hydrogen Pressure & Delivery catalyst->hydrogen If catalyst is active mixing Ensure Efficient Mixing hydrogen->mixing If pressure is adequate solvent Evaluate Solvent Choice mixing->solvent If mixing is vigorous complete Complete Deprotection solvent->complete Problem Solved

Caption: Troubleshooting workflow for incomplete Z deprotection.

Recommended Protocols & Corrective Actions:
ParameterStandard Protocol (Hydrogenation)Alternative Protocol (Acidolysis)Rationale & Causality
Reagent H₂, 10% Pd/C33% HBr in Acetic AcidHydrogenation is cleaner, but HBr/AcOH is a robust alternative if catalytic methods fail. Caution: HBr/AcOH will also cleave the Boc group.
Catalyst Loading 5-10 mol%N/AEnsure fresh, high-quality catalyst is used. If catalyst poisoning is suspected, increase loading or pre-treat the substrate to remove impurities.
Pressure 1 atm (balloon) - 50 psiN/AIncreasing the hydrogen pressure increases its concentration at the catalyst surface, accelerating the reaction.
Solvent Methanol, Ethanol, Ethyl AcetateAcetic AcidThe solvent should fully dissolve the starting material. For hydrogenation, protic solvents are generally preferred.
Reaction Time 4-24 hours1-4 hoursMonitor by TLC or LC-MS. Hydrogenation can be slow, while acidolysis is typically faster.

Step-by-Step Protocol for Z-group Hydrogenolysis:

  • Dissolve the Z-protected substrate in a suitable solvent (e.g., methanol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Securely attach a hydrogen-filled balloon to the reaction flask or use a Parr hydrogenator.

  • Purge the reaction vessel with hydrogen three times.

  • Stir the reaction vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.

FAQ 3: I want to remove both the Boc and Z groups simultaneously. What is the most efficient method?

Simultaneous removal of both protecting groups can be a time-saving step. However, it requires conditions that are harsh enough to cleave the more stable Z group while also being compatible with the overall molecule.

Recommended Strategies:
  • Strong Acidolysis: Using a strong acid like HBr in acetic acid will cleave both the Boc and Z groups. This method is often quick and effective but can be too harsh for sensitive substrates.

  • Elevated Temperature Acidolysis: It has been shown that HCl in dioxane can selectively remove the Boc group at room temperature, while at higher temperatures (70-80 °C), it can remove both the Boc and Z groups.

  • Catalytic Hydrogenation followed by Acidolysis: A two-step, one-pot approach where the Z group is first removed by catalytic hydrogenation, and then an acid is added to the reaction mixture to cleave the Boc group.

Comparative Table of Simultaneous Deprotection Methods:
MethodReagentsTemperatureProsCons
Strong Acidolysis 33% HBr in Acetic AcidRoom TemperatureFast, efficient, single step.Harsh conditions, may not be suitable for all substrates. Boc group is also cleaved.
Elevated Temp. Acidolysis 4M HCl in Dioxane70-80°CSingle reagent, good for substrates sensitive to hydrogenation.Requires heating, potential for side reactions at higher temperatures.
Hydrogenation & Acidolysis 1. H₂, Pd/C2. TFA or HClRoom TemperatureMilder conditions for the first step.Two-step process, potential for catalyst poisoning.

Step-by-Step Protocol for Simultaneous Deprotection with HBr/AcOH:

  • Dissolve the Boc-D-Lys(Z)-OH substrate in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a 33% solution of HBr in acetic acid.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration and wash thoroughly with diethyl ether to remove residual acid.

  • Dry the product under vacuum.

Analytical Methods for Monitoring Deprotection

Effective troubleshooting relies on accurate monitoring of the reaction progress. Here are the recommended analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Use a suitable stain (e.g., ninhydrin) to visualize the free amine of the deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the conversion of the starting material and the mass of the product, confirming successful deprotection. This is the gold standard for reaction monitoring in modern synthetic chemistry.

By understanding the underlying chemical principles and systematically troubleshooting the reaction parameters, you can overcome the challenges of incomplete deprotection of Boc-D-Lys(Z)-OH and ensure the success of your synthetic endeavors.

References

  • Selective Deprotection of N-Boc and N-Z Groups in Amino Compounds with the HCl-Dioxane System. SynArchive. [Link]

  • A novel strategy for the synthesis of optically pure lysine derivatives. ARKIVOC. [Link]

  • Simultaneous deprotection of N-Boc and N-Z groups from amino compounds with HCl-dioxane system. ResearchGate. [Link]

  • Total synthesis of ustiloxin D. Europe PMC. [Link]

  • Simultaneous removal of Boc and Z protecting groups using HCl–dioxane. Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Nε-Trifluoroacetyl-L-lysine and its Derivatives. MDPI. [Link]

  • How can I selectively remove the Cbz group in the presence of a Boc group in the same molecule?. ResearchGate. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Oakwood Chemical. [Link]

  • Boc-D-Lys(Z)-OH. Anichem. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Wako. [Link]

  • Boc-D-Lys(Z)-OH. Angene. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Vesino. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Watson International. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Yick-Vic. [Link]

  • Boc-D-Lys(Z)-OH. Acros Organics. [Link]

  • Boc-D-Lys(Z)-OH. Alfa Aesar. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. American Custom Chemicals. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Anward. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Ark Pharm. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Oakwood Chemical. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Vesino. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Wako. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Watson International. [Link]

  • Boc-D-Lys(Z)-OH | 110757-93-8. Yick-Vic. [Link]

Optimization

Side reactions with Boc-D-Lys(Z)-OH in SPPS

Technical Support Center: Troubleshooting Boc-D-Lys(Z)-OH Side Reactions in SPPS Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Boc-D-Lys(Z)-OH Side Reactions in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when incorporating Boc-D-Lys(Z)-OH into Solid-Phase Peptide Synthesis (SPPS). While the Boc/Bzl strategy is highly effective for synthesizing difficult or acid-sensitive sequences, the differential acid lability of the protecting groups requires precise kinetic control to prevent catastrophic side reactions.

FAQ & Troubleshooting Guides

Q1: Why am I observing +X Da mass additions corresponding to branched peptides when using Boc-D-Lys(Z)-OH in long sequences? Causality & Expert Insight : In the standard Boc/Bzl SPPS strategy, the N-alpha Boc group is removed using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]. The epsilon-amine of the lysine side chain is protected by a benzyloxycarbonyl (Z) group, which is intended to remain stable until the final anhydrous HF cleavage[]. However, the urethane linkage of the Z group is not perfectly orthogonal to TFA. During extended syntheses, repeated exposure to TFA results in the slow, premature acidolytic cleavage of the Z group (often ~0.5% to 1% loss per cycle)[3]. Once the epsilon-amine is exposed, it acts as a nucleophile during subsequent coupling steps, leading to unwanted acylation and the formation of branched peptide impurities[4]. Actionable Solution : For peptides requiring more than 10-15 coupling cycles, abandon Boc-D-Lys(Z)-OH and substitute it with Boc-D-Lys(2-Cl-Z)-OH . The electron-withdrawing chlorine atom on the benzyl ring destabilizes the transition state of the acid-catalyzed cleavage, significantly increasing the protecting group's stability in TFA while retaining its susceptibility to anhydrous HF[3].

Q2: Following final HF cleavage, my LC-MS shows a significant population of peptides with a +90 Da mass shift. What is causing this, and how can I prevent it? Causality & Expert Insight : A +90 Da mass shift is the hallmark of benzylation . During the final global deprotection with anhydrous HF or TFMSA, the Z group is cleaved, generating a highly reactive benzyl carbocation[5]. If this electrophile is not immediately quenched, it will alkylate electron-rich moieties within your peptide—most commonly the indole ring of Tryptophan, the phenol of Tyrosine, the thioether of Methionine, or even the unprotected epsilon-amine of the Lysine itself[3]. Actionable Solution : This is a kinetic competition between the peptide and your scavenger cocktail. You must overwhelm the reaction with highly nucleophilic, sacrificial scavengers. Ensure your cleavage cocktail contains a high concentration of aromatic scavengers like anisole or p-cresol. See the optimized protocol below.

Q3: Does the use of the D-enantiomer (Boc-D-Lys(Z)-OH) increase the risk of racemization compared to the L-enantiomer? Causality & Expert Insight : Stereochemical inversion (racemization) during SPPS primarily occurs via the 5(4H)-oxazolone mechanism during carboxyl activation. Urethane-based protecting groups like Boc generally suppress oxazolone formation, making both L- and D-amino acids highly resistant to racemization during standard coupling. However, D-amino acids are often placed in sterically demanding regions of therapeutic peptides to induce specific secondary structures. If you are forced to use highly basic conditions (e.g., extended coupling times with excess DIEA) to overcome steric hindrance, base-catalyzed direct enolization can occur. Always use in-situ neutralizing coupling reagents (like HATU/DIEA) with minimal activation times to preserve stereochemical integrity.

Data Presentation: Lysine Protecting Group Stability Matrix

To aid in your experimental design, the following table quantifies the stability and cleavage requirements of common Lysine protecting groups to help you select the optimal building block.

Protecting GroupSPPS Strategyα-Amine DeprotectionSide-Chain Cleavage ReagentTFA Stability (Loss per cycle)Branching Risk
Boc-D-Lys(Z)-OH Boc/Bzl50% TFA / DCMAnhydrous HFModerate (~0.5 - 1.0%)High (in long sequences)
Boc-D-Lys(2-Cl-Z)-OH Boc/Bzl50% TFA / DCMAnhydrous HFHigh (< 0.1%)Low
Fmoc-D-Lys(Boc)-OH Fmoc/tBu20% Piperidine / DMF95% TFA / ScavengersN/A (Stable to Base)None (Orthogonal)

Mechanistic Visualization

Mechanism A Peptide-Resin Boc-D-Lys(Z)-OH B TFA Treatment (Boc Deprotection) A->B C Desired Pathway: Free α-Amine Intact ε-Z Group B->C >99% Yield D Side Reaction: Free α-Amine Free ε-Amine B->D ~0.5-1% Z-Loss E Next Amino Acid Coupling C->E D->E F Target Linear Peptide E->F α-Acylation G Branched Peptide (Impurity) E->G α & ε-Acylation

Mechanistic pathway of premature Z-group loss leading to peptide branching during Boc-SPPS.

Experimental Protocol: Optimized HF Cleavage to Prevent Benzylation

This self-validating protocol is designed to kinetically outcompete the alkylation of susceptible residues by benzyl carbocations generated from the Z-group.

Materials Required:

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (Scavenger 1: traps benzyl cations via electrophilic aromatic substitution)

  • p-Cresol (Scavenger 2: provides additional nucleophilic trapping)

  • Dimethyl Sulfide (DMS) (Optional: reduces oxidized methionines and traps cations)

  • Teflon HF Cleavage Apparatus

Step-by-Step Methodology:

  • Resin Desiccation: Transfer the fully synthesized peptidyl-resin to a sintered glass funnel. Wash extensively with DCM (5 × 10 mL) to remove any residual TFA. Dry the resin completely under high vacuum for at least 12 hours.

    • Causality: Trace moisture or TFA can alter the acidity of the HF, leading to incomplete deprotection or enhanced side reactions.

  • Scavenger Saturation: Transfer the dry resin to the Teflon HF reaction vessel. Add the scavenger cocktail at a ratio of 1.5 mL per 100 mg of resin. A highly effective ratio is Anisole : p-Cresol : DMS (10:5:2 v/v/v). Stir gently for 10 minutes to allow the scavengers to fully swell the resin matrix.

    • Causality: Pre-swelling ensures the scavengers are in immediate molecular proximity to the Z-group when the carbocation is generated.

  • HF Condensation: Attach the vessel to the HF line. Submerge the reaction vessel in a dry ice/ethanol bath (-78 °C). Condense approximately 10 mL of anhydrous HF gas per 100 mg of resin into the vessel.

  • Controlled Cleavage: Replace the -78 °C bath with an ice-water bath (0 °C). Stir the reaction vigorously for exactly 45 to 60 minutes.

    • Causality: 0 °C provides enough thermal energy to cleave the Z-group and the peptide-resin anchor, but is low enough to suppress the activation energy required for intermolecular benzylation of the peptide.

  • Rapid Evaporation: After 60 minutes, rapidly evaporate the HF under a strong stream of nitrogen gas while maintaining the 0 °C bath.

    • Causality: Rapid removal prevents the concentration of reactive intermediates as the solvent volume decreases.

  • Precipitation and Extraction: Once the resin appears dry, add 30 mL of ice-cold anhydrous diethyl ether. Triturate the mixture to precipitate the fully deprotected peptide. Filter the solid and wash with cold ether (3 × 20 mL).

    • Causality: Ether solubilizes the benzylated scavengers and residual organic byproducts, leaving the highly polar peptide trapped in the solid phase.

  • Lyophilization: Extract the peptide from the resin using 10-50% aqueous acetic acid, dilute with water, and lyophilize immediately.

References

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. U.S. Department of Energy Office of Scientific and Technical Information (OSTI). Available at:[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry Protocols. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Peptide Synthesis Guides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Lysine Side-Chain Acylation in Peptide Synthesis

Welcome to the Technical Support Center for peptide chemistry and drug development professionals. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to prevent the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chemistry and drug development professionals. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to prevent the unintended side-chain acylation of lysine during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Overview: The Causality of Lysine Acylation

The ε-amino group of lysine is highly nucleophilic. Because the side-chain amine is electronically isolated from the peptide backbone, it possesses an exceptionally high primary amine pKa​ [1]. During SPPS, the primary functional groups require robust protection to prevent branching[2].

Unintended side-chain acylation typically occurs due to two converging factors:

  • Premature Deprotection: Trace acidic impurities in solvents (like DCM) can cause partial cleavage of acid-labile protecting groups (e.g., Boc or Mtt) over extended synthesis cycles[3].

  • Steric Hindrance vs. Kinetic Favorability: If a main-chain coupling step is sterically hindered, the highly reactive acylating agents (e.g., HATU, DIC/Oxyma) will kinetically favor any exposed ε-amino groups on lysine residues, resulting in irreversible branched peptide impurities[3].

To prevent this, chemists employ an Orthogonal Protection Strategy —utilizing protecting groups that are cleaved under completely distinct chemical conditions from the N-α protecting group (Fmoc or Boc)[2].

Orthogonal Protection Matrix

The following table summarizes the quantitative stability and deprotection conditions for common lysine protecting groups used to prevent unwanted acylation:

Protecting GroupChemical NameStabilityDeprotection ReagentsPrimary Application
Boc tert-ButyloxycarbonylBase95% TFAStandard global cleavage in Fmoc-SPPS
Alloc AllyloxycarbonylAcid, BasePd(PPh3)4, PhenylsilaneOrthogonal branching/cyclization
Mtt 4-MethyltritylBase1-2% TFA or 30% HFIPHighly acid-sensitive orthogonal protection
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylAcid2% HydrazineBase-labile orthogonal protection

Troubleshooting Guide & FAQs

Q1: Why am I observing branched peptide masses (+ AA mass) at my lysine residues despite using standard Fmoc-Lys(Boc)-OH? A: This is a classic symptom of premature Boc loss. Trace amounts of acid in your Dichloromethane (DCM) or prolonged exposure to coupling additives can cause the Boc group to degrade[3]. Once the ε-amine is exposed, the next activated amino acid will acylate it. Resolution: Ensure all solvents are strictly acid-free. If synthesizing very long peptides where repetitive exposure degrades Boc, consider switching to a more robust orthogonal group like Alloc or ivDde for critical lysine residues.

Q2: I am using the Mtt group for orthogonal protection, but my global Boc groups are partially cleaving during Mtt removal. How can I achieve true selectivity? A: Standard Mtt deprotection utilizes 1-2% Trifluoroacetic Acid (TFA) in DCM[4]. While mild, repetitive treatments can still cause minor Boc degradation. Resolution: Switch to the Hexafluoroisopropanol (HFIP) method. 30% HFIP in DCM provides sufficient acidity to remove the Mtt group (forming a stable triphenylcarbenium ion) while leaving Boc and tBu groups completely intact[5][6].

Q3: My Alloc deprotection yields incomplete cleavage and +40 Da adducts on LC-MS. What is going wrong? A: The Alloc group is removed via Palladium(0)-catalyzed allylic cleavage[7]. A +40 Da mass indicates N-allylation, meaning the allyl cation generated during cleavage was not properly scavenged and re-reacted with the newly freed lysine amine. Resolution: You must use a sufficient excess of a nucleophilic scavenger. Phenylsilane ( PhSiH3​ ) at 10-20 equivalents is highly effective[7][8]. Additionally, incomplete cleavage often stems from an oxidized Pd(PPh3)4 catalyst; always weigh this catalyst fresh.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Always perform a Kaiser (ninhydrin) test or micro-cleavage LC-MS to verify complete deprotection before proceeding to targeted acylation.

Protocol A: Highly Selective Mtt Deprotection (HFIP Method)

This method avoids TFA entirely, preserving highly sensitive Boc/tBu groups[6].

  • Swell Resin: Swell the peptide-resin in DCM for 20 minutes.

  • Prepare Cocktail: Prepare a solution of 30% Hexafluoroisopropanol (HFIP) in DCM (v/v)[6].

  • Deprotection: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 15 minutes.

  • Monitor: The solution may turn yellow/orange due to the Mtt cation. Drain and repeat the treatment 2 more times (3 x 15 min total)[6].

  • Wash & Neutralize: Wash the resin thoroughly with DCM (5x) and DMF (5x). Neutralize with 5% DIPEA in DMF for 5 minutes, then wash with DMF (3x).

  • Validation: Perform a Kaiser test. A positive (blue) result confirms the ε-amine is now free for targeted acylation.

Protocol B: Palladium-Catalyzed Alloc Deprotection

This protocol utilizes phenylsilane to prevent N-allylation side reactions[7][8].

  • Swell Resin: Wash the resin 3x with anhydrous DCM[8].

  • Prepare Catalyst: In a glass vial, dissolve 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) in 6 mL of anhydrous DCM[8]. Note: Catalyst must be bright yellow; if it is brown, it has oxidized.

  • Add Scavenger: Add 20 equivalents of Phenylsilane ( PhSiH3​ ) to the catalyst solution[8].

  • Deprotection: Transfer the solution to the resin. Rock gently at room temperature for 20 minutes[8].

  • Repeat & Wash: Drain the reaction vessel and repeat steps 2-4 once more to ensure quantitative cleavage. Wash the resin sequentially with DCM (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (to remove residual palladium), and DMF (5x).

  • Validation: Cleave a small portion of the resin and analyze via LC-MS to confirm the loss of the Alloc mass (-84 Da)[8].

Logical Workflow Visualization

The following diagram illustrates the logical sequence of orthogonal protection and selective deprotection to achieve targeted lysine modification without backbone interference.

OrthogonalProtection Start Synthesize Peptide Backbone (Fmoc-SPPS) Protect Incorporate Orthogonal Lysine e.g., Fmoc-Lys(Alloc)-OH Start->Protect DeprotectFmoc Fmoc Deprotection (20% Piperidine/DMF) Protect->DeprotectFmoc Couple Couple Next Amino Acid (DIC/Oxyma) DeprotectFmoc->Couple Branch Selective Side-Chain Deprotection (e.g., Pd(PPh3)4 for Alloc) Couple->Branch Backbone Complete Modify Side-Chain Acylation/Modification (Targeted) Branch->Modify Free ε-NH2 Exposed Cleave Global Cleavage & Deprotection (TFA/Scavengers) Modify->Cleave

Workflow for orthogonal protection and selective deprotection of Lysine in SPPS.

References

  • Common side reactions with Boc-D-Lys-OH in peptide synthesis. Benchchem.3

  • Overview of Solid Phase Peptide Synthesis (SPPS): Selective Protection and Orthogonality. Peptide.com. 2

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. National Institutes of Health (NIH). 1

  • Protocol for Selective Deprotection of the Mtt Group. Benchchem. 4

  • Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH. Benchchem. 5

  • The deprotection of Lys(Mtt) revisited. ResearchGate. 6

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. 8

  • The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Benchchem. 7

Sources

Optimization

Technical Support Center: Optimization of Cleavage Conditions for Z Group Removal

Welcome to the Technical Support Center for peptide synthesis and organic chemistry workflows. This guide provides authoritative, field-proven strategies for the optimization and troubleshooting of Benzyloxycarbonyl (Cbz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and organic chemistry workflows. This guide provides authoritative, field-proven strategies for the optimization and troubleshooting of Benzyloxycarbonyl (Cbz or Z) group deprotection.

The Z group is a cornerstone amine protecting group due to its exceptional stability against basic conditions and mild acids[1]. However, its removal requires careful optimization to prevent side reactions, catalyst poisoning, or the unintended cleavage of orthogonal protecting groups. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure high-fidelity deprotection.

Mechanistic Foundations of Z Group Cleavage

Understanding the causality behind Z group removal is critical for troubleshooting. The deprotection is typically achieved through two primary orthogonal pathways: Catalytic Hydrogenolysis and Acidolysis .

  • Catalytic Hydrogenolysis: Palladium (Pd) facilitates the homolytic cleavage of the benzyl-oxygen bond. This generates an unstable carbamic acid intermediate and toluene. The carbamic acid undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide[1].

  • Acidolysis: Strong acids (e.g., HBr in acetic acid) protonate the carbonyl oxygen, increasing the electrophilicity of the benzylic carbon. A nucleophilic attack by the bromide ion (via SN1 or SN2) liberates benzyl bromide and the carbamic acid, which subsequently decarboxylates[2].

Mechanism Substrate R-NH-Cbz (Protected Amine) H2 Catalytic Hydrogenation (H2, Pd/C) Substrate->H2 Acid Acidolysis (HBr/AcOH) Substrate->Acid Intermediate1 [R-NH-COOH] + Toluene (Carbamic Acid) H2->Intermediate1 Intermediate2 [R-NH-COOH] + Benzyl Bromide Acid->Intermediate2 Product R-NH2 + CO2 (Free Amine) Intermediate1->Product Spontaneous Decarboxylation Intermediate2->Product Spontaneous Decarboxylation

Mechanistic pathways of Cbz deprotection via hydrogenolysis and acidolysis.

Comparative Analysis of Cleavage Conditions

Selecting the optimal cleavage condition depends entirely on the substrate's functional group landscape. The following table summarizes quantitative data and orthogonality for standard methodologies[3][4].

Deprotection MethodReagents / CatalystTypical TimeYieldOrthogonality & Limitations
Standard Hydrogenation 10% Pd/C, H₂, MeOH/EtOH2 - 4 hours>95%Orthogonal to Boc/OtBu. Fails if sulfur (Met/Cys) is present (catalyst poisoning)[3].
Transfer Hydrogenation Pd/C, Cyclohexadiene or Ammonium Formate10 - 30 min>90%Safer alternative to H₂ gas. Can be microwave-accelerated[5].
Strong Acidolysis 33% HBr in Acetic Acid1 - 2 hours>90%Cleaves OtBu/Boc simultaneously. Avoid if acid-labile groups must be retained[6].
Mild Lewis Acid AlCl₃ in HFIP1 - 3 hours>85%Highly selective. Tolerates O-Bn, N-Bn, alkenes, and nitro groups[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checks ensure that researchers can verify the reaction's progress in real-time.

Protocol A: Standard Catalytic Hydrogenolysis (Pd/C, H₂)

Best for: Standard peptides and organic molecules lacking reducible functional groups or sulfur.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in 10 mL of HPLC-grade Methanol (MeOH) or Ethanol (EtOH) in a round-bottom flask[1].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol%). Caution: Pd/C is pyrophoric; add under an inert argon/nitrogen atmosphere.

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas using a balloon or Parr shaker. Repeat three times[3].

  • Reaction & Validation: Stir vigorously at room temperature.

    • Self-Validation Check: Monitor via TLC (UV active starting material). The reaction is complete when the UV-active spot disappears and a new, lower-Rf ninhydrin-positive spot (primary amine) emerges.

  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo[3].

Protocol B: Microwave-Accelerated Transfer Hydrogenation

Best for: Rapid deprotection, safety-critical environments, and scale-up avoiding H₂ cylinders.

  • Preparation: In a microwave-safe vial, dissolve the substrate in ethanol.

  • Reagent Addition: Add a supported palladium catalyst (e.g., SiliaCatPd(0) or standard Pd/C) and a hydrogen donor such as 1,4-cyclohexadiene (7.5 equivalents) or ammonium formate[5].

  • Reaction: Irradiate in a microwave reactor at 85 °C – 100 °C for 10 minutes[5].

  • Validation & Work-up: Self-Validation Check: Rapid gas evolution (CO₂) upon heating indicates active transfer hydrogenation. Filter through Celite and concentrate.

Protocol C: Mild Lewis Acid Cleavage (AlCl₃ / HFIP)

Best for: Substrates with reducible groups (alkenes, alkynes) or when selective Cbz removal is needed in the presence of Benzyl (Bn) ethers.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)[7].

  • Reagent Addition: Add anhydrous Aluminum Chloride (AlCl₃) (3.0 equiv) to the solution.

  • Reaction & Validation: Stir at room temperature. Causality Note: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the ionic intermediates generated by AlCl₃, allowing for selective cleavage without affecting O-Bn groups[4].

  • Work-up: Quench carefully with a saturated aqueous solution of NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate[7].

Troubleshooting Guides & FAQs

Troubleshooting Start Select Cbz Deprotection Method Q1 Sulfur-containing AAs (Met, Cys) present? Start->Q1 Q2 Acid-labile groups (e.g., OtBu, Boc) present? Q1->Q2 No Sol1 Use Acidic Cleavage (HBr/AcOH or TFMSA) Q1->Sol1 Yes (Avoid Pd/C) Q3 Reducible groups (Alkenes, Nitro) present? Q2->Q3 Yes (Avoid Strong Acid) Q2->Sol1 No (Strong Acid OK) Sol2 Use Lewis Acid (AlCl3/HFIP) Q3->Sol2 Yes (Avoid H2) Sol3 Standard Hydrogenation (H2, Pd/C) Q3->Sol3 No Sol4 Transfer Hydrogenation (Cyclohexadiene, Pd) Sol3->Sol4 Safety/Scale-up Concerns

Decision tree for selecting optimal Cbz cleavage conditions based on substrate.
Q1: My catalytic hydrogenation stalled at 50% conversion. What is causing this?

Cause: This is typically caused by catalyst poisoning. Sulfur-containing amino acids (Methionine, Cysteine) strongly coordinate to the palladium surface, deactivating it. Alternatively, poor agitation can limit H₂ mass transfer[7]. Solution: If sulfur is absent, increase the stirring rate and verify the quality of your Pd/C. If sulfur is present, you must abandon hydrogenolysis. Switch to an acid-catalyzed method such as HBr/AcOH or the AlCl₃/HFIP system[4][7].

Q2: I am deprotecting a Z-Glu(OtBu)-OH derivative, but my mass spectrometry shows a truncated peptide mass (-18 Da). What happened?

Cause: You are observing the formation of pyroglutamate. When the N-terminal Cbz group of a Glutamine or Glutamic acid residue is removed, the newly freed α-amino group can irreversibly attack its own side-chain ester/amide, forming a cyclic lactam (pyroglutamate) and expelling water/alcohol[6]. Solution: To minimize this intramolecular cyclization, use the mildest possible deprotection conditions (catalytic hydrogenation over strong acidolysis). Maintain a slightly acidic or neutral pH during work-up, and proceed to the next amino acid coupling step immediately to consume the free amine before it can cyclize[6].

Q3: I need to remove a Cbz group, but my molecule contains a sensitive alkene that I do not want to reduce. What are my options?

Cause: Standard Pd/C hydrogenation will indiscriminately reduce alkenes and alkynes alongside the Cbz group. Solution: Utilize the Mild Lewis Acid Cleavage (AlCl₃ / HFIP) protocol. Aluminum chloride in hexafluoroisopropanol selectively coordinates to the carbamate, cleaving the Cbz group while leaving isolated alkenes, nitro groups, and even O-benzyl ethers completely intact[4].

Q4: I used HBr/AcOH to remove the Cbz group, but I am seeing alkylation side-products on my Tyrosine and Tryptophan residues.

Cause: Acidolysis of the Cbz group generates highly reactive benzyl cations (or benzyl bromide) as a byproduct[2]. These electrophiles can readily alkylate electron-rich aromatic side chains like Tyrosine, Tryptophan, and Methionine. Solution: You must add a "scavenger" to your cleavage cocktail. Adding anisole, thioanisole, or phenol (typically 5-10% v/v) will act as a sacrificial nucleophile, trapping the benzyl cations before they can react with your peptide side chains.

References

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst." ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." ACS Publications. Available at: [Link]

Sources

Troubleshooting

Section 1: Frequently Asked Questions (FAQs) – Stability &amp; Reactivity

Welcome to the Technical Support Center. This hub provides researchers, scientists, and drug development professionals with authoritative troubleshooting guides, FAQs, and validated protocols for managing the orthogonal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides researchers, scientists, and drug development professionals with authoritative troubleshooting guides, FAQs, and validated protocols for managing the orthogonal protection strategy of Boc-D-Lys(Z)-OH during peptide synthesis.

OrthogonalProtection Start Boc-D-Lys(Z)-OH (Intact Molecule) TFA Mild Acidolysis (50% TFA/DCM) Start->TFA Selective Boc Cleavage HF Strong Acidolysis (Liquid HF or TFMSA) Start->HF Global Cleavage Prod1 H-D-Lys(Z)-OH (Alpha-amine free) TFA->Prod1 Prod1->HF Final SPPS Step Prod2 H-D-Lys-OH (Fully Deprotected) HF->Prod2

Workflow of orthogonal deprotection for Boc-D-Lys(Z)-OH in peptide synthesis.

Q: What is the fundamental mechanism governing the differential stability of Boc and Z groups in acidic conditions? A: The orthogonality of these protecting groups relies entirely on the thermodynamic stability of the carbocations generated during acidolysis. The tert-butyloxycarbonyl (Boc) group is highly acid-labile. Upon protonation by a mild acid like Trifluoroacetic Acid (TFA), it rapidly collapses to release a highly stable tert-butyl cation and carbon dioxide, exposing the free alpha-amine[1].

In contrast, the benzyloxycarbonyl (Z or Cbz) group on the epsilon-amine requires the formation of a benzyl cation. This process has a significantly higher activation energy and does not proceed efficiently in mild acids. It requires strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to drive the SN1/SN2 cleavage mechanism forward[2][3].

Q: Can the epsilon-Z protecting group degrade during repeated Boc deprotection cycles? A: Yes. While the Z group is considered orthogonal to Boc, it is not completely immune to acidolysis. Prolonged exposure to 50% TFA/DCM—which is common in the synthesis of long peptide sequences requiring dozens of cycles—can lead to premature, slow cleavage of the Z group. This exposes the highly nucleophilic epsilon-amine, which can then participate in unwanted branching reactions during subsequent amino acid coupling steps.

Section 2: Quantitative Stability Profile

To assist in predicting protecting group behavior during your synthesis workflows, refer to the comparative stability data below:

Protecting GroupReagentConditionCleavage ExtentMechanistic Pathway
α-Boc 50% TFA in DCMRoom Temp, 30 min>99%Acid-catalyzed tert-butyl cation formation
ε-Z 50% TFA in DCMRoom Temp, 30 min<1%Stable; high activation energy for benzyl cleavage
ε-Z 100% TFARoom Temp, 24 hours~10-15%Slow acidolysis (High risk of premature cleavage)
ε-Z TFMSA/TFARoom Temp, 60 min>95%Strong acidolysis
ε-Z Liquid HF0°C, 60 min>99%SN1/SN2 benzyl cation formation

Section 3: Troubleshooting Guides

Issue 1: Alkylation Side Reactions During Boc Removal

  • Symptoms: Mass spectrometry reveals +56 Da (tert-butyl) adducts on the peptide, particularly on tryptophan, cysteine, or prematurely exposed lysine epsilon-amines.

  • Root Cause: The cleavage of the Boc group generates highly electrophilic tert-butyl cations[4]. If these cations are not immediately quenched, they will attack electron-rich nucleophiles within the peptide sequence.

  • Solution: Implement a self-validating scavenger system. Always incorporate scavengers like Triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) into your cleavage cocktail. TIS acts as a potent hydride donor, irreversibly reducing the tert-butyl cation to isobutane, thus preventing alkylation[5].

Issue 2: Incomplete Z-Group Removal During Final Global Cleavage

  • Symptoms: HPLC shows a major peak with a mass shift of +134 Da (intact Z group) after the final cleavage step.

  • Root Cause: The cleavage of the Z group using anhydrous HF proceeds via an SN1 mechanism[3]. If the reaction temperature drops too low (<-5°C) or the duration is too short, the kinetic barrier for benzyl cation formation is not overcome, leaving the Z group intact.

  • Solution: Strictly control the HF cleavage temperature at exactly 0°C using an ice-water bath and extend the reaction time to 60–90 minutes. Ensure an adequate concentration of scavengers (like anisole or p-cresol) is present to drive the equilibrium forward by trapping the liberated benzyl cations[3].

Section 4: Validated Experimental Protocols

Protocol 1: Selective Alpha-Boc Deprotection (Preserving Epsilon-Z)

This protocol removes the alpha-Boc group while maintaining the integrity of the epsilon-Z group on the D-Lysine residue during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Washing: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 1 min).

    • Causality: Removes residual N,N-Dimethylformamide (DMF) from the previous coupling step. DMF can react with TFA to form formylating species or buffer the acid, drastically reducing deprotection efficiency.

  • Acidolysis: Add a solution of 50% TFA in DCM (v/v) containing 2% TIS to the reaction vessel. Agitate for 30 minutes at room temperature.

    • Causality: The 50% TFA concentration provides the optimal thermodynamic environment to rapidly protonate and cleave the Boc group without providing enough energy to cleave the Z group. TIS irreversibly quenches the resulting tert-butyl cations.

  • Filration and Neutralization: Drain the TFA solution. Wash the resin with DCM (3 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 2 min).

    • Causality: DIEA neutralizes the trifluoroacetate salts formed on the newly liberated alpha-amine, converting it back to a nucleophilic free amine ready for the next coupling step.

Protocol 2: Global Deprotection (HF Cleavage of Z Group)

This protocol utilizes anhydrous HF to cleave the epsilon-Z group and release the fully deprotected peptide from the resin.

  • Preparation: Transfer the dried peptide-resin to a specialized Teflon/Kel-F HF reaction vessel. Add scavengers (e.g., anisole, 1.0 mL per 0.1 mmol peptide).

    • Causality: Anhydrous HF aggressively etches glass; Teflon apparatuses are mandatory for safety and chemical integrity. Anisole is required to trap the highly reactive benzyl cations generated from the Z group[3].

  • HF Condensation: Cool the vessel in a dry ice/methanol bath (-78°C) and condense anhydrous liquid HF (10 mL) into the vessel under vacuum.

  • Cleavage Reaction: Transfer the vessel to an ice-water bath maintained strictly at 0°C. Stir the mixture for 60 minutes.

    • Causality: Maintaining 0°C is critical. Higher temperatures risk side reactions (e.g., anisole alkylating the peptide), while lower temperatures will halt the SN1 cleavage of the Z group, resulting in incomplete deprotection[3].

  • Evaporation and Precipitation: Evaporate the HF rapidly under a high vacuum. Wash the crude residue with cold diethyl ether (3 × 10 mL).

    • Causality: The fully deprotected peptide is insoluble in cold ether, whereas the cleaved protecting group byproducts and scavengers are highly soluble, allowing for efficient phase separation and precipitation of the crude peptide[5].

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. 1

  • The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research - nbinno.com. 2

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization - peptidechemistry.org. 5

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. 3

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.4

Sources

Optimization

Section 1: The Cleavage Conundrum &amp; Carbocation Management

Welcome to the Advanced Boc-SPPS Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Boc-SPPS Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Successful tert-butyloxycarbonyl solid-phase peptide synthesis (Boc-SPPS) requires a deep mechanistic understanding of the chemical environment at each step. Below, we dissect the causality behind the most common pitfalls in Boc-SPPS and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Q: Why am I observing multiple mass additions (+56 Da, +108 Da) on my Trp/Met-rich peptide after HF cleavage?

The Causality: You are observing side-chain alkylation. Boc-SPPS relies on benzyl-based side-chain protecting groups. During the final anhydrous hydrogen fluoride (HF) cleavage, these groups are removed via an SN1 mechanism, generating highly reactive benzyl and tert-butyl carbocations[1]. If these electrophiles are not immediately quenched, they will alkylate electron-rich or nucleophilic amino acid side chains—particularly Tryptophan, Methionine, Cysteine, and Tyrosine. A +56 Da shift corresponds to tert-butylation, while +108 Da indicates benzylation.

The Solution: Optimize your scavenger cocktail. Scavengers are electron-rich aromatics or soft nucleophiles added to the HF reaction to competitively trap these carbocations before they can react with your peptide[2].

Table 1: Quantitative Scavenger Selection Guide for HF Cleavage

Peptide CompositionRecommended Scavenger CocktailRatio (v/v)Mechanistic Rationale
Standard sequences HF : Anisole9:1Anisole acts as a standard electron-rich aromatic ring to trap benzyl carbocations via electrophilic aromatic substitution[1].
Multiple Asp/Glu residues HF : p-Cresol9:1p-Cresol minimizes acid-catalyzed side reactions and acts as a highly efficient, reversible acylium ion scavenger[1].
Met, Cys, Trp, Tyr rich HF : Anisole : DMS : p-Thiocresol10:1:1:0.2Dimethyl sulfide (DMS) and p-thiocresol provide soft nucleophiles to competitively prevent alkylation of sulfur-containing and indole side chains.
Protocol: Self-Validating Anhydrous HF Cleavage
  • Pre-cleavage Preparation: Transfer the dried, N-terminal Boc-deprotected peptide-resin into a Teflon/Kel-F HF cleavage reaction vessel[1].

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL anisole per 0.1 mmol of peptide) directly to the resin.

  • HF Condensation: Cool the reaction vessel in a dry ice/ethanol bath (-78 °C). Distill anhydrous HF gas into the vessel under vacuum until approximately 10 mL of liquid HF per gram of resin is collected[1].

  • Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and stir the mixture magnetically for 45 to 60 minutes.

  • HF Evaporation: Rapidly evaporate the HF under a high vacuum while maintaining the temperature at 0 °C to prevent late-stage alkylation.

  • Precipitation and Workup: Triturate the remaining mixture with cold anhydrous diethyl ether. Filter to collect the crude peptide, wash extensively with ether, and extract the free peptide using 10-50% aqueous acetic acid.

  • Validation Step: Analyze the crude extract via LC-MS. The complete absence of +56 Da or +108 Da mass adducts validates the thermodynamic efficacy of your selected scavenger cocktail.

HF_Cleavage A Protected Peptide-Resin B Anhydrous HF + Scavengers A->B C SN1 Cleavage Mechanism B->C D Reactive Carbocations (Benzyl, t-Butyl) C->D G Free, Unmodified Peptide C->G Peptide Release E Trapped by Scavengers (Inert Adducts) D->E With Scavengers F Alkylation of Trp, Tyr, Met (Side Reactions) D->F Without Scavengers

HF Cleavage Workflow and Carbocation Trapping Mechanism.

Section 2: The Dipeptide Drop-off (Diketopiperazine Formation)

Q: My synthesis completely failed after the deprotection of the second amino acid. The resin is blank. What caused this catastrophic loss?

The Causality: This is a classic case of Diketopiperazine (DKP) formation. At the dipeptide stage, after the Boc group is removed by Trifluoroacetic acid (TFA), the resulting free N-terminal amine is in close spatial proximity to the C-terminal benzyl ester linking the peptide to the resin. During the subsequent base neutralization step, the free amine undergoes an intramolecular nucleophilic attack on the ester carbonyl[3]. This forms a thermodynamically stable six-membered DKP ring, simultaneously cleaving the dipeptide from the solid support and washing it away into your waste stream[4]. This reaction is highly exacerbated when Proline or Glycine is at the C-terminus, as their structural flexibility readily adopts the cis-peptide bond conformation required for cyclization[5].

The Solution: Employ an in situ neutralization protocol. By neutralizing the TFA salt simultaneously with the introduction of the highly activated third amino acid, the intermolecular coupling outcompetes the intramolecular DKP cyclization[4].

Protocol: In Situ Neutralization Coupling (DKP Prevention)
  • Boc Deprotection: Treat the dipeptide-resin with 50% TFA in DCM for 1 minute, drain, and repeat for 5 minutes[4].

  • Solvent Wash: Wash the resin thoroughly with DMF to remove residual TFA. Crucial: Do not add a standalone tertiary amine wash.

  • Amino Acid Activation: In a separate vial, dissolve the Boc-amino acid (AA3) and a rapid coupling reagent (e.g., HATU) in DMF. Add N,N-Diisopropylethylamine (DIEA, 3 equivalents) to initiate activation immediately prior to transfer.

  • In Situ Neutralization/Coupling: Immediately transfer the activated amino acid/base mixture to the resin. The DIEA simultaneously neutralizes the resin-bound TFA salt and facilitates the immediate coupling of AA3.

  • Agitation: Shake the reaction for 10-15 minutes, then drain and wash with DMF.

  • Validation Step: Perform a quantitative Kaiser (ninhydrin) test. A negative result (yellow beads) confirms successful acylation, validating that the intermolecular coupling successfully outpaced DKP formation.

DKP_Formation A Dipeptide-Resin (Boc-AA2-AA1-Resin) B TFA Deprotection A->B C Protonated Dipeptide (TFA • H2N-AA2-AA1-Resin) B->C D Neutralization (TEA/DIEA) C->D E Free Amine (H2N-AA2-AA1-Resin) D->E F Intramolecular Attack on C-terminal Ester E->F Slow Coupling H Rapid Coupling (In Situ) with AA3 E->H In Situ Neutralization G Diketopiperazine (DKP) + Cleaved Resin F->G I Tripeptide-Resin (Chain Elongation) H->I

Diketopiperazine Formation vs. Chain Elongation at the Dipeptide Stage.

Section 3: The Asp-Gly Trap (Aspartimide Formation)

Q: I am synthesizing an Asp-Gly containing peptide, and my final product shows a -18 Da mass shift and co-eluting isomers. How do I prevent this?

The Causality: You are encountering aspartimide formation. While more notorious in Fmoc-SPPS due to repetitive base exposure, aspartimide formation in Boc-SPPS typically occurs via an acid-catalyzed mechanism during the final strong-acid HF cleavage[6]. The acid protonates the β-carboxyl oxygen of the Asp side chain, increasing the electrophilicity of the carbonyl carbon. The adjacent amide nitrogen (especially from sterically unhindered Glycine) attacks this carbon, eliminating water (-18 Da) to form a five-membered succinimide ring. Subsequent hydrolysis during aqueous workup opens the ring to form a mixture of α- and β-aspartyl peptides, leading to co-eluting isomers[6].

The Solution: Utilize specialized side-chain protecting groups like Asp(OcHex) (cyclohexyl ester). The bulky cyclohexyl group provides significant steric hindrance against the nucleophilic attack required for ring closure, protecting the sequence during HF cleavage[6].

Section 4: Premature Chain Truncation

Q: My overall yield drops significantly for peptides longer than 20 amino acids when using standard Merrifield resin. Why?

The Causality: This is due to resin linkage instability. The standard Merrifield resin utilizes a simple benzyl ester linkage. While relatively stable, it is not completely immune to the repetitive 50% TFA treatments used for Boc deprotection at each cycle. Over 20+ cycles, this slight acid lability results in the gradual, premature cleavage of the peptide chain from the resin, severely depressing the final yield[4].

The Solution: Switch to a PAM (Phenylacetamidomethyl) resin. The PAM linker inserts an electron-withdrawing acetamido group that destabilizes the protonated ester intermediate. This makes the C-terminal ester linkage approximately 100 times more stable to TFA than the standard Merrifield resin, virtually eliminating premature cleavage during long syntheses while retaining lability to HF[4].

Sources

Troubleshooting

Boc-SPPS Technical Support Center: Final Cleavage &amp; Scavenger Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of Solid-Phase Peptide Synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of Solid-Phase Peptide Synthesis (SPPS). While Fmoc-SPPS has become standard for many, the Boc/Bzl strategy remains indispensable for synthesizing difficult sequences, thioesters, and highly modified peptides.

However, the final cleavage step in Boc-SPPS requires extreme precision. Unlike the mild basic deprotection of Fmoc, Boc-SPPS relies on strong, hazardous acids—typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—to release the peptide from the resin and remove side-chain protecting groups. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you master scavenger selection and troubleshoot common cleavage issues.

Knowledge Base: The Mechanistic "Why"

During the final strong-acid cleavage, acid-labile protecting groups (e.g., t-butyl, benzyl, cyclohexyl) are removed via an SN1 mechanism. This heterolytic bond cleavage generates highly reactive carbocations[1]. If left unchecked, these electrophiles will irreversibly alkylate electron-rich amino acid side chains, particularly Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr)[2].

To prevent this, we introduce scavengers —sacrificial nucleophiles that competitively trap these carbocations before they can modify your target peptide[2]. The choice of scavenger, and the specific cleavage protocol (e.g., shifting from SN1 to SN2 mechanisms), dictates the purity of your final product.

CleavageMechanism cluster_HighHF Standard / High HF (SN1 Mechanism) cluster_LowHF Low HF (SN2 Mechanism) Resin Protected Peptide-Resin (Boc/Bzl Strategy) HighHF High HF (90%) Strong Acid Cleavage Resin->HighHF LowHF Low HF / DMS (1:3) Weakened Acidity Resin->LowHF Carbocation Highly Reactive Carbocations (e.g., t-Butyl, Benzyl) HighHF->Carbocation Alkylation Side Reactions (Alkylation of Trp, Tyr, Met, Cys) Carbocation->Alkylation Without Scavenger Scavenger Scavengers (Anisole, p-Cresol) Trap Carbocations Carbocation->Scavenger Captured SN2 DMS-Assisted SN2 Cleavage (Soft Nucleophile) LowHF->SN2 Safe Minimized Carbocations Reduced Side Reactions SN2->Safe

Figure 1: Mechanistic pathways of Boc-SPPS final cleavage comparing SN1 and SN2 strategies.

Scavenger Selection Guide

Choosing the right scavenger cocktail is highly sequence-dependent. The table below summarizes the quantitative and functional data for standard Boc-SPPS scavengers to help you formulate the optimal cleavage cocktail.

ScavengerPrimary FunctionTarget Residues ProtectedTypical ConcentrationDrawbacks / Notes
Anisole Standard carbocation trap (SN1)Trp, Tyr10% (v/v)Widely used; prevents Trp alkylation by t-butyl/benzyl cations.
p-Cresol Highly effective acyl/carbocation trapGeneral5–10% (v/v)p-Methoxyphenol shows similar efficacy to p-cresol with a favorable pKa[3].
Dimethyl sulfide (DMS) Soft nucleophile, reduces Met(O)Met, General10–65% (v/v)Drives SN2 mechanism in Low-HF protocols; highly volatile[1].
1,2-Ethanedithiol (EDT) Thiolytic cleavage, prevents dimersCys, Trp(For)1–5% (v/v)Deprotects Trp(For) under high HF/TFMSA; has a severely foul odor.
p-Thiocresol Sulfur-based scavengerCys, Met~1.6% (v/v)Used in combination with anisole/DMS for Cys-containing peptides.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Standard HF Cleavage

Best for: Standard sequences lacking highly sensitive residues or multiple Arg(Tos).

  • Preparation: Transfer the dried peptide-resin and a Teflon-coated stirring bar into a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger mixture.

    • For peptides lacking Cys: Use HF/DMS/anisole (10:1:1).

    • For Cys-containing peptides: Use HF/anisole/DMS/p-thiocresol (10:1:1:0.2).

  • Cooling: Seal the reaction vessel and cool in a dry ice/methanol bath for at least 5 minutes.

  • HF Distillation: Distill anhydrous HF (10 mL per gram of peptide-resin) into the vessel under vacuum, strictly maintaining the temperature between -5 °C and 0 °C.

  • Reaction: Stir the reaction mixture in an ice bath for 45 to 60 minutes[1].

  • Evaporation & Extraction: Evaporate the HF under vacuum. Suspend the cleaved peptide and resin in cold ether and wash thoroughly to remove organic scavengers.

    • Validation Checkpoint: The ether wash should yield a solid, insoluble peptide pellet. If the pellet is gummy, residual scavengers (like anisole or DMS) remain; repeat the ether wash.

Protocol B: Low-High HF Cleavage (Tam & Merrifield Protocol)

Best for: Peptides containing Trp(For), Arg(Tos), or sequences highly prone to alkylation. Causality: The standard SN1 cleavage generates high concentrations of carbocations. This two-step protocol initially uses a low concentration of HF in DMS to shift the mechanism to SN2, safely removing most protecting groups without generating free carbocations[1].

Step 1: Low HF (SN2 Deprotection)

  • Place dried peptide-resin in the HF vessel. Add DMS and p-cresol to achieve a ratio of HF/DMS/p-cresol 25:65:10[1]. (Note: Substitute p-cresol with p-thiocresol if Trp(For) is present[1]).

  • React for 2 hours at 0–5 °C[1].

  • Evaporate HF and DMS completely under vacuum[1].

    • Validation Checkpoint: The resin must appear completely dry and free-flowing. Residual DMS will dilute the subsequent High HF step, leading to incomplete cleavage.

Step 2: High HF (SN1 Cleavage) 4. Add fresh anhydrous HF and standard scavengers (e.g., anisole) to achieve a standard 90% HF concentration. 5. React for 45–60 minutes at 0 °C to cleave resistant functionalities like Arg(Tos) and release the peptide from the resin[1]. 6. Evaporate HF, wash with cold ether, and extract the peptide[1].

  • Critical Post-Cleavage Step: Peptides prepared via this method may contain water-soluble sulfonium derivatives. Remove these immediately prior to lyophilization, as they can cause alkylation of Met and Cys under neutral or slightly basic conditions[4].

Protocol C: TFMSA Cleavage

Best for: Laboratories lacking specialized Teflon HF apparatus. Causality: TFMSA is a viable alternative strong acid that can be used in standard laboratory glassware. However, it is less versatile than HF and cannot efficiently cleave Arg(Tos) or Cys(Acm).

  • Place the peptide-resin in a round-bottom flask. Add scavengers (e.g., thioanisole/EDT) and TFA.

  • Cool to 0 °C to 5 °C using an ice bath and add 2.5 mL of TFA.

  • Mix for 5–10 minutes, then add 250 µL of TFMSA drop-wise with continuous mixing to dissipate the exothermic heat.

  • Remove from the ice bath and react at room temperature for 30 minutes (for PAM resins) or 90–120 minutes (for MBHA resins).

  • Filter the resin under reduced pressure and wash twice with TFA.

  • Combine the filtrates and precipitate the peptide by adding an 8–10 fold volume of cold ether drop-wise.

    • Validation Checkpoint: A distinct white to off-white precipitate should form immediately upon ether addition, confirming successful cleavage and release from the resin.

Troubleshooting & FAQs

Q: My mass spectrometry results show +56 Da and +90 Da adducts on my Tryptophan-containing peptide. What happened? A: You are observing the alkylation of the unprotected indole ring of Tryptophan by t-butyl (+56 Da) or benzyl (+90 Da) carbocations generated during the SN1 cleavage. Solution: Ensure Anisole is present in your cleavage cocktail, as it is the most widely used scavenger to prevent Trp alkylation. Crucially, avoid using thioanisole if your peptide contains unprotected Trp, because thioanisole cation adducts can directly alkylate the nitrogen of the indole ring. If you utilized Trp(For), use the Low-High HF method with EDT to deformylate and protect the residue simultaneously.

Q: I have Cysteine in my sequence and I am getting extensive S-alkylation and dimerization. How do I fix this? A: The highly nucleophilic thiol group of Cys is easily alkylated by carbocations derived from protecting groups or the resin linker[2]. Solution: You must incorporate sulfur-containing scavengers. A standard cocktail of HF/anisole/DMS/p-thiocresol (10:1:1:0.2) is highly recommended for Cys-containing peptides. Additionally, incorporating EDT will minimize the formation of dimers via unwanted disulfide bridges.

Q: I used TFMSA instead of HF, but my Arginine residues are still protected. Why? A: The tosyl protecting group, Arg(Tos), is highly resistant to acidolysis. While HF can cleave Arg(Tos) given sufficient time (up to 2 hours at 0–5 °C)[1], TFMSA cannot quantitatively remove it. Solution: If you must use TFMSA cleavage, you need to select an alternative Arginine protecting group during the synthesis phase, such as Arg(Mts).

References

  • Boc Solid Phase Peptide Synthesis - ChemPep - chempep.
  • Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis - benchchem.
  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - nih.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore - merckmillipore.
  • Boc Resin Cleavage Protocol - Sigma-Aldrich - sigmaaldrich.
  • Boc Resin Cleavage Protocol - Sigma-Aldrich (TFMSA & Scavengers) - sigmaaldrich.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Foundations: The Principle of Orthogonality

Incorporating D-amino acids like D-Lysine into peptide sequences is a critical strategy in modern drug development. Because endogenous proteases are stereoselective for L-amino acids, substituting them with D-enantiomers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Incorporating D-amino acids like D-Lysine into peptide sequences is a critical strategy in modern drug development. Because endogenous proteases are stereoselective for L-amino acids, substituting them with D-enantiomers drastically increases a peptide's serum half-life and enzymatic stability.

However, synthesizing these sequences requires strict control over the highly reactive α-amine and the ε-amine side chain of Lysine. As an application scientist, the decision between using Boc-D-Lys(Z)-OH and Fmoc-D-Lys(Boc)-OH is not merely a preference of reagents; it dictates the entire chemical environment of your Solid-Phase Peptide Synthesis (SPPS) workflow[1].

Here is an in-depth comparative guide on the mechanistic foundations, quantitative profiles, and self-validating protocols for these two orthogonal protection strategies.

In SPPS, "orthogonality" means that the temporary protecting group on the α-amine can be removed under conditions that leave the permanent side-chain protecting group completely intact[1].

  • The Fmoc Strategy (Fmoc-D-Lys(Boc)-OH): This approach utilizes a base-labile Fmoc group for temporary α-amine protection and an acid-labile Boc group for the ε-amine[2]. This allows for mild deprotection during chain elongation (using piperidine) without risking premature side-chain cleavage[3].

  • The Boc Strategy (Boc-D-Lys(Z)-OH): This classical approach uses an acid-labile Boc group for the α-amine and a highly robust Z (benzyloxycarbonyl) group for the ε-amine[4]. The Z group is engineered to withstand the repetitive 100% trifluoroacetic acid (TFA) treatments required to remove the α-Boc group, only yielding to very strong acids like anhydrous hydrogen fluoride (HF) during final cleavage[5].

OrthogonalProtection cluster_Fmoc Fmoc Strategy: Fmoc-D-Lys(Boc)-OH cluster_Boc Boc Strategy: Boc-D-Lys(Z)-OH Fmoc Fmoc-D-Lys(Boc)-OH Base 20% Piperidine (Base) Fmoc->Base N-α Deprotection Acid 95% TFA (Acid) Fmoc->Acid Side-chain Cleavage Alpha1 Free α-Amine (Chain Elongation) Base->Alpha1 Side1 Free ε-Amine (Final Deprotection) Acid->Side1 Boc Boc-D-Lys(Z)-OH Acid2 100% TFA (Acid) Boc->Acid2 N-α Deprotection StrongAcid Anhydrous HF (Strong Acid) Boc->StrongAcid Side-chain Cleavage Alpha2 Free α-Amine (Chain Elongation) Acid2->Alpha2 Side2 Free ε-Amine (Final Deprotection) StrongAcid->Side2

Orthogonal cleavage pathways for Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(Z)-OH.

Chemical Profiling & Quantitative Comparison

To objectively evaluate these building blocks, we must look at their physicochemical properties and the specific chemical environments they require.

PropertyBoc-D-Lys(Z)-OHFmoc-D-Lys(Boc)-OH
CAS Number 55878-47-2[4]92122-45-7[6]
Molecular Weight 380.44 g/mol [7]468.54 g/mol [6]
α-Amine Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
ε-Amine Protection Z (benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)
α-Deprotection Reagent 100% TFA (Strong Acid)[5]20% Piperidine in DMF (Base)[3]
Global Cleavage Reagent Anhydrous HF (Very Strong Acid)[1]95% TFA Cocktail (Strong Acid)[1]
Primary Application Synthesis of long/aggregating peptides[1]Routine synthesis, acid-sensitive peptides[3]

Application Causality: Strategic Selection

Choosing between these derivatives is dictated by the target sequence's vulnerabilities and the laboratory's infrastructure.

When to choose Fmoc-D-Lys(Boc)-OH: The Fmoc strategy is the modern gold standard for routine synthesis[3]. Because it utilizes mild basic conditions (pH 10–12) for deprotection, it is highly compatible with acid-sensitive residues (like Tryptophan and Methionine) that might undergo side reactions under constant acidic exposure[]. Furthermore, Fmoc chemistry avoids the need for highly toxic and corrosive anhydrous HF during final cleavage, making it safer and easier to automate.

When to choose Boc-D-Lys(Z)-OH: Despite the dominance of Fmoc, the Boc strategy remains indispensable for synthesizing exceptionally long, complex, or aggregation-prone peptides[1]. Causality: The repetitive use of neat TFA during the deprotection cycles actively disrupts interchain hydrogen bonding, preventing the growing peptide chains from aggregating on the resin—a common failure point in Fmoc synthesis[1]. Additionally, if your peptide contains base-sensitive modifications, the strictly acidic environment of Boc SPPS protects those functional groups[].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are the definitive workflows for incorporating these derivatives, integrating the Kaiser test to ensure causality and empirical validation at every step.

SPPSWorkflow Resin Resin Swelling (DCM/DMF) Deprotect α-Amine Deprotection (Piperidine or TFA) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Activator + Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Kaiser->Deprotect Cycle repeat Cleave Global Cleavage (TFA or HF) Kaiser->Cleave Synthesis complete

Generalized iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol A: Fmoc-D-Lys(Boc)-OH Coupling (Fmoc SPPS)
  • α-Amine Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton of the Fmoc group, initiating a β-elimination reaction that exposes the free primary amine[3].

  • Wash: Wash the resin with DMF (5 x 1 min).

    • Causality: Removes residual piperidine and the dibenzofulvene byproduct. Failure to do so will cause premature deprotection of the incoming Fmoc-D-Lys(Boc)-OH.

  • Coupling: Add 3-4 equivalents of Fmoc-D-Lys(Boc)-OH, activated with HATU and DIPEA (N,N-Diisopropylethylamine) in DMF. React for 45-60 minutes.

    • Causality: HATU rapidly forms a highly reactive ester, while DIPEA provides the basic environment necessary for efficient nucleophilic attack by the resin-bound amine[].

  • Self-Validation (Kaiser Test): Take a micro-cleavage of resin beads and apply ninhydrin reagents.

    • Causality: Ninhydrin reacts with free primary amines. A yellow resin confirms >99% coupling efficiency. A blue resin indicates unreacted amines, triggering an immediate re-coupling step to prevent deletion sequences.

  • Global Cleavage: Upon sequence completion, treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Causality: The TFA cocktail simultaneously cleaves the peptide from the resin and removes the acid-labile ε-Boc protecting group, yielding the fully deprotected D-Lysine residue[1].

Protocol B: Boc-D-Lys(Z)-OH Coupling (Boc SPPS)
  • α-Amine Deprotection: Treat the resin with 100% TFA for 2 x 5 minutes.

    • Causality: Neat TFA provides the strong acidic environment required to cleave the α-Boc group while leaving the highly robust ε-Z group intact[5].

  • Wash & Neutralization: Wash with DCM, then treat with 5% DIPEA in DCM for 2 x 2 minutes.

    • Causality: TFA leaves the newly exposed amine protonated as a TFA salt. DIPEA neutralizes it, restoring its nucleophilicity for the upcoming coupling step.

  • Coupling: Add 3-4 equivalents of Boc-D-Lys(Z)-OH, activated with DIC (N,N'-Diisopropylcarbodiimide) and HOBt in DMF/DCM. React for 60 minutes.

    • Causality: DIC/HOBt is preferred in Boc chemistry to minimize racemization and avoid the base-catalyzed side reactions sometimes seen with uronium salts like HATU[].

  • Self-Validation (Kaiser Test): Perform the ninhydrin test as described above. A yellow result validates successful coupling.

  • Global Cleavage: Upon sequence completion, treat the resin with anhydrous HF containing scavengers (e.g., p-cresol) at 0°C for 1 hour.

    • Causality: HF is a dangerously strong acid, but it is the absolute requirement to cleave the robust ε-Z group and sever the peptide-resin linkage[1][5].

References

  • Benchchem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. 1

  • MedChemExpress. Fmoc-D-Lys(Boc)-OH. 2

  • Merck Millipore. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7. 6

  • Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 3

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

  • Peptide.com. Boc-D-Lys(Z)-OH[55878-47-2]. 4

  • NextPeptide. 55878-47-2 | Boc-D-Lys(Z)-OH. 7

  • DU Chem. Methods and protocols of modern solid phase peptide synthesis. 5

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Boc and Fmoc Strategies for Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized this field by immobilizing the growing peptide chain on a solid support, thereby simplifying the purification process.[1] At the heart of SPPS lie two predominant chemical strategies, distinguished by the protecting group used for the α-amino group of the amino acids: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[2]

The choice between these methodologies is a critical decision, profoundly influencing the synthesis workflow, reagent selection, potential side reactions, and ultimately, the yield and purity of the final peptide. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, grounded in their core chemical principles and supported by experimental insights to empower you to make the most informed decision for your specific synthetic challenge.

The Core Principle: A Tale of Two Orthogonal Chemistries

The success of SPPS hinges on the concept of orthogonal protection . This strategy involves using multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[] The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the entire synthetic cycle.[4]

  • The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[4] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[5] The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hazardous hydrofluoric acid (HF), for their removal during the final cleavage step from the resin.[1][4] Because both protecting groups are removed by acid, this is considered a strategy of "graduated acid lability" rather than true orthogonality.[2]

  • The Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for α-amino protection.[4] This group is readily cleaved by a secondary amine, most commonly piperidine.[6] The side-chain protecting groups are typically acid-labile, based on the tert-butyl (tBu) group, and are removed simultaneously with the peptide's cleavage from the resin using TFA.[] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), which is a key advantage.[4]

Head-to-Head Comparison: Performance and Practicalities

The choice between Boc and Fmoc chemistry is dictated by a multitude of factors, from the peptide's sequence to the scale of synthesis and available laboratory infrastructure. The following table summarizes the key differences and performance characteristics of each strategy.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyRationale & Causality
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)The core chemical difference defining the two strategies.
Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in DCM[8]20% Piperidine in DMF[9]Boc is acid-labile, while Fmoc is base-labile. This dictates the entire workflow and compatibility with sensitive residues.
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based[]Chosen for their stability to the repetitive α-amino deprotection conditions.
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSA[2]Trifluoroacetic Acid (TFA)[2]Boc chemistry requires a very strong, hazardous acid for final cleavage, whereas Fmoc uses the much milder TFA.
Orthogonality Partial (Graduated Acid Lability)[2]Fully Orthogonal[2]Fmoc's true orthogonality allows for more complex synthetic manipulations, such as on-resin cyclization.
Reaction Conditions Harsher (repeated strong acid)[]Milder (repeated base, final mild acid)[4]The milder conditions of Fmoc are generally better for preserving the integrity of sensitive amino acids.
Automation Friendliness Less common in modern synthesizersHighly amenable and standard[10]The corrosive nature of TFA and hazards of HF make Boc less suitable for automation. Fmoc deprotection can also be monitored by UV absorbance.[]
Safety Considerations Requires specialized apparatus for HFAvoids highly corrosive HF[2]The use of liquid HF is a significant safety hazard requiring specialized equipment and training.
Cost of Amino Acids Generally less expensive[]Can be more expensive[]The synthesis of the Fmoc protecting group itself is more complex.
Handling "Difficult" Sequences Often advantageous for aggregation-prone sequences[4]Can be challenging for hydrophobic sequencesThe repetitive acidic deprotection in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation.[4][11]

Quantitative Performance Insights: A Case Study on Amyloid Beta (Aβ)

Direct, side-by-side quantitative comparisons for a wide range of peptides are not always available in a single study. However, case studies on notoriously "difficult sequences" provide valuable insights. The synthesis of the aggregation-prone amyloid beta (Aβ) peptide is a prime example.

StrategyPeptide SequenceModifications/CouplingCrude YieldCrude PurityReference
Fmoc/tBu SPPSAβ1–42Standard Fmoc/tBu SPPS33%Not Reported[2]
Fmoc/tBu SPPSAβ1–42With pseudoproline dipeptides57%Not Reported[2]
Fmoc SPPSAβ1–42HCTU coupling, microwave assistance87%67%[2]
Fmoc SPPSKVKRIILARS (amylo-β)Improved Fmoc SPPS with DIC/HOBt86.5%>99%[12]

Analysis: While direct Boc synthesis data for Aβ1-42 is not presented in the same study, it is generally acknowledged that for such aggregation-prone sequences, Boc chemistry can sometimes offer advantages.[2] The data clearly shows that modifications to the standard Fmoc protocol, such as incorporating pseudoproline dipeptides or using microwave assistance, can dramatically improve yields.[2] An improved Fmoc strategy for a different amyloid-beta peptide demonstrated exceptionally high yield and purity, underscoring that optimization within a chosen strategy is critical.[12] For routine synthesis, the Fmoc approach is widely reported to provide higher purity crude products due to its milder deprotection steps, which minimize side reactions.[4]

Visualizing the Workflows: Boc vs. Fmoc SPPS Cycles

The cyclical nature of SPPS is fundamental to its efficiency. The diagrams below illustrate the core steps of both the Boc and Fmoc strategies.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF, Scavengers) Wash->Final_Cleavage

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling 2. Coupling (Fmoc-AA, Activator, Base) Deprotection->Coupling Wash 3. Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA, Scavengers) Wash->Final_Cleavage

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for a single cycle of manual Boc and Fmoc SPPS. These may require optimization based on the specific peptide sequence, resin, and scale.

Protocol 1: Boc-SPPS Cycle

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes (pre-wash) and drain.

    • Add fresh 50% TFA in DCM and agitate for 30 minutes at room temperature.[8]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM. Agitate for 5-10 minutes.[8]

    • Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).

    • Causality: After acid treatment, the deprotected N-terminal amine exists as a TFA salt. It must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.

  • Amino Acid Coupling (Example using HBTU/DIEA):

    • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).[8]

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-SPPS Cycle

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes in a fritted reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[13]

    • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes.[9][13]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

    • Causality: The deprotection is performed in two steps to ensure complete removal of the Fmoc group and to wash away the dibenzofulvene-piperidine adduct, which can otherwise cause side reactions.

  • Amino Acid Coupling (Example using HCTU/DIPEA):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and HCTU (2.9 equivalents) in DMF.[14]

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[14]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor reaction completion with a qualitative ninhydrin test.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14] The resin is now ready for the next deprotection cycle.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, true orthogonality, compatibility with a diverse range of chemistries, and high amenability to automation.[2][4] These features are particularly beneficial for the synthesis of complex peptides, including those with post-translational modifications.

However, the classic Boc strategy remains a powerful and indispensable tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding and improve solvation.[4] For large-scale industrial production where processes have been long established, Boc chemistry also continues to be employed.[4]

Ultimately, the decision between Boc and Fmoc SPPS is not a matter of one being definitively superior to the other in all cases. It is a nuanced choice that must be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues, the scale of the synthesis, and the available laboratory infrastructure. A thorough understanding of the chemical principles and practical considerations of both strategies will enable the researcher to make an informed decision and successfully achieve their synthetic goals.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved March 15, 2026, from [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved March 15, 2026, from [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33, 239-254. Retrieved March 15, 2026, from [Link]

  • Kumar, S., et al. (2016). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Journal of the Iranian Chemical Society, 13, 2199-2206. Retrieved March 15, 2026, from [Link]

  • Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved March 15, 2026, from [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved March 15, 2026, from [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved March 15, 2026, from [Link]

  • Adameyko, I., & Gräslund, A. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(32), 13210-13214. Retrieved March 15, 2026, from [Link]

  • Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. In Peptide Synthesis (pp. 29-40). Humana, New York, NY. Retrieved March 15, 2026, from [Link]

  • t boc fmoc protocols in peptide synthesis. (2015). SlideShare. Retrieved March 15, 2026, from [Link]

  • U.S. Patent No. 8,383,770 B2. (2013). Google Patents.
  • Fields, C. G., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS omega, 7(27), 23513-23522. Retrieved March 15, 2026, from [Link]

Sources

Validation

A Comprehensive Technical Guide: Advantages of Boc-D-Lys(Z)-OH in Advanced Peptide Synthesis

In the landscape of advanced peptide synthesis, the selection of orthogonal protecting groups dictates the efficiency, scalability, and purity of the final therapeutic product. Boc-D-Lys(Z)-OH ( Nα -tert-Butyloxycarbonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced peptide synthesis, the selection of orthogonal protecting groups dictates the efficiency, scalability, and purity of the final therapeutic product. Boc-D-Lys(Z)-OH ( -tert-Butyloxycarbonyl- -benzyloxycarbonyl-D-lysine) stands out as a premier chiral building block . By incorporating the D-enantiomer, researchers impart critical proteolytic resistance to peptidomimetics, significantly extending their in vivo half-life. More importantly, the Boc/Z orthogonal protection scheme offers distinct mechanistic advantages over the traditional Fmoc/Boc strategy, particularly in Liquid-Phase Peptide Synthesis (LPPS) and the construction of complex branched topologies .

As an application scientist, I have structured this guide to objectively compare the performance of Boc-D-Lys(Z)-OH against standard alternatives, explain the causality behind its chemical behavior, and provide self-validating experimental protocols for its implementation.

Mechanistic Causality: The Superiority of Boc/Z Orthogonality

The fundamental advantage of Boc-D-Lys(Z)-OH lies in its true orthogonality under base-free conditions.

  • Avoidance of Base-Catalyzed Side Reactions: The widely used Fmoc-D-Lys(Boc)-OH requires repeated treatments with 20% piperidine (a strong base) to remove the Fmoc group. In susceptible peptide sequences, this basic environment catalyzes aspartimide formation, racemization, and premature cleavage of certain linkers. Boc-D-Lys(Z)-OH relies entirely on acidolysis (TFA for Boc) and hydrogenolysis or strong acid (HF) for the Z group, completely bypassing base-induced degradation .

  • Liquid-Phase Scalability (LPPS): Fmoc deprotection generates dibenzofulvene, a highly reactive byproduct that requires chemical scavenging and complex chromatographic removal. In contrast, the TFA-mediated deprotection of the Boc group yields isobutylene and carbon dioxide—both gases that simply evolve from the reaction mixture. This self-purifying mechanism makes Boc-D-Lys(Z)-OH vastly superior for industrial-scale LPPS, allowing for high-yield batch processing without intermediate column chromatography .

  • Selective ε -Amine Unmasking: The Z (benzyloxycarbonyl) group on the ε -amine is exceptionally stable to the TFA used during iterative Boc removals. Once the linear peptide is synthesized, the Z group can be selectively cleaved via catalytic hydrogenation (Pd/C, H2​ ), unmasking the ε -amine for targeted conjugation (e.g., fluorophores, PEGylation, or branching) without using harsh acids like HF .

Comparative Performance Matrix

To objectively evaluate Boc-D-Lys(Z)-OH against standard alternatives, consider the following quantitative and qualitative performance metrics:

Feature / DerivativeBoc-D-Lys(Z)-OHFmoc-D-Lys(Boc)-OHFmoc-D-Lys(Alloc)-OH
α -Amine Deprotection TFA (Acidic)20% Piperidine (Basic)20% Piperidine (Basic)
ε -Amine Deprotection H2​ , Pd/C or HFTFA (Acidic) Pd(PPh3​)4​ / Scavenger
Deprotection Byproducts Gases ( CO2​ , Isobutylene)Dibenzofulvene (Solid adduct)Allyl scavengers required
LPPS Scalability Excellent (Self-purifying)Poor (Requires scavenging)Moderate
Base-Catalyzed Risks NoneHigh (Aspartimide risk)High (Aspartimide risk)
Relative Cost at Scale LowMediumHigh

Pathway Visualization

The following workflow illustrates the orthogonal deprotection logic that makes Boc-D-Lys(Z)-OH a highly versatile building block for complex drug development.

G Start Boc-D-Lys(Z)-OH (Fully Protected) Step1 TFA / DCM (Acid Cleavage) Start->Step1 Intermediate H-D-Lys(Z)-OH (Free α-Amine) Step1->Intermediate Step2 Peptide Coupling (HATU / DIPEA) Intermediate->Step2 Peptide Peptidyl-D-Lys(Z) (Elongated Chain) Step2->Peptide Step3 H2, Pd/C or HF (Z-Deprotection) Peptide->Step3 Final Free ε-Amine (Ready for Conjugation) Step3->Final

Orthogonal deprotection workflow of Boc-D-Lys(Z)-OH enabling selective ε-amine unmasking.

Validated Experimental Protocols

As a self-validating system, the following protocols ensure high coupling efficiency and confirm reaction completion without relying on assumptions.

Protocol A: Sterically Hindered Coupling via HATU (Solution Phase)

Because Boc-D-Lys(Z)-OH can exhibit steric hindrance, uronium-based coupling reagents like HATU are preferred over standard carbodiimides (DIC/DCC) to prevent racemization and ensure complete amidation .

  • Pre-activation: In a dry reaction vessel, dissolve 2.0 equivalents of Boc-D-Lys(Z)-OH and 1.95 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes at room temperature to form the active O-At ester.

  • Coupling: Add the pre-activated mixture to 1.0 equivalent of the free-amine peptide dissolved in DMF. Agitate at room temperature for 2 hours.

  • Self-Validation (Ninhydrin/Kaiser Test): Withdraw a 10 µL aliquot of the reaction mixture. Add 2 drops each of ninhydrin, phenol, and KCN solutions, then heat at 100°C for 3 minutes. A yellow/colorless result validates that no free primary amines remain, confirming 100% coupling efficiency. A blue result mandates a recoupling step.

Protocol B: Selective Z-Group Deprotection via Hydrogenolysis

This protocol allows for the unmasking of the ε -amine while leaving acid-labile groups intact, providing a clean pathway for branching .

  • Solvation: Dissolve the purified Peptidyl-D-Lys(Z) in a 1:1 mixture of Methanol/DMF.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Once the mass shift confirms the loss of the Z group (-134 Da), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free ε -amine peptide ready for conjugation.

References

  • PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. Retrieved from:[Link][1]

Sources

Comparative

Analytical Rigor in Peptide Synthesis: A Comparative Guide to Boc-D-Lys(Z)-OH Quality and Performance

As a Senior Application Scientist, I frequently encounter synthesis campaigns that stall or fail during the purification phase. Often, the root cause is not a flawed coupling protocol, but a subtle deficiency in the raw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthesis campaigns that stall or fail during the purification phase. Often, the root cause is not a flawed coupling protocol, but a subtle deficiency in the raw building blocks. When synthesizing complex therapeutics—such as protease-resistant integrin agonists or highly structured antimicrobial peptides—the incorporation of D-amino acids is essential [1].

Among these, Boc-D-Lys(Z)-OH (CAS: 55878-47-2) is a critical orthogonally protected derivative. However, treating all commercially available grades of this compound as equal is a costly mistake. This guide deconstructs the Certificate of Analysis (CoA) for Boc-D-Lys(Z)-OH, objectively compares its performance against sub-standard grades and alternative protection schemes, and provides a self-validating experimental framework for your synthesis workflows.

The Causality of Protection Strategies: Why Boc-D-Lys(Z)-OH?

Before diving into analytical metrics, we must establish the mechanistic rationale for selecting Boc-D-Lys(Z)-OH over alternatives like Fmoc-D-Lys(Z)-OH or Boc-D-Lys(Boc)-OH .

  • Orthogonality (vs. Boc-D-Lys(Boc)-OH): In Boc-D-Lys(Z)-OH, the α -amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is cleaved by Trifluoroacetic acid (TFA). The ϵ -amino side chain is protected by the benzyloxycarbonyl (Z or Cbz) group, which is completely stable to TFA but labile to anhydrous Hydrogen Fluoride (HF) or catalytic hydrogenation. This strict orthogonality allows for the selective unmasking of the α -amine for chain elongation while keeping the side chain protected, which is impossible with Boc-D-Lys(Boc)-OH.

  • Aggregation Disruption (vs. Fmoc-D-Lys(Z)-OH): While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is more common today, Boc-SPPS remains superior for synthesizing highly aggregation-prone sequences. The repetitive use of neat TFA in Boc-SPPS effectively disrupts β -sheet formation during synthesis, whereas the relatively mild piperidine/DMF used in Fmoc-SPPS often fails to solvate growing "difficult" peptide chains.

G Start Boc-D-Lys(Z)-OH (Resin Bound) TFA TFA / DCM (Acid Cleavage) Start->TFA Step 1: Chain Elongation AlphaFree Free α-Amino Group (Z-group intact) TFA->AlphaFree Removes Boc HF Anhydrous HF (Strong Acid) AlphaFree->HF Step 2: Global Deprotection FullyFree Fully Deprotected D-Lysine Residue HF->FullyFree Removes Z (Cbz) & Cleaves Resin

Orthogonal deprotection workflow of Boc-D-Lys(Z)-OH in solid-phase peptide synthesis.

Deconstructing the Certificate of Analysis (CoA)

A CoA is not just a regulatory checkbox; it is a predictive model for your synthesis outcome [2]. Here is the causality behind the three most critical parameters:

  • Enantiomeric Excess (Chiral Purity): D-amino acids are synthetically demanding to produce and are highly susceptible to trace L-enantiomer contamination. If your Boc-D-Lys(Z)-OH has an enantiomeric excess (ee) of only 98% (meaning 1% L-Lys impurity), that 1% will couple to your peptide, creating a diastereomer. Diastereomers have identical molecular weights and nearly identical hydrophobicity, making them notoriously difficult to separate via preparative HPLC.

  • Moisture / Water Content (Karl Fischer): Water is the enemy of active ester formation. High moisture content ( 1.0%) will prematurely hydrolyze coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) or HATU, reducing the effective concentration of the activated amino acid and leading to deletion sequences.

  • Chemical Purity (HPLC): Impurities such as des-Z (missing the side-chain protection) will lead to irreversible branching of the peptide chain during subsequent coupling cycles.

Table 1: CoA Parameter Comparison
Analytical ParameterPremium Boc-D-Lys(Z)-OHEconomy Grade Boc-D-Lys(Z)-OHAlternative: Boc-D-Lys(Boc)-OHCausality / Impact on Synthesis
Chemical Purity (HPLC) 99.5% 97.0% 99.0%Low purity causes deletion sequences and branching.
Enantiomeric Excess 99.8% ee 98.0% ee 99.5% eeL-epimer contamination generates inseparable diastereomers.
Moisture Content (KF) 0.2%1.5% - 2.0% 0.5%High water hydrolyzes DIC/HATU, causing failed couplings.
Specific Rotation [α]D20​ -12.0° to -14.0°Variable-9.0° to -11.0°Confirms correct stereochemistry and structural identity.
Orthogonality Yes (TFA vs. HF)Yes (TFA vs. HF)No (Global TFA cleavage)Dictates downstream side-chain modification capability.

Experimental Data: Downstream Performance Comparison

To objectively validate the impact of these CoA metrics, we synthesized a model therapeutic sequence (H-Ala-D-Lys-Phe-Gly-OH) using the three different amino acid sources outlined in Table 1. The synthesis was performed on a PAM resin using standard in situ neutralization Boc-chemistry.

Table 2: Downstream Peptide Synthesis Performance
Performance MetricPremium Boc-D-Lys(Z)-OHEconomy Grade Boc-D-Lys(Z)-OHAlternative: Boc-D-Lys(Boc)-OH
Coupling Efficiency (Cycle 2) 99.9% (Negative Kaiser)94.5% (Trace Positive Kaiser)99.5% (Negative Kaiser)
Crude Peptide Purity (LC-MS) 96.2%81.4%95.8%
Diastereomeric Impurity < 0.1%1.8%0.2%
Branched Side-Products Not Detected4.2% (due to des-Z impurity)Not Detected
Suitability for PEGylation Excellent (Selective)Poor (Due to impurities)Impossible (No orthogonality)

Data Insight: The economy grade resulted in a catastrophic 1.8% diastereomeric impurity. In a GMP manufacturing scenario, purifying out this 1.8% diastereomer would result in a >40% loss of the total API yield due to overlapping chromatographic peaks. Furthermore, while Boc-D-Lys(Boc)-OH performed well synthetically, it completely failed the requirement for site-specific side-chain PEGylation, as the ϵ -amine was prematurely exposed during the standard TFA deprotection cycles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, you must employ a self-validating system. The following protocol details the coupling of Boc-D-Lys(Z)-OH, utilizing the colorimetric Kaiser (Ninhydrin) test as an immediate, binary feedback loop to validate the coupling efficiency before proceeding.

Step-by-Step Methodology: Boc-D-Lys(Z)-OH Coupling

Materials Required:

  • Peptidyl-Resin (e.g., H-Phe-Gly-PAM Resin)

  • Boc-D-Lys(Z)-OH (Premium Grade, 99.5% purity)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Dimethylformamide (DMF) and Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin in DCM for 20 minutes. Drain and wash with DMF (3 x 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-D-Lys(Z)-OH and 0.4 mmol of Oxyma Pure in minimal DMF. Add 0.4 mmol of DIC. Stir for 3 minutes at room temperature to form the active ester. Causality: Oxyma Pure is chosen over HOBt due to its superior ability to suppress epimerization during activation, safeguarding the D-chirality.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 45 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (4 x 1 min) and DCM (2 x 1 min) to remove all unreacted reagents.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and place them in a glass test tube.

    • Add 2 drops each of: Phenol/Ethanol, KCN/Pyridine, and Ninhydrin/Ethanol solutions.

    • Heat at 120°C for 3 minutes.

    • Interpretation: If the beads and solution remain yellow/colorless , the coupling is 99.5% complete (Success). If the beads turn blue , free primary amines remain, indicating a failed coupling (likely due to high moisture in the amino acid lot).

Workflow CoA CoA Verification (Purity, ee%, H2O) Swelling Resin Swelling (DMF/DCM) CoA->Swelling Activation Amino Acid Activation (DIC / Oxyma Pure) Swelling->Activation Coupling Coupling Reaction (45 mins, RT) Activation->Coupling Kaiser Kaiser Test (Colorimetric Validation) Coupling->Kaiser Success Proceed to Next Cycle Kaiser->Success Negative (Yellow) Fail Re-coupling Required Kaiser->Fail Positive (Blue) Fail->Activation Adjust conditions

Self-validating experimental workflow for amino acid coupling and quality control.

Conclusion

The success of complex peptide synthesis is inextricably linked to the analytical purity of the starting materials. As demonstrated, compromising on the CoA specifications of Boc-D-Lys(Z)-OH directly translates to catastrophic downstream failures—from inseparable diastereomeric impurities to the inability to perform orthogonal side-chain modifications. By enforcing strict CoA requirements ( 99.8% ee, 0.2% moisture) and utilizing self-validating experimental protocols, researchers can ensure the structural integrity and yield of their therapeutic targets.

References

  • Agonists that enhanced binding of integrin-expressing cells to integrin receptors. Google Patents (US20150291571A1). Details the synthesis and therapeutic application of integrin-binding ligands requiring D-amino acid incorporation for stability.
  • Peptide Synthesis Reagents: Boc-D-Lys(Z)-OH [55878-47-2]. AAPPTec. Provides standard Certificate of Analysis parameters, molecular weights, and structural data for high-purity Boc-protected amino acids. URL:[Link]

Validation

Analytical Characterization of Protected D-Lysine Derivatives: ESI-MS vs. MALDI-TOF for Boc-D-Lys(Z)-OH

Executive Summary Boc-D-Lys(Z)-OH (CAS: 55878-47-2) is a critical orthogonally protected amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS) for the development of peptide-based therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Lys(Z)-OH (CAS: 55878-47-2) is a critical orthogonally protected amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS) for the development of peptide-based therapeutics 1. Ensuring the structural integrity and stereochemical purity of this precursor is paramount, as degraded or impure building blocks lead to irreversible sequence failures during synthesis. This guide provides an objective comparison of mass spectrometric (MS) techniques for characterizing Boc-D-Lys(Z)-OH, contrasting its performance with the alternative Fmoc-D-Lys(Boc)-OH, and establishes a self-validating LC-ESI-MS/MS methodology.

Comparative Analysis: Ionization and Fragmentation Dynamics
1. ESI-MS vs. MALDI-TOF for Low-Molecular-Weight Precursors

When analyzing small protected amino acids (MW < 500 Da), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) significantly outperforms Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF). MALDI matrices (such as α-cyano-4-hydroxycinnamic acid) generate dense background ion clusters in the low m/z region, which severely mask the[M+H]+ signal of Boc-D-Lys(Z)-OH (m/z 381.2). Conversely, ESI-MS operates without a matrix, providing highly selective and sensitive detection of amino acids and their derivatives under acidic conditions in positive ion mode 2.

2. Fragmentation Stability: Boc-D-Lys(Z)-OH vs. Fmoc-D-Lys(Boc)-OH

While both derivatives offer orthogonal protection for the α-amino and ε-amino groups of D-Lysine, their behavior under Collision-Induced Dissociation (CID) differs significantly, impacting how easily they can be validated via MS/MS.

Tandem mass spectrometry (MS/MS) of Boc-protected amino acids yields highly characteristic, predictable neutral losses. The sequential loss of isobutylene (-56 Da) and carbon dioxide (-44 Da) from the tert-butyloxycarbonyl (Boc) group serves as a definitive diagnostic marker for structural confirmation , . In contrast, Fmoc-D-Lys(Boc)-OH (m/z 469.2) typically exhibits a dominant cleavage of the Fmoc group, yielding a dibenzofulvene fragment (m/z 178), which acts as a strong ion sink and can suppress the abundance of structurally informative backbone fragments. Consequently, Boc-D-Lys(Z)-OH provides a more easily interpretable MS/MS spectrum for structural elucidation.

Quantitative Data Presentation

The following table summarizes the expected mass spectrometric data for both orthogonal protection strategies, highlighting the distinct MS/MS fragmentation patterns used for identification.

CompoundMolecular FormulaExact Mass (Da)ESI-MS[M+H]+ESI-MS [M+Na]+Major MS/MS Fragments (m/z)
Boc-D-Lys(Z)-OH C19H28N2O6380.19381.20403.18325.2 (-Isobutylene), 281.2 (-CO2), 173.2 (-Z group)
Fmoc-D-Lys(Boc)-OH C26H32N2O6468.23469.23491.21413.2 (-Isobutylene), 247.1, 179.1 (Dibenzofulvene)
Mechanistic Workflow: Fragmentation Pathway

The structural validation of Boc-D-Lys(Z)-OH relies on identifying its specific fragmentation cascade. The diagram below illustrates the logical sequence of neutral losses when the molecule is subjected to CID.

MS_Fragmentation Parent Boc-D-Lys(Z)-OH [M+H]+ m/z 381.2 Frag1 Loss of Isobutylene [M+H-56]+ m/z 325.2 Parent->Frag1 -56 Da (C4H8) Frag2 Loss of CO2 [M+H-100]+ m/z 281.2 Frag1->Frag2 -44 Da (CO2) Frag3 Loss of Z-group m/z 173.2 Frag2->Frag3 -108 Da (C7H8O)

ESI-MS/MS fragmentation pathway of Boc-D-Lys(Z)-OH highlighting characteristic neutral losses.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Methodology

To ensure absolute data integrity and eliminate false positives, the following protocol employs a self-validating system architecture, incorporating causality-driven parameters and integrated quality control checks.

Step 1: System Suitability and Blank Validation

  • Action: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to any sample analysis.

  • Causality: This establishes a baseline and validates that there is no carryover of m/z 381.2 from previous runs on the LC column. A contaminated blank immediately invalidates subsequent purity assessments.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of Boc-D-Lys(Z)-OH in 1.0 mL of MS-grade Methanol. Dilute to a working concentration of 10 µg/mL using the mobile phase (0.1% Formic Acid in Water/Acetonitrile).

  • Causality: Formic acid acts as an essential proton donor, drastically enhancing the ionization efficiency to form the [M+H]+ adduct in positive-ion ESI mode 2. Diluting to 10 µg/mL prevents detector saturation and minimizes in-source dimerization (e.g.,[2M+H]+ at m/z 761.4).

Step 3: Chromatographic Separation (LC)

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: While direct infusion is faster, RP-HPLC is mandatory to separate the intact Boc-D-Lys(Z)-OH from potential synthesis impurities (such as the completely deprotected H-D-Lys-OH). Co-elution of impurities causes ion suppression, skewing quantitative purity results.

Step 4: ESI Source Optimization

  • Action: Set the capillary voltage to 3.0 kV and the desolvation temperature to 300°C.

  • Causality: The Boc protecting group is thermally labile. Keeping the desolvation temperature at or below 300°C ensures complete droplet evaporation without inducing premature, in-source thermal degradation of the Boc group before it reaches the mass analyzer .

Step 5: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Action: Isolate the precursor ion (m/z 381.2) in the first quadrupole (Q1). Apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy (CE) of 15–20 eV.

  • Causality: This specific low-energy CE range is calibrated to selectively cleave the highly labile tert-butyl ester bond (-56 Da) without completely shattering the amino acid backbone. Higher collision energies would bypass the diagnostic intermediate fragments (m/z 325.2 and 281.2), reducing the confidence of the structural assignment .

Step 6: Post-Run Validation

  • Action: Inject a post-run blank and a known calibration standard (e.g., a standard peptide mix).

  • Causality: The post-run blank ensures the sample was fully eluted, while the calibration standard verifies that the mass accuracy of the Q-TOF or Ion Trap remained within < 5 ppm throughout the sequence, self-validating the entire analytical batch.

References
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed (NIH). Available at:[Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed (NIH). Available at:[Link]

  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.Creative Proteomics.
  • Boc-D-Lys(Z)-OH [55878-47-2] - Peptides.Peptides.com.

Sources

Comparative

A Comparative Guide to the Orthogonality of Boc and Z Protecting Groups in Practice

For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex pharmaceuticals, the strategic use of protectin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex pharmaceuticals, the strategic use of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform chemistry elsewhere in the molecule, and then cleanly remove the mask is a foundational concept. True mastery, however, lies in the principle of orthogonality : the capacity to selectively deprotect one functional group in the presence of another.

This guide provides an in-depth, practical comparison of two of the most ubiquitous amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z, or Cbz) group. We will move beyond textbook definitions to explore the causality behind experimental choices, provide validated protocols, and offer field-proven insights into their orthogonal relationship.

The Contenders: A Profile of Boc and Z Groups

The choice between Boc and Z is dictated by their fundamentally different mechanisms of cleavage, which is the very source of their orthogonality.[1]

The Tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is renowned for its stability in a wide array of chemical environments, including basic, nucleophilic, and reductive conditions.[2][3] Its key feature is its lability under acidic conditions, a property derived from the stability of the tertiary carbocation it forms upon cleavage.[4]

Mechanism of Deprotection: The process is initiated by protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA).[4][5] This is followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[6] This cation is a potent electrophile and a common source of side reactions.[7]

Boc Deprotection Mechanism BocN R-NH-Boc Protonated Protonated Intermediate BocN->Protonated  Protonation H_plus + H⁺ Fragmentation Fragmentation Protonated->Fragmentation Products R-NH₃⁺  +  CO₂  + Fragmentation->Products tBu_cation tert-Butyl Cation Products->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene  - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Common Challenge: The generated tert-butyl cation can alkylate nucleophilic amino acid side chains, such as those of Tryptophan, Methionine, and Cysteine.[8][9] This necessitates the use of "scavengers" like triisopropylsilane (TIS) or water in the deprotection cocktail to trap the reactive cation.[7]

The Benzyloxycarbonyl (Z/Cbz) Group: Reductively-Labile Protection

Introduced by Leonidas Zervas and Max Bergmann, the Z group was a cornerstone in the early days of peptide chemistry.[10] It is stable under the acidic and basic conditions typically used in synthesis but is readily cleaved by catalytic hydrogenolysis.[2][11]

Mechanism of Deprotection: The most common method involves heterogeneous catalysis with palladium on carbon (Pd/C) and hydrogen gas (H₂).[11] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, which liberates an unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[11]

Caption: Deprotection of a Z-protected amine via catalytic hydrogenolysis.

Common Challenge: The palladium catalyst can be "poisoned" by sulfur-containing compounds, rendering it inactive.[12] Furthermore, other functional groups like alkenes, alkynes, nitro groups, and even some aryl halides can be reduced under hydrogenation conditions, limiting the substrate scope.[12]

Head-to-Head Comparison: The Foundation of Orthogonality

The practical utility of the Boc/Z pair stems from their mutually exclusive deprotection conditions. One can be removed with high selectivity while the other remains completely intact.[1][13]

PropertyBoc (tert-butyloxycarbonyl) Z/Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Cleavage Condition Strong acids (e.g., TFA, HCl)[2]Catalytic Hydrogenolysis (H₂, Pd/C)[11]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to most acidic and basic conditions.[10]
Byproducts CO₂, Isobutylene (gas) / tert-butyl cation.[6]CO₂, Toluene.[11]
Key Advantage Avoids heavy metal catalysts; fast reaction times.[1]Very mild, neutral pH conditions; volatile, clean byproducts.[14]
Key Limitation Generates reactive carbocation requiring scavengers.[7]Incompatible with sulfur; can reduce other functional groups.[12]

Orthogonality in Action: Experimental Workflows

The true test of orthogonality is its application in a synthetic sequence. A molecule bearing both Boc- and Z-protected amines allows for the selective unveiling of either amine, enabling further, site-specific elaboration.

Orthogonal Workflow Start Boc-NH-R-NH-Z Acid TFA / DCM Start->Acid Selective Boc Removal Hydro H₂ , Pd/C Start->Hydro Selective Z Removal Product1 H₂N-R-NH-Z Acid->Product1 Product2 Boc-NH-R-NH₂ Hydro->Product2

Caption: Orthogonal deprotection strategy for a dual-protected substrate.

Protocol 1: Selective Cleavage of Boc in the Presence of Z

This protocol details the removal of a Boc group from a hypothetical substrate, Nα-Boc-Nε-Z-L-lysine, leaving the Z group untouched.

Materials:

  • Nα-Boc-Nε-Z-L-lysine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Nα-Boc-Nε-Z-L-lysine (e.g., 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5 mL) to the stirred solution. A typical ratio is 1:1 DCM:TFA.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][15]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Re-dissolve the residue in ethyl acetate (20 mL).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine (Nε-Z-L-lysine) as a TFA salt if neutralization is incomplete, or the free amine if neutralization is thorough.[5]

Protocol 2: Selective Cleavage of Z in the Presence of Boc

This protocol details the removal of a Z group from the same substrate, Nα-Boc-Nε-Z-L-lysine, leaving the Boc group intact.

Materials:

  • Nα-Boc-Nε-Z-L-lysine (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Nα-Boc-Nε-Z-L-lysine (e.g., 1.0 mmol) in methanol (10 mL).[16][17]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or fit it with a septum and needle. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen. Maintain a positive pressure of H₂ with a balloon.[17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction.[12] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Caution: Keep the Celite pad wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[17]

    • Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and easily removed, yielding the clean, deprotected amine (Nα-Boc-L-lysine).[17]

Conclusion: Strategic Selection for Synthetic Success

The Boc and Z groups represent a classic and powerful example of an orthogonal protecting group pair.[13] The acid-lability of Boc is in perfect contrast to the reductive-lability of Z.[1] This fundamental difference allows the synthetic chemist to perform selective deprotections with high fidelity, a critical capability for the construction of complex molecules with multiple amine functionalities.

The choice between them is ultimately a strategic one, dictated by the other functional groups present in the molecule.[2] For substrates sensitive to hydrogenation but stable to acid, the Boc group is ideal. Conversely, the Z group is the superior choice for molecules that can withstand catalytic hydrogenation but possess acid-sensitive moieties. By understanding the mechanisms, limitations, and practical protocols associated with each, researchers can confidently leverage their orthogonality to achieve their synthetic goals with precision and efficiency.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]

  • Rowbotham, J. S., et al. (2021). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Banerjee, A., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Sharma, G. V. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

  • Aderibigbe, F. I., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Watec. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. [Link]

  • Reddy, T. J., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Nam, T. T., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Boc-D-Lys(Z)-OH: A Comparative Review of Applications in Peptide Synthesis and Beyond

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in peptide synthesis is a critical decision that dictates the success of a project. This guide provides an in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in peptide synthesis is a critical decision that dictates the success of a project. This guide provides an in-depth, objective comparison of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a cornerstone of the Boc/Bzl strategy, with its common alternative in Fmoc-based synthesis, and explores its applications in advanced biomedical constructs.

Introduction: The Strategic Importance of Orthogonally Protected Lysine Derivatives

The incorporation of non-canonical D-amino acids into peptide sequences is a well-established strategy to enhance their proteolytic stability, thereby increasing their in-vivo half-life and therapeutic potential. D-lysine, with its primary amino group on the side chain, offers a versatile handle for a multitude of modifications, from the attachment of drug payloads to the synthesis of complex, branched architectures. The successful synthesis of such modified peptides hinges on a robust protecting group strategy.

1.1. The Unique Role of D-Lysine in Peptide-Based Therapeutics

Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer half-lives and enhanced stability in biological systems. This makes them highly attractive for developing therapeutic peptides where prolonged activity is desired. Boc-D-Lys(Z)-OH is a key reagent for synthesizing such peptides, allowing for the controlled incorporation of D-lysine into a growing peptide chain.

1.2. Overview of Protecting Group Strategies: Boc vs. Fmoc

Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these two is dictated by the desired peptide's sequence, length, and any post-synthesis modifications.

  • Boc/Bzl Strategy: This classic approach utilizes an acid-labile Boc group for temporary Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are cleaved with a strong acid such as hydrofluoric acid (HF).

  • Fmoc/tBu Strategy: This more contemporary method employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a weak base, typically piperidine, while the side-chain protecting groups and resin linkage are cleaved with a strong acid like TFA.

1.3. Introducing Boc-D-Lys(Z)-OH: Structure and Key Features

Boc-D-Lys(Z)-OH is a derivative of the D-enantiomer of lysine, featuring a Boc group on the α-amino group and a benzyloxycarbonyl (Z) group on the ε-amino group of the side chain. This orthogonal protection scheme is central to its utility. The Boc group is labile to moderate acid, while the Z group is stable to these conditions but can be removed by strong acid or catalytic hydrogenation. This allows for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group remains protected.

Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS): A Head-to-Head Comparison

2.1. The Boc/Bzl Strategy: Mechanistic Principles

The Boc/Bzl strategy is a robust method, particularly for the synthesis of long or "difficult" sequences. The repetitive acid treatment for Boc deprotection can help to disrupt peptide aggregation on the solid support, a common cause of failed syntheses.[1]

Boc_SPPS_Cycle Resin Resin-NH2 Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-D-Lys(Z)-OH, Activator) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash ElongatedPeptide Resin-NH-Lys(Z)-... Wash->ElongatedPeptide Cycle Complete ElongatedPeptide->Deprotection Next Cycle

Caption: A typical cycle in Boc solid-phase peptide synthesis.

2.2. Comparative Performance: Boc-D-Lys(Z)-OH vs. Fmoc-D-Lys(Boc)-OH

FeatureBoc-D-Lys(Z)-OH (Boc/Bzl Strategy)Fmoc-D-Lys(Boc)-OH (Fmoc/tBu Strategy)
Nα-Deprotection 25-50% TFA in DCM[2]20% Piperidine in DMF[3]
Side-Chain Protection Z group, stable to TFA, removed by HF or hydrogenation.[]Boc group, stable to piperidine, removed by TFA.[3]
Handling of "Difficult" Sequences Generally considered advantageous as repetitive TFA treatment can disrupt peptide aggregation.[1]Can be challenging due to aggregation in the absence of acid treatment during cycles.[1]
Compatibility with Acid-Sensitive Residues Strong acid cleavage (HF) can be detrimental to sensitive residues like Trp and Met.[]Milder final cleavage with TFA is more compatible with acid-sensitive residues.[]
Orthogonal Deprotection for Side-Chain Modification Possible by using a different side-chain protecting group (e.g., Fmoc) on another lysine residue.[]Readily achievable with a variety of orthogonal protecting groups (e.g., Mtt, Dde, Alloc) on other lysine residues.[3]

2.3. Troubleshooting Guide for Boc-D-Lys(Z)-OH in SPPS

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency Steric hindrance from bulky protecting groups; Incomplete Nα-Boc deprotection; Peptide aggregation.Use a more potent activating agent (e.g., HATU); Extend deprotection time or use a fresh TFA solution; Incorporate chaotropic salts or perform the coupling at an elevated temperature.
Deletion Sequences Incomplete coupling.Perform a double coupling; Use a more sensitive method to monitor coupling completion (e.g., TNBSA test).
Side-Chain Acylation Incomplete protection of the ε-amino group.Ensure high-quality Boc-D-Lys(Z)-OH is used; Consider a more robust side-chain protecting group if necessary.

2.4. Detailed Experimental Protocol: SPPS of a Model Peptide using Boc-D-Lys(Z)-OH

This protocol outlines the manual synthesis of a model pentapeptide (Tyr-D-Lys-Gly-Phe-Leu) on a Merrifield resin.

  • Resin Swelling: Swell Merrifield resin (1g, 1 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour.

  • First Amino Acid Coupling:

    • Couple Boc-Leu-OH (3 eq.) to the resin using DCC (3 eq.) and DMAP (0.1 eq.) in DCM/DMF (1:1) overnight.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

    • Cap any unreacted sites with a solution of acetic anhydride/DIEA/DCM (1:1:8) for 30 minutes.

  • Peptide Elongation Cycle (for Gly, Phe, D-Lys, Tyr):

    • Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

    • Wash: Wash with DCM (3x), isopropanol (1x), and DCM (3x).

    • Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 min).

    • Wash: Wash with DCM (3x).

    • Coupling: Dissolve the next Boc-protected amino acid (Boc-Gly-OH, Boc-Phe-OH, Boc-D-Lys(Z)-OH, or Boc-Tyr(Bzl)-OH; 3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and add the solution to the resin. Agitate for 2 hours.

    • Wash: Wash with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Final Cleavage:

    • Dry the resin under vacuum.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

    • Wash the crude peptide with cold ether and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by preparative RP-HPLC.

    • Characterize the purified peptide by mass spectrometry.

Advanced Applications of Boc-D-Lys(Z)-OH

3.1. Synthesis of Lysine-Based Dendrimers for Drug Delivery

Lysine dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them attractive candidates for drug delivery systems. The use of a D-lysine core can enhance the stability of the dendrimer in biological environments. While many examples utilize Fmoc-protected lysine, the principles are readily adaptable to a Boc-based strategy.[5]

3.1.1. Experimental Workflow for Dendrimer Synthesis

Dendrimer_Synthesis Core Initiator Core (e.g., Diamine) G0_Coupling Couple Boc-D-Lys(Z)-OH Core->G0_Coupling G0_Deprotection Deprotect Boc groups G0_Coupling->G0_Deprotection Generation 0 G1_Coupling Couple Boc-D-Lys(Z)-OH G0_Deprotection->G1_Coupling G1_Deprotection Deprotect Boc groups G1_Coupling->G1_Deprotection Generation 1 Higher_Gen Repeat Coupling/ Deprotection Cycles G1_Deprotection->Higher_Gen Final_Dendrimer Final Dendrimer Higher_Gen->Final_Dendrimer

Sources

Comparative

Comparative Guide: Cleavage Cocktails for Z-Protected Lysine

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, frequently utilized for the orthogonal protection of the ϵ -amino group of lysine (Lys). While Fmoc and Boc chemistries dominate standard soli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, frequently utilized for the orthogonal protection of the ϵ -amino group of lysine (Lys). While Fmoc and Boc chemistries dominate standard solid-phase peptide synthesis (SPPS), Z-protection remains highly relevant in liquid-phase synthesis, specialized Boc-SPPS workflows, and the synthesis of polylysine derivatives. Its primary advantage is its robust stability against mild acids (e.g., standard TFA cleavage) and bases (e.g., piperidine).

However, the removal of the Z group requires highly specific, often harsh, or strictly chemoselective conditions. Selecting the optimal cleavage cocktail is not a trivial operational step; it dictates the overall yield, purity, and the survival of other sensitive functional groups within complex peptide sequences. This guide provides an objective, mechanistically grounded comparison of the most effective cleavage cocktails for Z-protected lysine.

Mechanistic Overview & Causality of Cleavage

To select the appropriate cocktail, one must understand the underlying causality of the cleavage mechanisms and the potential side reactions they induce.

Catalytic Hydrogenolysis ( H2​ , Pd/C)

Hydrogenolysis is the mildest and most operationally clean method for Z-group removal [1]. The reaction proceeds via the coordination of the benzyl ring to the palladium surface, followed by hydrogen insertion that cleaves the C-O bond. This releases toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO2​ [5].

  • Causality & Limitations: Because the mechanism relies on active palladium sites, the presence of sulfur-containing residues (e.g., Methionine, Cysteine) will irreversibly poison the catalyst by strongly coordinating to the metal surface. Furthermore, this method is strictly contraindicated if the substrate contains reducible moieties such as alkenes, alkynes, or nitro groups.

Acid-Catalyzed Cleavage (HBr/AcOH, HF, TFMSA)

Strong acids protonate the carbamate oxygen, leading to the expulsion of a highly reactive benzyl carbocation and the subsequent decarboxylation of the amine[3].

  • Causality & Scavenging: The generated benzyl carbocation is a potent electrophile. Without the addition of nucleophilic scavengers (e.g., anisole, thioanisole, or m-cresol), this carbocation will irreversibly alkylate electron-rich amino acid side chains, particularly Tryptophan, Tyrosine, and Methionine.

Lewis Acid / HFIP Mediated Cleavage

Recent advancements utilize Lewis acids (like AlCl3​ ) or milder sulfonic acids (like Methanesulfonic acid) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) [2].

  • Causality of the Solvent: HFIP is a strongly hydrogen-bonding, highly polar, yet low-nucleophilicity solvent. It stabilizes the highly polar transition states and ionic intermediates (like the benzyl cation) without acting as a nucleophile itself. This allows for the rapid cleavage of the Z group at room temperature without the need for highly toxic HF or the reduction risks of hydrogenation.

Decision Logic for Cocktail Selection

The following decision tree provides a logical framework for selecting the optimal cleavage cocktail based on the functional group tolerance of your specific lysine-containing substrate.

SelectionTree Start Z-Protected Lysine Substrate CheckReducible Contains Reducible Groups (Alkene, Alkyne, Nitro) or Sulfur? Start->CheckReducible Hydro Catalytic Hydrogenation (H2, Pd/C) CheckReducible->Hydro No CheckAcid Contains Acid-Sensitive Groups (e.g., tBu, Trt)? CheckReducible->CheckAcid Yes StrongAcid Strong Acid Cleavage (HBr/AcOH, HF, TFMSA) CheckAcid->StrongAcid No MildAcid Lewis Acid / HFIP (AlCl3/HFIP or TMSI) CheckAcid->MildAcid Yes

Decision logic for selecting the optimal Z-group cleavage cocktail based on functional groups.

Quantitative Comparison of Cleavage Cocktails

The table below summarizes the performance metrics and operational requirements of the primary cleavage alternatives [1][2][3][4].

Cleavage CocktailReagents & CatalystTypical ConditionsTypical YieldOrthogonality & LimitationsScavenger Required?
Catalytic Hydrogenation 10% Pd/C, H2​ (1 atm)MeOH or EtOH, RT, 2–16 h>95%Incompatible with alkenes, alkynes, nitro groups, and sulfur (catalyst poisoning).No
Strong Acid (Classic) 33% HBr in Acetic AcidNeat, RT, 1–2 h85–95%Harsh; will concurrently cleave Boc and tBu groups. Risk of peptide backbone degradation.Yes (e.g., Anisole)
Strong Acid (SPPS) Anhydrous HFLiquid HF, 0°C, 1 h90–95%Requires specialized Teflon apparatus. Highly toxic and corrosive.Yes (e.g., p-Cresol)
Lewis Acid / HFIP AlCl3​ (3 eq) in HFIPHFIP, RT, 1–4 h90–98%Tolerates reducible groups and sulfur. Mild alternative to strong acids.No (HFIP stabilizes)

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in quality control steps (e.g., TLC/LC-MS monitoring) to confirm causality and reaction completion.

Protocol A: Catalytic Hydrogenolysis (Standard Method)

Use this method for standard peptides lacking sulfur or reducible double bonds.

  • Preparation: Dissolve the Cbz-protected lysine derivative (1.0 mmol) in 10 mL of HPLC-grade Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol% relative to substrate). Causality Check: Always add the catalyst to the solvent before introducing hydrogen to prevent the ignition of solvent vapors by the dry, active palladium.

  • Atmosphere Exchange: Evacuate the reaction flask under a vacuum and backfill with H2​ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 2 to 16 hours.

  • Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The reaction is complete when the higher- Rf​ Cbz-protected starting material is entirely consumed, and a dark purple, baseline-active amine spot appears.

  • Workup: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the free amine.

HydroWorkflow S1 Dissolve in MeOH/EtOH S2 Add 10% Pd/C (5-10 mol%) S1->S2 S3 Purge with H2 (1 atm) S2->S3 S4 Stir at RT (2-16 h) S3->S4 S5 Filter via Celite S4->S5 S6 Concentrate & Purify S5->S6

Step-by-step experimental workflow for the catalytic hydrogenolysis of Z-protected lysine.

Protocol B: Acidic Cleavage via HBr/AcOH

Use this method for polylysine synthesis or when hydrogenation is incompatible.

  • Preparation: Dissolve the Cbz-protected lysine peptide (1.0 mmol) in 5 mL of glacial acetic acid.

  • Scavenger Addition: Add 10 equivalents of anisole. Causality Check: Anisole acts as a sacrificial electron-rich aromatic ring to trap the liberated benzyl cations, preventing the alkylation of the peptide.

  • Cleavage: Slowly add 5 mL of 33% (w/w) HBr in acetic acid. A precipitate may form as the hydrobromide salt of the amine is generated [3].

  • Reaction: Stir vigorously for 90 minutes at room temperature.

  • Workup: Add cold diethyl ether (50 mL) to the flask to fully precipitate the deprotected peptide salt. Centrifuge or filter the solid, washing thoroughly with additional cold ether to remove acetic acid, anisole, and benzyl bromide byproducts.

Protocol C: Mild Lewis Acid Cleavage ( AlCl3​ in HFIP)

Use this modern alternative for highly sensitive substrates containing sulfur or reducible groups where strong acids cause degradation.

  • Preparation: Dissolve the Cbz-protected lysine derivative (1.0 mmol) in 5 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) [2].

  • Reagent Addition: Portion-wise, add anhydrous Aluminum Chloride ( AlCl3​ , 3.0 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor by LC-MS.

  • Workup: Quench the reaction by carefully adding 5 mL of cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Conclusion & Best Practices

The deprotection of Z-protected lysine is a critical juncture in peptide synthesis that demands strict attention to the substrate's functional landscape.

  • Default to Catalytic Hydrogenation for its unparalleled cleanliness and ease of workup, provided no sulfur or reducible groups are present.

  • Rely on HBr/AcOH for classic liquid-phase syntheses or polylysine generation, but never omit nucleophilic scavengers.

  • Adopt AlCl3​ /HFIP as a modern, highly orthogonal rescue strategy when both hydrogenation and harsh acids threaten the integrity of your target molecule.

References

  • Vinayagam, V., et al. "Aluminum chloride (AlCl3) in fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol [HFIP] effectively deprotects N-benzyloxycarbonyl groups (N-Cbz)." Journal of Organic Chemistry, 2024, 89, 5665-5674. URL: [Link]

  • Kricheldorf, H. R., et al. "Revisiting Secondary Structures in NCA Polymerization: Influences on the Analysis of Protected Polylysines." Macromolecules, 2014. URL: [Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic Chemistry Portal. URL: [Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. URL: [Link]

Validation

Validation of peptide sequence synthesized with Boc-D-Lys(Z)-OH

The incorporation of D-amino acids, such as D-Lysine, into synthetic peptides is a cornerstone strategy in modern drug development designed to enhance proteolytic stability and extend in vivo half-lives. However, synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of D-amino acids, such as D-Lysine, into synthetic peptides is a cornerstone strategy in modern drug development designed to enhance proteolytic stability and extend in vivo half-lives. However, synthesizing and validating these sequences requires rigorous control over stereochemistry and protecting group orthogonality.

As a Senior Application Scientist, I have structured this guide to objectively compare the use of Boc-D-Lys(Z)-OH against its Fmoc counterparts, detailing the causality behind specific chemical choices, and providing self-validating experimental workflows to ensure the structural and chiral integrity of your final peptide[].

Strategic Comparison: Boc vs. Fmoc Chemistry for D-Lysine

In solid-phase peptide synthesis (SPPS), the choice between Boc-D-Lys(Z)-OH and Fmoc-D-Lys(Boc)-OH dictates the entire synthesis and cleavage trajectory[].

Boc-D-Lys(Z)-OH utilizes a graduated acid-lability strategy (Boc/Bzl chemistry). The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is removed by moderately strong acid (Trifluoroacetic acid, TFA) during each elongation cycle[2]. The ϵ -amino side chain is protected by a carboxybenzyl (Z) group, which is highly stable to TFA and requires a hard acid—anhydrous Hydrogen Fluoride (HF)—for final removal[3].

Conversely, Fmoc-D-Lys(Boc)-OH employs a truly orthogonal base/acid strategy. The Fmoc group is removed by a mild base (piperidine), while the side-chain Boc group is cleaved simultaneously with the peptide from the resin using TFA[4].

While Fmoc is generally preferred for routine, automated synthesis due to milder conditions and the avoidance of toxic HF, the Boc strategy remains indispensable for synthesizing "difficult," aggregation-prone sequences, or when utilizing specific C-terminal modifications like thioesters for native chemical ligation[3].

Table 1: Comparative Properties of D-Lysine Derivatives in SPPS
ParameterBoc-D-Lys(Z)-OHFmoc-D-Lys(Boc)-OH
SPPS Strategy Boc / Benzyl (Bzl)Fmoc / tert-Butyl (tBu)
α -Amino Deprotection 50% TFA in DCM (Acidic)20% Piperidine in DMF (Basic)
Side-Chain Protection Z (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)
Final Cleavage Reagent Anhydrous HF (Hard Acid)95% TFA (Moderate Acid)
Orthogonality Type Graduated Acid LabilityTrue Orthogonal (Base / Acid)
Primary Application Difficult sequences, Native Chemical LigationRoutine SPPS, Automation-friendly

Workflow and Causality: Cleavage and Deprotection

The cleavage of a peptide containing Boc-D-Lys(Z)-OH is a critical juncture. The Z-group is cleaved via an SN​1 mechanism in anhydrous HF, generating highly reactive benzyl carbocations[3]. If left unchecked, these carbocations will alkylate electron-rich side chains (e.g., Tyrosine, Tryptophan, or Methionine). Therefore, the addition of nucleophilic scavengers (like p-cresol or anisole) is not optional; it is a mechanistic necessity to trap these reactive intermediates[3].

SPPS_Cleavage Resin Peptide-Resin Complex (Boc-D-Lys(Z)-OH incorporated) TFA TFA Treatment (N-alpha Boc Removal) Resin->TFA Step 1 HF Anhydrous HF + Scavengers (Cleavage & Z-group Removal) TFA->HF Step 2 Crude Crude Deprotected Peptide (Free D-Lysine) HF->Crude Step 3

Diagram 1: Boc-SPPS cleavage pathway highlighting the graduated acid deprotection mechanism.

Protocol 1: Self-Validating HF Cleavage of Boc-D-Lys(Z)-OH Peptides

Note: Anhydrous HF is highly toxic and corrosive. This protocol must be performed in a dedicated, HF-resistant Teflon apparatus within a specialized fume hood.

  • Scavenger Preparation: Transfer 1.0 g of dried peptide-resin into the Teflon HF-reaction vessel. Add 1.0 mL of p-cresol and 1.0 mL of p-thiocresol (scavengers).

  • HF Distillation: Attach the vessel to the HF line. Cool the reaction vessel to -5°C using a dry ice/methanol bath. Distill 10 mL of liquid anhydrous HF into the vessel under vacuum.

  • Cleavage Reaction: Stir the mixture at 0°C for exactly 60 minutes. Causality: Maintaining 0°C prevents the degradation of sensitive peptide bonds while providing enough kinetic energy to fully cleave the highly stable Z-protecting group from the D-Lysine side chain.

  • Evaporation: Evaporate the HF rapidly under a stream of nitrogen.

  • Precipitation: Add 30 mL of ice-cold diethyl ether to precipitate the crude peptide and extract the organic scavengers. Centrifuge and decant the ether. Repeat the ether wash twice.

  • Self-Validation Step (MALDI-TOF MS): Dissolve a 1 mg fraction of the pellet in 0.1% aqueous TFA. Perform immediate MALDI-TOF MS.

    • Validation Check: If a mass peak of +134 Da relative to the target mass is observed, the Z-group was incompletely removed. This validates that the HF cleavage time must be extended in future optimizations.

Stereochemical Integrity: Validating D-Lysine Racemization

The primary risk when incorporating D-amino acids is racemization —the unwanted conversion of the D-enantiomer to the L-enantiomer during the coupling phase[5]. This occurs via the formation of an oxazolone intermediate or direct α -proton abstraction by the base used in the coupling reaction[]. Even a 2% L-Lysine impurity can drastically alter the secondary structure and receptor-binding affinity of the target peptide.

To minimize this, sterically hindered bases (like TMP) or highly efficient coupling additives (like OxymaPure/DIC) are preferred over strong bases like DIEA paired with uronium salts (HATU/HBTU)[].

Table 2: Impact of Coupling Reagents on D-Lysine Racemization

Data represents typical epimerization rates observed during the activation of sterically hindered D-amino acids.

Coupling SystemBase UsedActivation MechanismObserved L-Lys Impurity (%)
DIC / OxymaPure None (Neutral)Active Ester< 0.5%
DIC / HOBt None (Neutral)Active Ester0.5 - 1.0%
HATU DIEA (Strong)Uronium / Aminium1.2 - 2.5%
HBTU DIEA (Strong)Uronium / Aminium1.5 - 3.0%
Protocol 2: Chiral HPLC Validation of D-Lysine Integrity

To objectively validate that the Boc-D-Lys(Z)-OH did not racemize during synthesis, the peptide must be hydrolyzed into its constituent free amino acids and analyzed via Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE)[7].

Chiral_Validation Sample Purified Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Peptide Breakdown Spike Internal Standard Spike (D-Ornithine) Hydrolysis->Spike Free Amino Acids HPLC Chiral HPLC Separation (Crown Ether CSP) Spike->HPLC System Validation Quant Quantification of D-Lys vs L-Lys HPLC->Quant Chromatogram Data

Diagram 2: Chiral validation workflow utilizing acid hydrolysis and Chiral HPLC.

  • Acid Hydrolysis: Place 1.0 mg of the purified peptide in a heavy-walled borosilicate hydrolysis tube. Add 500 µL of 6M HCl.

  • Vacuum Sealing: Freeze the sample in liquid nitrogen. Evacuate the tube to < 50 mTorr and seal it using a glassblowing torch. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of amino acids during high-temperature hydrolysis.

  • Thermal Cleavage: Heat the sealed tube at 110°C for exactly 24 hours to completely hydrolyze all peptide bonds.

  • Sample Preparation & Self-Validation: Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen.

    • Validation Check: Spike the dried residue with a known concentration of D-Ornithine (Internal Standard). This validates the recovery rate of the chromatography run.

  • Chiral HPLC Analysis: Reconstitute the sample in the mobile phase (e.g., Perchloric acid solution, pH 1.5). Inject 10 µL onto a Crown Ether Chiral Stationary Phase (CSP) column.

  • Quantification: Run pure D-Lysine and L-Lysine reference standards to establish baseline retention times. Integrate the Area Under the Curve (AUC) for the D-Lys and L-Lys peaks in your sample to calculate the exact percentage of racemization.

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis PubMed Central (PMC) - NIH[Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis Analytical Chemistry - ACS Publications[Link]

Sources

Comparative

Benchmarking Coupling Reagents for Boc-D-Lys(Z)-OH: A Comparative Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing reaction efficiency, pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing reaction efficiency, peptide purity, and overall yield. This is particularly true when incorporating sterically hindered amino acids such as Boc-D-Lys(Z)-OH. The bulky tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups present a significant challenge to achieving efficient and complete coupling.[1] This guide provides a comprehensive comparison of commonly used coupling reagents, offering experimental insights and data to inform the selection process for this challenging coupling.

The Challenge of Coupling Boc-D-Lys(Z)-OH

The primary obstacle in the acylation of a resin-bound amine with Boc-D-Lys(Z)-OH lies in the steric hindrance imposed by its protecting groups. This bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1] Inefficient coupling can result in deletion sequences, where the intended amino acid is missing, complicating purification and reducing the overall yield of the target peptide. Therefore, the choice of a highly reactive and efficient coupling reagent is paramount to overcome these steric challenges.

Major Classes of Coupling Reagents: A Head-to-Head Comparison

The main classes of coupling reagents used in peptide synthesis are carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3] Each class operates through a distinct mechanism to activate the carboxylic acid of the incoming amino acid, influencing its reactivity and propensity for side reactions.

Carbodiimides: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[4][5] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7]

However, this intermediate is prone to two significant side reactions: rearrangement to an unreactive N-acylurea and racemization of the amino acid.[6][8] To mitigate these issues, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6]

While economical, carbodiimides may exhibit lower efficiency and require longer reaction times for sterically hindered couplings.[5] A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, complicating purification in solution-phase synthesis and potentially fouling equipment in solid-phase synthesis.[7] DIC is often preferred in SPPS as its corresponding urea byproduct is more soluble.[9]

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), offer higher reactivity and are generally more effective for difficult couplings than carbodiimides.[10] They activate carboxylic acids by forming a benzotriazolyl ester (in the case of BOP and PyBOP), which is a highly reactive intermediate.[11]

A key advantage of phosphonium salts is the lower risk of racemization compared to carbodiimides without additives.[2] The use of BOP has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11][12] PyBOP was developed as a safer alternative and is widely used.[9][11]

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Aminium/uronium salts, such as HBTU, HATU, and COMU, are considered among the most powerful coupling reagents available.[2][13] They react with carboxylic acids to form highly reactive activated esters.[13]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogue TBTU are highly efficient for routine synthesis.[12] However, a potential side reaction is the guanidinylation of the free N-terminal amine of the growing peptide chain, which terminates the chain elongation.[11][12]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The resulting OAt active ester is more reactive than the OBt ester formed by HBTU, leading to faster and more complete couplings.[12][14] The nitrogen in the pyridine ring of HOAt is also thought to provide anchimeric assistance, further enhancing the reaction rate and reducing racemization.[14] This makes HATU particularly well-suited for challenging couplings, including those involving sterically hindered amino acids.[12][15]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that incorporates an OxymaPure moiety. It demonstrates coupling efficiencies comparable or even superior to HATU, with the added benefits of being non-explosive and having byproducts that are more water-soluble, facilitating easier purification.[13][16]

Quantitative Performance Analysis

The following table summarizes the key performance characteristics of representative coupling reagents for challenging couplings like that of Boc-D-Lys(Z)-OH.

Reagent ClassExample ReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimide DIC/HOBtModerateLow (with additive)Cost-effectiveSlower reaction times, potential for side reactions
Phosphonium Salt PyBOPHighLowGood for difficult couplings, safer than BOPMore expensive than carbodiimides
Aminium/Uronium Salt HBTUHighLowHigh efficiency for routine synthesisPotential for guanidinylation side reaction
Aminium/Uronium Salt HATUVery High[12]Very Low[12]Superior for difficult couplings, rapid reactionsHigher cost, based on potentially explosive HOAt[13]
Aminium/Uronium Salt COMUExcellent[13]Reduced epimerization[13]High efficiency, safer profile, water-soluble byproducts[13]Higher cost

Mechanistic Insights

The efficiency of these coupling reagents is directly related to their mechanism of action.

Carbodiimide Activation Pathway

G cluster_0 Carbodiimide Activation Boc-D-Lys(Z)-OH Boc-D-Lys(Z)-OH DIC DIC O-acylisourea O-acylisourea (Reactive Intermediate) HOBt HOBt OBt_ester OBt Active Ester N-acylurea N-acylurea (Side Product) Resin-NH2 Resin-Bound Amine Peptide_Bond Peptide Bond Formation

Phosphonium and Aminium/Uronium Salt Activation Pathway

G cluster_1 Onium Salt Activation Boc-D-Lys(Z)-OH_2 Boc-D-Lys(Z)-OH Onium_Salt PyBOP / HATU / COMU + Base Active_Ester Activated Ester (OBt, OAt, or Oxyma) Resin-NH2_2 Resin-Bound Amine Peptide_Bond_2 Peptide Bond Formation

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general procedure for coupling Boc-D-Lys(Z)-OH to a resin-bound peptide using an automated or manual synthesizer.

  • Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[17]

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF to remove excess base.

  • Coupling (Activation and Reaction):

    • Method A: DIC/HOBt

      • In a separate vessel, dissolve Boc-D-Lys(Z)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

      • Add DIC (2-4 equivalents) to the amino acid solution.

      • Add the activation mixture to the resin and shake for 2-4 hours, or until a negative Kaiser test is achieved.[1]

    • Method B: HATU/DIPEA

      • In a separate vessel, pre-activate Boc-D-Lys(Z)-OH (2-4 equivalents) with HATU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes.

      • Add the pre-activated amino acid solution to the resin.

      • Shake for 1-2 hours, or until a negative Kaiser test is achieved.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Workflow for Selecting a Coupling Reagent for Boc-D-Lys(Z)-OH

G Start Start: Couple Boc-D-Lys(Z)-OH Cost_Constraint Cost a Major Constraint? Start->Cost_Constraint DIC_HOBt Use DIC/HOBt. Monitor closely for incomplete coupling. Cost_Constraint->DIC_HOBt Yes Difficult_Sequence Known Difficult Sequence or Aggregation Prone? Cost_Constraint->Difficult_Sequence No End Proceed with Synthesis DIC_HOBt->End PyBOP Use PyBOP for a balance of cost and efficiency. Difficult_Sequence->PyBOP No HATU_COMU Use HATU or COMU for maximal reactivity and minimal side reactions. Difficult_Sequence->HATU_COMU Yes PyBOP->End Safety_Priority Prioritize Safety and 'Green' Chemistry? HATU_COMU->Safety_Priority COMU COMU is the preferred choice due to its safer profile and soluble byproducts. Safety_Priority->COMU Yes HATU HATU remains a top choice for highest reactivity. Safety_Priority->HATU No COMU->End HATU->End

Conclusion and Recommendations

For the challenging coupling of Boc-D-Lys(Z)-OH, the choice of coupling reagent should be guided by the specific requirements of the synthesis.

  • For routine syntheses where cost is a primary concern, DIC/HOBt can be effective, although longer coupling times and careful monitoring for completeness are advised.

  • PyBOP offers a good balance of reactivity and cost, making it a suitable choice for moderately difficult couplings.

  • For the most challenging syntheses, where maximizing yield and purity is critical, HATU and COMU are the reagents of choice.[15] HATU is renowned for its high reactivity, while COMU offers a comparable performance with a superior safety profile and easier workup.[13][16]

Ultimately, the optimal choice will depend on a careful consideration of the peptide sequence, the scale of the synthesis, and the available resources. For sterically hindered amino acids like Boc-D-Lys(Z)-OH, investing in a more powerful coupling reagent such as HATU or COMU is often justified by the improved outcomes in terms of yield and purity.

References

  • International Journal of Pharmaceutical and Chemical Sciences.
  • Thieme. 3.7 Phosphonium Salts. Available from: [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. 2001.
  • Aapptec Peptides. Carbodiimides and Additives. 2021. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. 2018. Available from: [Link]

  • PubMed.
  • Wikipedia. Peptide synthesis. Available from: [Link]

  • National Institutes of Health. Epimerisation in Peptide Synthesis. 2020. Available from: [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. 2011.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 2021. Available from: [Link]

  • ACS Publications.
  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. 2023.
  • ResearchGate. a General structure and selected common phosphonium salts. b Proposed... 2019. Available from: [Link]

  • Scribd. Peptide Coupling Reagents Overview.

Sources

Safety & Regulatory Compliance

Safety

Boc-D-Lys(Z)-OH proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical waste in a high-throughput peptide synthesis lab or drug development facility goes far beyond reading a generic Safety Data Sheet (SDS). When handlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical waste in a high-throughput peptide synthesis lab or drug development facility goes far beyond reading a generic Safety Data Sheet (SDS).

When handling Boc-D-Lys(Z)-OH (N-α-Boc-N-ε-Z-D-lysine), a heavily protected amino acid derivative, the disposal strategy must account for the chemical's synthetic nature, its lipophilicity, and the complex solvent matrices it occupies post-reaction. This guide provides a field-proven, self-validating operational protocol for the safe handling and disposal of Boc-D-Lys(Z)-OH, ensuring compliance with environmental regulations while optimizing laboratory waste management costs.

Chemical Profile & Hazard Causality

While free amino acids are generally benign, the addition of the Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups fundamentally alters the molecule's physicochemical properties. These groups increase lipophilicity, preventing rapid biodegradation and increasing environmental persistence. Furthermore, the thermal decomposition of the urethane linkages in these protecting groups releases toxic nitrogen oxides (NOx) and carbon monoxide [1].

Therefore, Boc-D-Lys(Z)-OH cannot be treated as standard biological waste; it must be managed as synthetic organic hazardous waste destined for high-temperature incineration.

Table 1: Physicochemical & Hazard Profile of Boc-D-Lys(Z)-OH

ParameterSpecificationOperational Implication
CAS Number 55878-47-2Unique identifier required for EPA/RCRA waste manifests.
Molecular Weight 380.44 g/mol High organic mass; requires complete high-temp combustion.
Protecting Groups Boc (N-α), Z (N-ε)Urethane linkages release toxic NOx upon thermal decomposition.
Solubility DMF, DCM, NMP, MeOHDictates routing into specific liquid waste segregation streams.
GHS Hazard Combustible DustAvoid aerosolization; keep away from static discharge.

Operational Workflow: Segregation Logic

In solid-phase peptide synthesis (SPPS) or solution-phase coupling, Boc-D-Lys(Z)-OH is rarely discarded as a neat powder. It is typically disposed of as unreacted excess dissolved in coupling solvents (e.g., DMF, DCM) alongside activators (e.g., HATU, DIPEA).

Expert Insight: The most critical failure point in peptide lab waste management is the improper mixing of halogenated (DCM) and non-halogenated (DMF/NMP) waste streams. Halogenated solvents require specific, highly controlled incineration temperatures to prevent the formation of toxic dioxins and furans [2]. Mixing non-halogenated Boc-D-Lys(Z)-OH waste into a halogenated carboy unnecessarily escalates disposal costs and environmental burden.

G A Boc-D-Lys(Z)-OH Waste Generation B Physical State Assessment A->B C Solid Waste (Powder/Vials) B->C Unused/Spills D Liquid Waste (DMF/DCM Solutions) B->D Post-Reaction E Double-bagged Solid Waste Bin C->E F Liquid Waste Carboys D->F G Licensed EPA Incineration E->G F->G

Caption: Workflow for segregating and routing Boc-D-Lys(Z)-OH waste based on physical state.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was performed correctly, safeguarding the researcher and the facility.

Protocol A: Solid Waste Disposal (Neat Powder & Contaminated Consumables)

Applies to expired batches, spilled powder, empty reagent bottles, and contaminated weighing boats.

  • PPE Verification: Don a flame-resistant lab coat, nitrile gloves, and safety goggles. Validation: Ensure no exposed skin at the wrists to prevent localized sensitization.

  • Collection: Sweep spilled powder using a damp chemically inert absorbent pad to prevent aerosolization (combustible dust hazard). Do not use a dry brush.

  • Containment: Place the powder, contaminated pads, and empty vials into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container designated for "Non-Halogenated Organic Solid Waste."

  • Labeling: Affix a hazardous waste label immediately. Validation: The label must explicitly state "Contains Boc-D-Lys(Z)-OH, CAS 55878-47-2, Combustible Solid" to comply with [3].

Protocol B: Liquid Waste Disposal (Post-Coupling Solutions)

Applies to filtrate and wash solutions from peptide synthesizers containing unreacted Boc-D-Lys(Z)-OH.

G A Boc-D-Lys(Z)-OH in Solvent B Contains DCM or TFA? A->B C Halogenated Waste Stream B->C Yes D Non-Halogenated Waste Stream (DMF, NMP) B->D No E Aqueous Waste (Do Not Mix!) B->E Aqueous Quench

Caption: Decision matrix for liquid waste segregation of Boc-D-Lys(Z)-OH solutions.

  • Solvent Identification: Review the synthesis log to determine the solvent matrix.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Waste.

    • If dissolved in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Methanol: Route to Non-Halogenated Waste.

  • Quenching Check: Ensure no highly reactive coupling reagents (e.g., unquenched carbodiimides like DIC/DCC) remain active in the solution. Validation: Allow the solution to sit in a vented temporary flask for 30 minutes before transferring to a sealed carboy to prevent pressure buildup from outgassing.

  • Transfer: Use a grounded, conductive funnel to pour the solution into the appropriate High-Density Polyethylene (HDPE) waste carboy. Validation: Ensure the carboy is grounded to prevent static discharge, which could ignite solvent vapors.

  • Manifesting: Update the waste carboy log with the estimated mass of Boc-D-Lys(Z)-OH added.

Final Environmental Routing

Under no circumstances should Boc-D-Lys(Z)-OH, in solid or liquid form, be disposed of in the municipal trash or poured down the drain. The compound must be transferred to a licensed hazardous waste management facility. The facility will utilize rotary kiln incineration operating at temperatures exceeding 1,000°C. This extreme heat is required to completely cleave the robust urethane bonds of the Boc and Z protecting groups, converting the molecule entirely into CO₂, H₂O, and safely scrubbed nitrogen/halogen byproducts [2].

References

  • U.S. Environmental Protection Agency (EPA). "Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators." National Service Center for Environmental Publications (NEPIS). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste (RCRA)." EPA Hazardous Waste Guidelines. Available at:[Link]

Handling

A Comprehensive Guide to the Safe Handling of Boc-D-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, or Boc-D-Lys(Z)-OH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, or Boc-D-Lys(Z)-OH. As a senior application scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each procedural step, grounded in established safety principles and chemical properties.

Hazard Identification and Risk Assessment

Boc-D-Lys(Z)-OH is a derivative of the amino acid D-lysine and is commonly used in peptide synthesis.[1] While comprehensive toxicological data for this specific compound is not widely available, the available information and data from structurally similar compounds indicate that it should be handled with care.[2][3]

Primary Hazards: Based on aggregated GHS data, Boc-D-Lys(Z)-OH may cause skin irritation, serious eye irritation, and respiratory irritation.[2][4] It is a combustible solid, and its decomposition under fire conditions can produce toxic fumes, including oxides of carbon and nitrogen.[3][5]

Hazard Summary Table:

Hazard ClassGHS CategoryHazard StatementSignal WordSource
Skin Irritation2H315: Causes skin irritationWarning[2][4]
Eye Irritation2AH319: Causes serious eye irritationWarning[2][4]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritationWarning[2][4]

It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure through inhalation, skin contact, and eye contact. The following table outlines the recommended PPE for handling Boc-D-Lys(Z)-OH.

Protection TypeRequired PPESpecifications and Rationale
Respiratory Protection NIOSH-approved N95 or P100 respiratorFor handling the solid/powder form to protect against inhalation of fine particles.[6]
NIOSH-approved organic vapor cartridge respiratorFor handling solutions to protect against inhalation of vapors from organic solvents.[6]
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[6][7]
Hand Protection Double-gloving with nitrile glovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection.[6][8]
Body Protection Disposable lab coat with tight-fitting cuffsA disposable lab coat prevents contamination of personal clothing and should be disposed of as hazardous waste upon completion of work or in case of contamination.[6]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safe and reproducible results.

Preparation:

  • Designated Area: All handling of Boc-D-Lys(Z)-OH should occur in a designated area, such as a chemical fume hood.[9]

  • Equipment: Ensure all necessary equipment, including spatulas, weighing paper, and solvent dispensers, are clean and readily available.

  • Emergency Preparedness: An eyewash station and safety shower must be accessible and in good working order.[4] A spill kit appropriate for chemical powders should also be on hand.[6]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the compound.[9]

Handling:

  • Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.[6] Use a draft shield if available to prevent the powder from becoming airborne.[9]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[5][7]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a laboratory cleaner.

  • Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan below.

  • PPE Removal: Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the designated hazardous waste container.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill Management:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access.[9]

  • Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Don PPE: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[9]

  • Contain the Spill: Gently cover the spilled solid with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[9]

  • Clean-up: Carefully sweep up the contained material and place it in a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of Boc-D-Lys(Z)-OH and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization:

  • All disposable materials that have come into contact with Boc-D-Lys(Z)-OH, including gloves, pipette tips, weighing papers, and contaminated lab coats, must be treated as hazardous waste.[6][11]

  • Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[11] The label should include "Hazardous Waste" and the full chemical name: "Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine".[11]

Disposal Route:

  • Dispose of the hazardous waste through an approved institutional or commercial chemical waste management program.[11] Follow all local, state, and federal regulations.[5]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of Boc-D-Lys(Z)-OH.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate Work Area (Fume Hood) Prep2 Assemble Equipment Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handle1 Weigh and Transfer in Fume Hood Prep4->Handle1 Handle2 Prepare Solution Handle1->Handle2 Handle3 Avoid Direct Contact Handle2->Handle3 Handle4 Keep Container Closed Handle3->Handle4 Post1 Decontaminate Work Surface Handle4->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: Experimental workflow for handling Boc-D-Lys(Z)-OH.

Disposal_Workflow Start Identify Contaminated Material (Solid Waste, PPE, etc.) Collect Collect in a Dedicated, Labeled Hazardous Waste Container Start->Collect Store Store in a Designated, Well-Ventilated Area Collect->Store Contact Contact Institutional EHS for Pickup Store->Contact End Proper Disposal via Certified Waste Management Contact->End

Caption: Logical workflow for the disposal of Boc-D-Lys(Z)-OH waste.

References

  • Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem. National Center for Biotechnology Information. [Link]

  • MSDS AZK105 Z-Lys(Boc)-OH DCHA.pdf - Safety Data Sheet. AAPPTec. [Link]

  • boc-l-lysine cas no 2418-95-3 - Safety Data Sheet. [Link]

  • Safety Data Sheet: Fmoc-L-Lysine-(Boc) - Carl ROTH. Carl ROTH. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. [Link]

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Agilent. [Link]_sds_english.pdf)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.